molecular formula C19H18ClF3N2O3S B15569230 Abeprazan hydrochloride CAS No. 1902954-87-3

Abeprazan hydrochloride

Número de catálogo: B15569230
Número CAS: 1902954-87-3
Peso molecular: 446.9 g/mol
Clave InChI: BOHTZYBQQDVIRI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Abeprazan hydrochloride is a useful research compound. Its molecular formula is C19H18ClF3N2O3S and its molecular weight is 446.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-[5-(2,4-difluorophenyl)-1-(3-fluorophenyl)sulfonyl-4-methoxypyrrol-3-yl]-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3S.ClH/c1-23-10-12-11-24(28(25,26)15-5-3-4-13(20)8-15)18(19(12)27-2)16-7-6-14(21)9-17(16)22;/h3-9,11,23H,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHTZYBQQDVIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(C(=C1OC)C2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC(=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Abeprazan Hydrochloride on Gastric Parietal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abeprazan (B605094) hydrochloride, also known as Fexuprazan (DWP14012), is a novel small molecule that represents a significant advancement in the management of acid-related gastrointestinal disorders.[1][2] It belongs to the class of drugs known as potassium-competitive acid blockers (P-CABs).[3][4] Unlike traditional proton pump inhibitors (PPIs), abeprazan offers a distinct mechanism of action that provides rapid, potent, and sustained control over gastric acid secretion.[1][4] This technical guide provides a comprehensive overview of the molecular mechanism of abeprazan on gastric parietal cells, supported by available quantitative data, detailed experimental protocols, and visual diagrams to elucidate its core functions.

Core Mechanism of Action: Reversible Inhibition of the Gastric H+/K+-ATPase

The final step in gastric acid secretion is mediated by the hydrogen-potassium adenosine (B11128) triphosphatase (H+/K+-ATPase), or proton pump, located in the secretory canaliculi of gastric parietal cells. This enzyme actively pumps hydrogen ions (H+) from the parietal cell into the gastric lumen in exchange for potassium ions (K+).

Abeprazan exerts its acid-suppressing effect by directly targeting this proton pump. Its mechanism is characterized by the following key features:

  • Potassium-Competitive Inhibition : Abeprazan competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase.[1][3][5] This direct competition with K+ ions prevents the conformational changes in the enzyme necessary for the extrusion of protons, thereby halting acid secretion.[1][4]

  • No Requirement for Acid Activation : Unlike PPIs, which are prodrugs that require activation by the acidic environment of the parietal cell canaliculi, abeprazan is an active molecule that does not need acidic conversion.[3][6] This allows for a more rapid onset of action, as the drug can inhibit the proton pump irrespective of its functional state.

  • Reversible Binding : The interaction between abeprazan and the H+/K+-ATPase is ionic and reversible.[3][5] This contrasts with the irreversible covalent bonding of activated PPIs to the proton pump.

This distinct mechanism leads to a faster and more sustained elevation of intragastric pH compared to conventional PPIs.

Quantitative Data

The efficacy of abeprazan in suppressing gastric acid has been quantified in several clinical and preclinical studies. While specific in vitro IC50 or Ki values for H+/K+-ATPase inhibition are not widely published in the public domain, in vivo and clinical pharmacodynamic data provide a clear picture of its potency. Preclinical studies in various animal models, including pylorus-ligated rats and Heidenhain pouch dogs, have demonstrated that abeprazan inhibits gastric acid secretion in a dose-dependent manner, with an efficacy equal to or greater than vonoprazan, another potent P-CAB.

Clinical Pharmacodynamic Data: Intragastric pH Monitoring

Human clinical trials have provided robust quantitative data on abeprazan's effect on 24-hour intragastric pH.

Table 1: Percentage of Time with Intragastric pH > 4 after Multiple Doses in Healthy Subjects

Dose of Abeprazan (DWP14012)Korean SubjectsCaucasian SubjectsJapanese Subjects
40 mg64.3%62.8%70.3%
80 mg94.8%90.6%90.6%

Data from a randomized, double-blind, placebo-controlled study.[7]

Table 2: Efficacy in Healing Erosive Esophagitis (EE) Compared to Esomeprazole (B1671258)

Treatment GroupEE Healing Rate at Week 4EE Healing Rate at Week 8
Abeprazan (Fexuprazan) 40 mg90.3%99.1%
Esomeprazole 40 mg88.5%99.1%

Data from a randomized controlled trial in Korean adult patients. Fexuprazan demonstrated non-inferiority to esomeprazole.[5]

Experimental Protocols

The characterization of abeprazan's mechanism of action relies on established in vitro and in vivo experimental models.

In Vitro: H+/K+-ATPase Inhibition Assay

This assay quantifies the direct inhibitory effect of abeprazan on the proton pump.

1. Preparation of H+/K+-ATPase Enriched Gastric Microsomal Vesicles:

  • Source: Gastric mucosa from rabbit or hog is commonly used.

  • Procedure:

    • The gastric mucosa is scraped and homogenized in an ice-cold buffer (e.g., 250 mM sucrose (B13894), 0.2 mM EDTA, 10 mM Tris-HCl, pH 7.4).

    • The homogenate undergoes differential centrifugation. A low-speed spin (e.g., 20,000 x g for 30 minutes) pellets larger cellular debris.

    • The resulting supernatant is subjected to a high-speed ultracentrifugation (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction, which is rich in H+/K+-ATPase vesicles.

    • For higher purity, the microsomal pellet can be resuspended and subjected to density gradient centrifugation (e.g., using a sucrose or Ficoll gradient).

    • The purified vesicles are resuspended in a suitable buffer and stored at -80°C.

2. Measurement of H+/K+-ATPase Activity (Malachite Green Assay):

This colorimetric assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by the H+/K+-ATPase.

  • Principle: The released Pi forms a complex with molybdate (B1676688) and Malachite Green, which can be quantified spectrophotometrically at ~620-650 nm.

  • Procedure:

    • Prepare serial dilutions of abeprazan hydrochloride.

    • In a 96-well plate, add the H+/K+-ATPase enriched vesicles, assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 2 mM MgCl2), and the abeprazan dilutions or vehicle control.

    • Pre-incubate the mixture at 37°C for a defined period (e.g., 10-30 minutes).

    • Initiate the enzymatic reaction by adding a mixture of ATP and KCl (to stimulate the enzyme).

    • Incubate at 37°C for a specific duration (e.g., 30 minutes).

    • Stop the reaction by adding the Malachite Green reagent.

    • After color development (e.g., 15-30 minutes at room temperature), measure the absorbance.

    • A standard curve using known concentrations of phosphate is used to determine the amount of Pi released. The percentage of inhibition is calculated relative to the vehicle control, and this data is used to determine the IC50 value.

In Vivo: Animal Models for Gastric Acid Secretion

1. Pylorus-Ligated Rat Model (Shay Rat Model):

This model is used to assess the effect of a compound on basal gastric acid secretion.

  • Procedure:

    • Rats are fasted overnight (e.g., 18-24 hours) with free access to water.

    • Under anesthesia, a midline abdominal incision is made to expose the stomach.

    • The pyloric sphincter is ligated with a silk suture to prevent gastric emptying.

    • This compound or vehicle is administered, typically intraduodenally or orally.

    • The abdominal incision is closed, and the animals are allowed to recover for a set period (e.g., 4 hours).

    • The animals are euthanized, the esophagus is clamped, and the stomach is removed.

    • The gastric contents are collected, centrifuged, and the volume is measured.

    • The pH and total acidity (by titration with 0.01 N NaOH) of the gastric juice are determined to assess the extent of acid secretion inhibition.

2. Heidenhain Pouch Dog Model:

This is a classic and more chronic model for studying gastric acid secretion from a vagally denervated portion of the stomach.

  • Procedure:

    • A surgical procedure is performed to create a pouch from the fundic part of the stomach, which is isolated from the main stomach but retains its blood supply. The pouch opens to the exterior through a cannula.

    • After a recovery period, the pouch secretes gastric acid in response to hormonal stimuli (like gastrin or histamine) but not vagal stimulation.

    • Gastric secretion can be stimulated (e.g., by continuous infusion of histamine), and abeprazan is administered orally or intravenously.

    • Gastric juice is collected from the pouch at regular intervals, and the volume, pH, and acid output are measured to determine the inhibitory effect of the drug.

Mandatory Visualizations

G Signaling Pathway and Abeprazan's Site of Action cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell Lumen_H H+ Lumen_K K+ Pump H+/K+ ATPase (Proton Pump) Lumen_K->Pump K+ In PC_K K+ PC_H H+ PC_H->Pump ATP ATP ATP->Pump ADP ADP + Pi Pump->Lumen_H H+ Out Pump->PC_K Pump->ADP Abeprazan Abeprazan Abeprazan->Pump Reversible Inhibition

Mechanism of Abeprazan on the H+/K+ ATPase.

G Experimental Workflow: In Vitro H+/K+-ATPase Inhibition Assay prep Prepare H+/K+-ATPase Enriched Vesicles (from gastric mucosa) plate Plate Vesicles, Buffer, and Abeprazan/Vehicle in 96-well plate prep->plate dilute Prepare Serial Dilutions of Abeprazan HCl dilute->plate preincubate Pre-incubate at 37°C plate->preincubate react Initiate Reaction with ATP + KCl preincubate->react incubate Incubate at 37°C react->incubate stop Stop Reaction with Malachite Green Reagent incubate->stop read Measure Absorbance at ~620 nm stop->read analyze Calculate % Inhibition and Determine IC50 read->analyze

Workflow for the H+/K+-ATPase inhibition assay.

G Logical Relationship: In Vivo Pylorus-Ligated Rat Model fast Fast Rats (18-24 hours) anesthetize Anesthetize Animal fast->anesthetize ligate Surgically Ligate Pyloric Sphincter anesthetize->ligate administer Administer Abeprazan HCl or Vehicle ligate->administer recover Allow Gastric Juice to Accumulate (e.g., 4h) administer->recover sacrifice Euthanize and Collect Stomach recover->sacrifice measure Measure Volume, pH, and Total Acidity of Gastric Contents sacrifice->measure compare Compare Treated vs. Vehicle Groups measure->compare

Workflow for the pylorus-ligated rat model.

Conclusion

This compound is a potent potassium-competitive acid blocker that offers a distinct and direct mechanism for inhibiting gastric acid secretion. By reversibly and competitively binding to the potassium-binding site of the H+/K+-ATPase in gastric parietal cells, it provides rapid and sustained acid suppression without the need for acid activation.[1][3] Quantitative pharmacodynamic data from human studies confirm its efficacy in maintaining an elevated intragastric pH and in healing acid-related mucosal damage, with a performance non-inferior to standard PPI therapy.[5][7] The well-established experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of abeprazan and other P-CABs, solidifying their role as a promising therapeutic option for acid-related disorders.

References

Fexuprazan Hydrochloride: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexuprazan hydrochloride, a potassium-competitive acid blocker (P-CAB), represents a significant advancement in the management of acid-related gastrointestinal disorders. Developed by the South Korean pharmaceutical company Daewoong Pharmaceutical, Fexuprazan offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs), leading to a rapid and sustained suppression of gastric acid. This technical guide provides an in-depth overview of the discovery and development timeline of Fexuprazan hydrochloride, detailing its mechanism of action, key preclinical and clinical milestones, and the experimental protocols that underpinned its evaluation.

Mechanism of Action

Fexuprazan hydrochloride is a member of the P-CAB class of drugs that inhibit gastric acid secretion by competitively and reversibly binding to the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] Unlike PPIs, which require activation in an acidic environment and form covalent bonds with the proton pump, Fexuprazan directly inhibits the pump without the need for acid-mediated activation.[1][2] This leads to a more rapid onset of action and sustained acid suppression.[2] Furthermore, Fexuprazan's metabolism is not significantly affected by CYP2C19 genetic polymorphisms, which can influence the efficacy of some PPIs.[2]

Discovery and Development Timeline

The journey of Fexuprazan from a laboratory compound to a marketed drug has been marked by a series of key milestones, from its initial synthesis and preclinical evaluation to extensive clinical trials and global regulatory approvals.

Preclinical Development

While the precise date of the initial synthesis of the Fexuprazan molecule (also known as DWP14012) is not publicly disclosed, the development program is understood to have commenced around 2008.[1] A key patent for the novel 4-methoxy pyrrole (B145914) derivative was filed in 2016, indicating a significant step in its early development.[3] Preclinical studies involving animal models, such as rats and dogs, were conducted to assess the compound's pharmacokinetics, pharmacodynamics, and safety profile.[4][5] These studies demonstrated Fexuprazan's potent and dose-dependent inhibition of gastric acid secretion.[6] An indomethacin-induced hemorrhagic gastric ulcer model in male rats was one of the preclinical models used to evaluate its efficacy.[3]

Clinical Development

Fexuprazan has undergone a rigorous clinical trial program to establish its efficacy and safety in humans.

  • Phase 1: The first-in-human studies were conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of Fexuprazan in healthy male subjects. These studies confirmed its rapid absorption and sustained acid-suppressive effects.[7] A randomized, double-blind, placebo-controlled, single- and multiple-dose study involving Korean, Caucasian, and Japanese subjects showed that the gastric acid suppression was similar across these ethnicities.[8]

  • Phase 2: A Phase 2 study further evaluated the efficacy and safety of Fexuprazan in patients with erosive esophagitis.[9]

  • Phase 3: Multiple Phase 3 trials have been conducted to confirm the therapeutic efficacy and safety of Fexuprazan for various indications. A key trial (DW_DWP14012301), initiated in December 2018 and completed in August 2019, was a randomized, double-blind, multicenter study comparing Fexuprazan with Esomeprazole (B1671258) in patients with erosive esophagitis.[10] This study, conducted in 25 hospitals in Korea, demonstrated that Fexuprazan was non-inferior to Esomeprazole in healing erosive esophagitis.[10] Another Phase 3 trial (NCT04341454), which began in May 2020 and concluded in August 2021, assessed the efficacy and safety of Fexuprazan in patients with acute or chronic gastritis.[11][12]

Regulatory Milestones

Following the successful completion of clinical trials, Daewoong Pharmaceutical has sought and obtained regulatory approval for Fexuprazan in numerous countries.

Country/RegionEventDate
South KoreaNew Drug Application (NDA) Submission
Marketing ApprovalDecember 2021[13]
PhilippinesNDA Submission
Marketing ApprovalNovember 2022[14]
EcuadorNDA SubmissionMay 2022[13]
Marketing ApprovalFebruary 2023[14]
MexicoNDA SubmissionMay 2022[13]
Marketing ApprovalOctober 2023[4]
ChileNDA SubmissionMay 2022[13]
Marketing ApprovalMarch 2023[4]
PeruNDA SubmissionMay 2022[13]
BrazilNDA SubmissionMay 2022[15]
IndonesiaNDA SubmissionMay 2022[15]
ThailandNDA SubmissionMay 2022[15]
ColombiaNDA SubmissionJanuary 2023[16]
VietnamNDA SubmissionJanuary 2023[16]
Saudi ArabiaNDA SubmissionJanuary 2023[16]
IndiaMarketing ApprovalJanuary 2025[17]

Quantitative Data Summary

Pharmacokinetic Properties
ParameterValueSpeciesStudy
Time to Maximum Plasma Concentration (Tmax)1.75 - 3.5 hoursHuman[5]
Elimination Half-life~9.7 hoursHuman[5]
Plasma Protein Binding92.8% - 94.3%Human[5]
MetabolismPrimarily by CYP3A4Human[5]
Oral Bioavailability (Predicted)38.4% - 38.6%Human[4]
Clinical Efficacy: Erosive Esophagitis (Phase 3 vs. Esomeprazole)
OutcomeFexuprazan (40 mg)Esomeprazole (40 mg)Study
Healing Rate at Week 490.3%88.5%[10]
Healing Rate at Week 899.1%99.1%[2][10]
Clinical Efficacy: Acute or Chronic Gastritis (Phase 3 vs. Placebo)
OutcomeFexuprazan (20 mg q.d.)Fexuprazan (10 mg b.i.d.)PlaceboStudy
Erosion Improvement Rate at 2 Weeks57.8%65.7%40.6%[12]
Erosion Healing Rate at 2 Weeks54.9%57.8%39.6%[12]

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay (Representative Protocol)

This protocol outlines a general method for assessing the inhibitory activity of a P-CAB like Fexuprazan on the H+/K+-ATPase enzyme, typically using a malachite green assay to measure phosphate (B84403) release from ATP hydrolysis.

1. Preparation of H+/K+-ATPase Enriched Microsomes:

  • Source: Gastric mucosa from a suitable animal model (e.g., rabbit or hog).[18]

  • Procedure:

    • Homogenize gastric mucosal scrapings in an ice-cold buffer (e.g., 250 mM Sucrose (B13894), 2 mM HEPES, 1 mM EDTA, pH 7.4).

    • Perform differential centrifugation to isolate the microsomal fraction.

    • Further purify the H+/K+-ATPase enriched vesicles using a sucrose density gradient centrifugation.

    • Resuspend the final pellet, determine protein concentration, and store at -80°C.[18]

2. H+/K+-ATPase Activity Assay:

  • Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the H+/K+-ATPase.

  • Reagents:

    • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 2 mM MgCl2).

    • ATP solution.

    • KCl solution.

    • Fexuprazan stock solution (in DMSO).

    • Malachite Green reagent (for Pi detection).

  • Procedure:

    • Prepare serial dilutions of Fexuprazan.

    • In a 96-well plate, add the assay buffer, Fexuprazan dilution (or vehicle control), and the H+/K+-ATPase enriched microsomes.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding a mixture of ATP and KCl.

    • Incubate at 37°C to allow for the enzymatic reaction.

    • Stop the reaction and add the Malachite Green reagent to develop color.

    • Measure the absorbance at approximately 620 nm.

    • Calculate the percent inhibition of H+/K+-ATPase activity by comparing the absorbance of the Fexuprazan-treated wells to the vehicle control.

Clinical Trial Protocol: Phase 3 Study in Erosive Esophagitis (Representative)

This outlines the typical design of a Phase 3 clinical trial to evaluate the efficacy and safety of Fexuprazan in patients with erosive esophagitis.

  • Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.[10]

  • Participants: Adult patients with endoscopically confirmed erosive esophagitis (e.g., Los Angeles classification grades A-D).[1]

  • Intervention:

    • Test Group: Fexuprazan (e.g., 40 mg) administered orally once daily for a specified duration (e.g., 8 weeks).[10]

    • Control Group: An active comparator, such as Esomeprazole (e.g., 40 mg), administered orally once daily.[10]

  • Primary Endpoint: The proportion of patients with healed erosive esophagitis confirmed by endoscopy at the end of the treatment period (e.g., week 8).[10]

  • Secondary Endpoints:

    • Healing rate at an earlier time point (e.g., week 4).[10]

    • Resolution of GERD-related symptoms (e.g., heartburn).

    • Assessment of quality of life using validated questionnaires.

  • Safety Assessments: Monitoring and recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Visualizations

G cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell H+ H+ K+_lumen K+ H+/K+ ATPase H+/K+ ATPase (Proton Pump) K+_lumen->H+/K+ ATPase Pumps K+ in H+/K+ ATPase->H+ Pumps H+ out K+_cell K+ K+_cell->H+/K+ ATPase Binds to pump Fexuprazan Fexuprazan Fexuprazan->H+/K+ ATPase Competitively blocks K+ binding site G Discovery Discovery & Lead Optimization (c. 2008) Preclinical Preclinical Studies (Animal Models) Discovery->Preclinical Phase1 Phase 1 Clinical Trials (Healthy Volunteers) Preclinical->Phase1 Phase2 Phase 2 Clinical Trials (Patients) Phase1->Phase2 Phase3 Phase 3 Clinical Trials (Pivotal Studies) Phase2->Phase3 NDA NDA Submissions (Global) Phase3->NDA Approval Regulatory Approval & Launch NDA->Approval PostMarket Post-Marketing Surveillance Approval->PostMarket G cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Isolate_Microsomes Isolate Gastric Microsomes Purify_Pump Purify H+/K+ ATPase Isolate_Microsomes->Purify_Pump Incubate Incubate with Enzyme Purify_Pump->Incubate Prepare_Reagents Prepare Assay Reagents (Buffer, ATP, KCl) Add_Fexuprazan Add Fexuprazan (Test) or Vehicle (Control) Prepare_Reagents->Add_Fexuprazan Add_Fexuprazan->Incubate Add_Substrate Add ATP/KCl to Start Reaction Incubate->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Measure_Activity Measure Phosphate Release (Malachite Green) Stop_Reaction->Measure_Activity Calculate_Inhibition Calculate % Inhibition Measure_Activity->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

References

Abeprazan Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Potassium-Competitive Acid Blocker for Acid-Related Disorders

Abstract

Abeprazan hydrochloride, also known as Fexuprazan (DWP14012), is a next-generation oral potassium-competitive acid blocker (P-CAB) developed as an alternative to traditional proton pump inhibitors (PPIs) for the management of acid-related gastrointestinal disorders.[1][2][3] As a P-CAB, Abeprazan offers a distinct mechanism of action, directly and reversibly inhibiting the gastric H+/K+-ATPase (proton pump) through competitive ionic binding with potassium.[1][4] This mechanism does not require acid activation, leading to a more rapid onset of action compared to PPIs.[3] Clinical trials have demonstrated its efficacy and safety in conditions such as erosive esophagitis and gastritis, positioning it as a promising therapeutic agent in this class.[5][6] This technical guide provides a comprehensive overview of the core scientific and clinical data available for this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, with a focus on quantitative data and experimental methodologies.

Mechanism of Action

This compound exerts its acid-suppressing effects by directly targeting the final step of the gastric acid secretion pathway in parietal cells. Unlike PPIs, which require conversion to an active form in an acidic environment, Abeprazan is a direct-acting inhibitor of the H+/K+-ATPase.[1][3]

The drug competitively binds to the potassium-binding site of the proton pump, preventing the exchange of H+ and K+ ions across the parietal cell membrane.[4] This reversible inhibition leads to a rapid and potent reduction in gastric acid secretion.[7] In preclinical in vivo studies using pylorus-ligated rats, lumen-perfused rat models, and Heidenhain pouch dog models, Abeprazan demonstrated a dose-dependent inhibition of gastric acid secretion that was comparable to or greater than that of the approved P-CAB, vonoprazan.[4]

Signaling Pathway of Gastric Acid Secretion and Site of Abeprazan Action

cluster_parietal_cell Parietal Cell cluster_membrane M3 Muscarinic M3 Receptor Gq Gq M3->Gq H2 Histamine (B1213489) H2 Receptor Gs Gs H2->Gs CCK2 CCK2 Receptor CCK2->Gq PLC PLC Gq->PLC Gq->PLC AC Adenylate Cyclase Gs->AC PKC Protein Kinase C PLC->PKC Ca2 Ca²⁺ PLC->Ca2 cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ProtonPump H⁺/K⁺-ATPase (Proton Pump) PKA->ProtonPump PKC->ProtonPump Ca2->ProtonPump K_out K⁺ ProtonPump->K_out Lumen Gastric Lumen ProtonPump->Lumen H⁺ H_in H⁺ H_in->ProtonPump Abeprazan Abeprazan Abeprazan->ProtonPump ACh Acetylcholine ACh->M3 Histamine Histamine Histamine->H2 Gastrin Gastrin Gastrin->CCK2

Figure 1: Gastric Acid Secretion Pathway and Abeprazan's Mechanism.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy male subjects through single ascending dose (SAD) and multiple ascending dose (MAD) studies.

Absorption and Distribution

Abeprazan is rapidly absorbed following oral administration.[7] In a study involving healthy subjects, the median time to reach maximum plasma concentration (Tmax) ranged from 1.75 to 3.5 hours.[7]

Metabolism and Excretion

Abeprazan is primarily eliminated through hepatic metabolism, with minimal urinary excretion (0.29–2.02%).[7] The elimination half-life is approximately 9 hours.[7]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Abeprazan from a study in healthy subjects.

Table 1: Pharmacokinetic Parameters of Abeprazan (Single Dose)

Dose (mg)Cmax (ng/mL)AUC0–12h (h∙ng/mL)Tmax (h)
108.2653.472.25

Data from a study evaluating a 10 mg formulation.[8]

Table 2: Pharmacokinetic Parameters of Abeprazan (Multiple Doses)

Dose (mg)EthnicityCmax (ng/mL)AUCτ (h∙ng/mL)
40Korean108.3 ± 35.0811.8 ± 204.4
40Caucasian92.5 ± 28.5733.3 ± 210.4
40Japanese96.0 ± 29.8761.3 ± 235.0
80Korean205.8 ± 65.41656.4 ± 420.2
80Caucasian162.0 ± 45.91341.6 ± 384.4
80Japanese175.8 ± 54.31431.1 ± 443.4

Data are presented as mean ± standard deviation.

Pharmacodynamics

The pharmacodynamic effects of Abeprazan have been assessed by monitoring intragastric pH over a 24-hour period in healthy subjects.

Gastric Acid Suppression

Abeprazan demonstrates rapid and sustained dose-dependent suppression of gastric acid.[7] The onset of acid suppression (pH ≥ 4.0) is observed approximately 2 hours after the first dose.[7]

Table 3: Pharmacodynamic Parameters of Abeprazan (Multiple Doses)

Dose (mg)EthnicityMean % Time pH > 4 (24h)
40Korean64.3
40Caucasian62.8
40Japanese70.3
80Korean94.8
80Caucasian90.6
80Japanese90.6

Clinical Efficacy

The efficacy of Abeprazan has been evaluated in Phase III clinical trials for the treatment of erosive esophagitis and gastritis.

Erosive Esophagitis

A Phase III, randomized, double-blind, multicenter study compared the efficacy and safety of Abeprazan 40 mg once daily with esomeprazole (B1671258) 40 mg once daily for 4-8 weeks in patients with endoscopically confirmed erosive esophagitis.[2]

Table 4: Healing Rates in Erosive Esophagitis

TimepointTreatment GroupHealing Rate (Per-Protocol Set)
4 WeeksAbeprazan 40 mg90.3% (93/103)
Esomeprazole 40 mg88.5% (92/104)
8 WeeksAbeprazan 40 mg99.1% (106/107)
Esomeprazole 40 mg99.1% (110/111)

The study demonstrated the non-inferiority of Abeprazan to esomeprazole.[6]

Acute and Chronic Gastritis

A Phase III, randomized, double-blind, placebo-controlled study (NCT04341454) evaluated the efficacy and safety of Abeprazan in patients with acute or chronic gastritis with at least one gastric erosion.[5][9]

Table 5: Efficacy of Abeprazan in Gastritis (2 Weeks)

Treatment GroupErosion Improvement RateErosion Healing Rate
Abeprazan 20 mg q.d.57.8% (59/102)p=0.033 vs. placebo
Abeprazan 10 mg b.i.d.65.7% (67/102)p=0.010 vs. placebo
Placebo40.6% (39/96)-

Both Abeprazan dosing regimens showed superior efficacy to placebo in erosion improvement and healing.[9]

Experimental Protocols

Preclinical In Vivo Models

Detailed protocols for the preclinical in vivo studies (pylorus-ligated rat, lumen-perfused rat, and Heidenhain pouch dog models) are not publicly available. These models are standard in gastroenterology research to assess the in vivo efficacy of gastric acid suppressants.

Clinical Trial Methodology: Erosive Esophagitis
  • Study Design: Phase III, randomized, double-blind, multicenter, non-inferiority trial.[2]

  • Patient Population: Adult patients with endoscopically confirmed erosive esophagitis.[6]

  • Intervention: Abeprazan 40 mg once daily versus esomeprazole 40 mg once daily for 8 weeks.[6]

  • Primary Endpoint: Proportion of patients with healed erosive esophagitis confirmed by endoscopy at week 8.[6]

  • Secondary Endpoints: Healing rate at week 4, symptom response, and quality of life assessment.[6]

Experimental Workflow: Erosive Esophagitis Clinical Trial

Start Patient Screening (Endoscopically Confirmed EE) Randomization Randomization (1:1) Start->Randomization GroupA Abeprazan 40 mg q.d. Randomization->GroupA n=132 GroupB Esomeprazole 40 mg q.d. Randomization->GroupB n=131 Treatment 8 Weeks Treatment GroupA->Treatment GroupB->Treatment Endpoint4 Week 4 Assessment (Endoscopy, Symptoms, QoL) Treatment->Endpoint4 Endpoint8 Week 8 Assessment (Endoscopy, Symptoms, QoL) Endpoint4->Endpoint8 Analysis Data Analysis (Non-inferiority) Endpoint8->Analysis

Figure 2: Workflow of the Phase III Erosive Esophagitis Clinical Trial.
Clinical Trial Methodology: Acute and Chronic Gastritis (NCT04341454)

  • Study Design: Phase III, multicenter, randomized, double-blind, placebo-controlled trial.[5]

  • Patient Population: Patients aged 19 to 75 years with acute or chronic gastritis with one or more gastric erosions on baseline esophagogastroduodenoscopy (EGD) and at least one subjective symptom.

  • Intervention: Patients were randomized into three groups: Abeprazan 20 mg once a day (q.d.), Abeprazan 10 mg twice a day (b.i.d.), or placebo for 2 weeks.

  • Primary Endpoint: Erosion improvement rate at 2 weeks.[9]

  • Secondary Endpoints: Cure rates of erosion and edema, and improvement rates of redness, hemorrhage, and subjective symptoms.[9]

Safety and Tolerability

In clinical trials, Abeprazan has been generally well-tolerated.[7] In the erosive esophagitis trial, the incidence of drug-related adverse events was similar between the Abeprazan (19.4%) and esomeprazole (19.6%) groups.[2] In the gastritis trial, no significant difference in the incidence of adverse drug reactions was noted between the Abeprazan and placebo groups.[9]

Conclusion

This compound is a potent, orally active potassium-competitive acid blocker with a rapid onset and long duration of action. Its efficacy and safety have been established in Phase III clinical trials for the treatment of erosive esophagitis and gastritis, demonstrating non-inferiority to a standard-of-care PPI in the former and superiority to placebo in the latter. The data presented in this technical guide support the continued development and clinical use of Abeprazan as a valuable therapeutic option for the management of acid-related disorders. Further research may explore its utility in other indications and long-term safety profile.

References

In Vitro Characterization of DWP14012 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DWP14012 hydrochloride, also known as fexuprazan, is a novel potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related disorders. As a member of the P-CAB class, DWP14012 offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). This technical guide provides an in-depth overview of the in vitro characterization of DWP14012, focusing on its core mechanism of action, supported by quantitative data and detailed experimental methodologies. This document is intended to serve as a resource for researchers and drug development professionals engaged in the study of gastric acid secretion inhibitors.

Introduction

Gastric acid secretion is primarily mediated by the H+/K+-ATPase, commonly referred to as the proton pump, located in the secretory canaliculi of parietal cells. While PPIs have long been the standard of care for acid-related diseases, they possess certain limitations, including the need for acid-induced activation and a slower onset of action.[1] Potassium-competitive acid blockers (P-CABs) represent a significant advancement in acid suppression therapy.[2] DWP14012 (fexuprazan) is a P-CAB that inhibits the H+/K+-ATPase through a reversible and potassium-competitive mechanism, offering the potential for rapid and sustained acid suppression.[3] Unlike PPIs, DWP14012 does not require an acidic environment for its activation.

Mechanism of Action

DWP14012 exerts its pharmacological effect by directly targeting the gastric H+/K+-ATPase. It competitively binds to the potassium-binding site of the enzyme, thereby inhibiting the exchange of cytoplasmic H+ for luminal K+, the final step in gastric acid secretion.[1] This inhibition is reversible, a key characteristic of the P-CAB class.

Figure 1: Mechanism of Action of DWP14012

Quantitative In Vitro Data

The in vitro potency of DWP14012 has been determined through enzymatic assays. A key parameter is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the enzyme's activity.

CompoundTargetAssay SystemIC50Reference
DWP14012 (Fexuprazan)H+/K+-ATPaseIsolated Porcine Gastric Microsomes0.03 µMShin et al., 2025
DWP14012 (Fexuprazan)CYP3A4In vitro11.7 µMFDA

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline representative protocols for key experiments used in the characterization of DWP14012.

H+/K+-ATPase Inhibition Assay

This assay measures the enzymatic activity of H+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The inhibitory effect of DWP14012 is determined by comparing the enzyme activity in its presence versus its absence.

cluster_prep Enzyme Preparation cluster_assay Inhibition Assay prep1 Isolate Porcine Gastric Mucosa prep2 Homogenize Tissue prep1->prep2 prep3 Differential Centrifugation prep2->prep3 prep4 Isolate Gastric Microsomes (H+/K+-ATPase Enriched) prep3->prep4 assay1 Pre-incubate Microsomes with DWP14012 prep4->assay1 Enzyme Source assay2 Initiate Reaction with ATP and K+ assay1->assay2 assay3 Incubate at 37°C assay2->assay3 assay4 Stop Reaction assay3->assay4 assay5 Measure Released Inorganic Phosphate (Pi) assay4->assay5 assay6 Calculate % Inhibition and IC50 assay5->assay6

Figure 2: H+/K+-ATPase Inhibition Assay Workflow

Materials:

  • Enzyme Source: H+/K+-ATPase enriched microsomes from porcine gastric mucosa.

  • Test Compound: DWP14012 hydrochloride dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2.

  • Substrate Solution: 2 mM ATP in Assay Buffer.

  • Cation Solution: 20 mM KCl in Assay Buffer.

  • Stop Reagent: Malachite Green reagent for phosphate detection.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Preparation of H+/K+-ATPase Enriched Microsomes:

    • Gastric mucosa is scraped from fresh porcine stomachs.

    • The tissue is homogenized in a buffered sucrose (B13894) solution.

    • The homogenate undergoes differential centrifugation to isolate the microsomal fraction, which is rich in H+/K+-ATPase.

    • The protein concentration of the microsomal preparation is determined.

  • Enzymatic Assay:

    • Serial dilutions of DWP14012 hydrochloride are prepared in the Assay Buffer.

    • In a 96-well plate, the H+/K+-ATPase enriched microsomes are pre-incubated with the various concentrations of DWP14012 or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

    • The enzymatic reaction is initiated by adding a mixture of the ATP and KCl solutions.

    • The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 37°C.

    • The reaction is terminated by the addition of the Malachite Green reagent.

    • The absorbance is measured at a wavelength of 620-650 nm to quantify the amount of inorganic phosphate produced.

    • The percentage of inhibition for each DWP14012 concentration is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

Radioligand Binding Assay (Representative Protocol)

Binding assays are employed to determine the affinity of a compound for its target receptor or enzyme. For P-CABs, this typically involves a competition binding assay using a radiolabeled ligand that binds to the H+/K+-ATPase.

cluster_binding Competitive Binding Assay bind1 Incubate Microsomes with Radiolabeled Ligand and Varying DWP14012 Conc. bind2 Separate Bound from Free Ligand (Filtration) bind1->bind2 bind3 Quantify Bound Radioactivity bind2->bind3 bind4 Determine Ki from IC50 bind3->bind4

Figure 3: Radioligand Binding Assay Workflow

Materials:

  • Enzyme Source: H+/K+-ATPase enriched microsomes.

  • Radiolabeled Ligand: A suitable radiolabeled P-CAB (e.g., [³H]-SCH28080).

  • Test Compound: DWP14012 hydrochloride.

  • Binding Buffer: Appropriate buffer system (e.g., Tris-HCl).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Assay Setup:

    • In reaction tubes, the H+/K+-ATPase enriched microsomes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of DWP14012 hydrochloride.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor.

    • Total binding is determined in the absence of any competitor.

  • Incubation and Filtration:

    • The mixture is incubated to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification and Analysis:

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value for DWP14012 is determined by analyzing the displacement of the radiolabeled ligand.

    • The binding affinity (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

DWP14012 (fexuprazan) is a potent, reversible, and potassium-competitive inhibitor of the gastric H+/K+-ATPase. Its in vitro profile demonstrates high potency, consistent with its classification as a P-CAB. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of DWP14012 and other novel acid secretion inhibitors. This information is critical for the scientific community to further understand the pharmacology of this new class of drugs and to advance the development of improved therapies for acid-related diseases.

References

Abeprazan Hydrochloride: A Deep Dive into its Molecular Targets and Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abeprazan (B605094) hydrochloride, also known as fexuprazan (DWP14012), is a potassium-competitive acid blocker (P-CAB), a class of drugs that suppresses gastric acid secretion.[1][2][3] P-CABs represent a novel approach to managing acid-related disorders, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs).[4][5][6] This technical guide provides an in-depth exploration of the molecular targets and binding sites of abeprazan hydrochloride, drawing upon available data and insights from analogous compounds within the P-CAB class.

Core Mechanism of Action

This compound's primary molecular target is the gastric H+/K+-ATPase , an enzyme embedded in the secretory membranes of parietal cells in the stomach lining.[1][2][3] This enzyme, often referred to as the proton pump, is the final and crucial step in the secretion of gastric acid.[]

Unlike PPIs that require activation in an acidic environment and form irreversible covalent bonds with the proton pump, abeprazan functions through a reversible, potassium-competitive ionic binding mechanism.[1][2][3][8] This means that abeprazan directly competes with potassium ions (K+) for binding to the H+/K+-ATPase, thereby inhibiting its function. A key advantage of this mechanism is that it does not necessitate an acidic environment for drug activation, leading to a more rapid onset of action.[4][5]

Molecular Target and Binding Site Insights

Studies on vonoprazan (B1684036) reveal that it binds within a luminal vestibule of the H+/K+-ATPase, specifically in a cavity formed by the transmembrane helices M4, M5, and M6.[9][10][11] This binding site is distinct from the covalent binding sites of PPIs. The exit of vonoprazan from this pocket is thought to be hindered by specific amino acid residues, such as Asp137 and Asn138 in the loop between transmembrane helices 1 and 2, which creates an electrostatic barrier.[9][10] This slow dissociation rate contributes to its prolonged duration of action.[9]

Mutational analysis of the H+/K+-ATPase has identified several amino acid residues crucial for the binding of K+-competitive inhibitors like SCH28080. These include Glu795, Glu936, and Lys791 .[12] It is highly probable that this compound interacts with a similar set of residues within this luminal vestibule of the H+/K+-ATPase.

Quantitative Data: Binding Affinity of P-CABs

Direct Ki or IC50 values for this compound's inhibition of H+/K+-ATPase are not consistently reported in publicly accessible scientific literature. However, data from other P-CABs offer valuable comparative insights into the potency of this drug class.

CompoundTargetParameterValuepHReference
Vonoprazan Porcine gastric H+/K+-ATPaseIC5019 nM6.5[13]
Vonoprazan H+/K+-ATPaseKi3.0 nM-[10][13]
Tegoprazan (B1682004) Porcine, canine, and human H+/K+-ATPaseIC500.29 - 0.52 µM-[14]
Tegoprazan H+/K+-ATPaseApparent Kd0.56 ± 0.04 µM and 2.70 ± 0.24 µM7.2[15][16][17]
SCH28080 Gastric H+/K+-ATPaseKi0.12 µM-[18]
Fexuprazan (Abeprazan) CYP3A4 (in vitro)IC5011.7 µM-[19]

Note: The IC50 value for Fexuprazan against CYP3A4 is provided for context but does not represent its binding affinity to the primary target, H+/K+-ATPase.

Experimental Protocols

The following is a representative experimental protocol for determining the in vitro inhibitory activity of a P-CAB on H+/K+-ATPase, adapted from established methodologies.[20]

Protocol: In Vitro H+/K+-ATPase Inhibition Assay

1. Preparation of H+/K+-ATPase Enriched Microsomes:

  • Source: Porcine or ovine gastric mucosa.

  • Procedure:

    • Homogenize scraped gastric mucosa in an ice-cold Tris-HCl buffer (200mM, pH 7.4).

    • Perform differential centrifugation to isolate the microsomal fraction containing the H+/K+-ATPase.

    • Resuspend the final microsomal pellet in a suitable buffer and determine the protein concentration.

2. H+/K+-ATPase Activity Assay:

  • Principle: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by the H+/K+-ATPase.

  • Procedure:

    • Prepare a reaction mixture containing the H+/K+-ATPase enriched microsomes, buffer, and MgCl2.

    • Add varying concentrations of this compound (or other test compounds) to the reaction mixture. A vehicle control (without inhibitor) should be included.

    • Pre-incubate the mixture at 37°C.

    • Initiate the enzymatic reaction by adding a solution of ATP and KCl.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a colorimetric reagent (e.g., Malachite Green) that detects inorganic phosphate.

    • Measure the absorbance at the appropriate wavelength to quantify the amount of Pi released.

3. Data Analysis:

  • Calculate the percentage of inhibition of H+/K+-ATPase activity for each concentration of this compound compared to the vehicle control.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

Signaling Pathway of Gastric Acid Secretion and Inhibition

G cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen H2O H2O CA Carbonic Anhydrase H2O->CA CO2 CO2 CO2->CA H2CO3 H2CO3 CA->H2CO3 HCO3 HCO3- H2CO3->HCO3 H_ion H+ H2CO3->H_ion ProtonPump H+/K+-ATPase (Proton Pump) H_ion->ProtonPump Pumped out HCl HCl (Gastric Acid) ATP ATP ATP->ProtonPump ADP ADP + Pi ProtonPump->ADP K_ion_lumen K+ K_ion_lumen->ProtonPump Pumped in Cl_ion Cl- Abeprazan Abeprazan Hydrochloride Abeprazan->ProtonPump Inhibits (K+ competitive)

Caption: Signaling pathway of gastric acid secretion and the inhibitory action of Abeprazan.

Experimental Workflow for H+/K+-ATPase Inhibition Assay

G start Start prep_microsomes Prepare H+/K+-ATPase Enriched Microsomes start->prep_microsomes assay_setup Set up Reaction Mixture (Microsomes, Buffer, MgCl2) prep_microsomes->assay_setup add_inhibitor Add Abeprazan HCl (Varying Concentrations) assay_setup->add_inhibitor pre_incubation Pre-incubate at 37°C add_inhibitor->pre_incubation start_reaction Initiate Reaction (Add ATP + KCl) pre_incubation->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Stop Reaction & Add Colorimetric Reagent incubation->stop_reaction measure_absorbance Measure Absorbance (Quantify Pi) stop_reaction->measure_absorbance data_analysis Data Analysis (Calculate % Inhibition, IC50) measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining the in vitro inhibitory activity of Abeprazan on H+/K+-ATPase.

Logical Relationship of Abeprazan's Mechanism

G Abeprazan This compound BindingSite K+ Binding Site on Luminal Vestibule Abeprazan->BindingSite Binds reversibly ProtonPump H+/K+-ATPase (Proton Pump) K_ion Potassium Ion (K+) K_ion->BindingSite Competes for binding BindingSite->ProtonPump Inhibition Inhibition of Pumping Action BindingSite->Inhibition AcidSecretion Decreased Gastric Acid Secretion Inhibition->AcidSecretion TherapeuticEffect Therapeutic Effect on Acid-Related Disorders AcidSecretion->TherapeuticEffect

Caption: Logical relationship of Abeprazan's potassium-competitive inhibition mechanism.

Conclusion

This compound represents a significant advancement in the management of acid-related disorders. Its mechanism as a potassium-competitive acid blocker targeting the gastric H+/K+-ATPase offers a rapid and effective means of controlling gastric acid secretion. While direct quantitative binding data and crystallographic studies for abeprazan are not yet widely published, the extensive research on analogous P-CABs provides a strong foundation for understanding its molecular interactions. The provided experimental protocols and diagrams serve as a guide for researchers and drug development professionals working with this promising class of therapeutic agents. Further research, particularly structural studies of abeprazan bound to the proton pump, will undoubtedly provide more precise insights into its binding site and pave the way for the development of next-generation acid suppressants.

References

A Technical Guide to the Physicochemical Properties of Abeprazan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abeprazan hydrochloride, also known as Fexuprazan hydrochloride (DWP14012), is a potassium-competitive acid blocker (P-CAB) for the treatment of acid-related disorders.[1][2] As a member of this newer class of acid suppressants, it offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs) by reversibly binding to and inhibiting the H+/K+-ATPase (gastric proton pump).[3][4] This document provides a comprehensive overview of the known physicochemical properties of this compound powder, presenting available data, outlining standard experimental protocols for its characterization, and visualizing key concepts relevant to its development.

Chemical Identity and Structure

This compound is the hydrochloride salt of Abeprazan. Its chemical and structural information is fundamental to understanding its behavior.

IdentifierValueSource
IUPAC Name 1-[5-(2,4-difluorophenyl)-1-(3-fluorophenyl)sulfonyl-4-methoxypyrrol-3-yl]-N-methylmethanamine;hydrochloride[5]
Synonyms Fexuprazan hydrochloride, DWP14012 hydrochloride[1][6]
CAS Number 1902954-87-3[1][5][6]
Molecular Formula C₁₉H₁₈ClF₃N₂O₃S[1][5][6]
Molecular Weight 446.87 g/mol [1][5][6]
Appearance White to light yellow solid powder[1]

Physicochemical Properties

The physicochemical characteristics of an active pharmaceutical ingredient (API) are critical determinants of its formulation, delivery, and bioavailability. The following tables summarize the available quantitative data for this compound.

Table 2.1: Solubility Profile
Solvent / MediumSolubilityNotesSource
DMSO 25 mg/mL (55.94 mM)Requires ultrasonic assistance.[1][6]
Formulation Vehicle 1 ≥ 2.5 mg/mL (5.59 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
Formulation Vehicle 2 ≥ 2.5 mg/mL (5.59 mM)10% DMSO, 90% (20% SBE-β-CD in Saline).[1]
Table 2.2: Dissociation Constant and Lipophilicity
PropertyValueMethodSource
pKa (Strongest Basic) 8.32 - 8.41Predicted (Chemaxon / ACD/Labs)[7][8]
XLogP3 3.2Predicted (Computational)[9]
Topological Polar Surface Area 68.7 ŲComputed[5][9]

Note: Much of the quantitative data, such as pKa and LogP, is based on computational predictions and should be confirmed with experimental analysis for definitive characterization.

Mechanism of Action: H+/K+-ATPase Inhibition

Abeprazan functions by directly inhibiting the final step of gastric acid secretion in parietal cells. Unlike PPIs which require activation in an acidic environment, Abeprazan competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase enzyme.[1][4] This action prevents the exchange of H+ and K+ ions across the apical membrane of the parietal cell, thus reducing the secretion of acid into the gastric lumen.

G Mechanism of Action of Abeprazan cluster_membrane Apical Membrane of Parietal Cell cluster_lumen Gastric Lumen (Stomach) cluster_cell Parietal Cell Cytoplasm pump H+/K+ ATPase (Proton Pump) K+ Binding Site H+ Channel H_ion H+ pump:f2->H_ion H+ secreted (Acidification) K_ion_lumen K+ pump:f1->K_ion_lumen K+ secreted K_ion_cell K+ K_ion_cell->pump:f1 Enters pump Abeprazan Abeprazan Abeprazan->pump:f1 Competitively blocks K+ binding (Reversible)

Caption: Competitive inhibition of the gastric proton pump by Abeprazan.

Experimental Protocols

Detailed experimental protocols for this compound are proprietary. However, the following sections describe standard, industry-accepted methodologies for determining the key physicochemical properties of a solid API powder.

Physicochemical Characterization Workflow

The characterization of a new drug substance follows a logical progression of experiments to build a comprehensive profile of the material.

cluster_0 Initial Characterization cluster_1 Core Property Determination cluster_2 Solid-State Characterization cluster_3 Stability Assessment A API Powder Received B Identity Confirmation (NMR, MS, FTIR) A->B C Purity Analysis (HPLC, UPLC) B->C D Aqueous Solubility (Thermodynamic, pH-dependent) C->D E pKa Determination (Potentiometric Titration) C->E F Lipophilicity (LogP/LogD) (Shake-Flask or HPLC) C->F G Melting Point / Thermal Behavior (DSC, TGA) C->G K Forced Degradation (Acid, Base, Oxidative, Light, Heat) C->K H Polymorphism & Crystallinity Screening (XRPD) G->H I Hygroscopicity (DVS) H->I J Particle Size & Morphology (Microscopy, Laser Diffraction) H->J L Formal Stability Studies (ICH Conditions) K->L

Caption: General experimental workflow for API physicochemical characterization.

Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of this compound in aqueous buffers of varying pH.

Methodology (Shake-Flask Method):

  • Preparation: Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) relevant to physiological conditions.

  • Sample Addition: Add an excess amount of this compound powder to separate vials containing a known volume of each buffer. The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Equilibration: Agitate the vials in a constant temperature shaker bath (typically 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sampling & Analysis: Carefully withdraw an aliquot from the supernatant, filter it (e.g., using a 0.22 µm PVDF filter), and dilute as necessary.

  • Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated HPLC-UV method against a standard curve.

Melting Point and Thermal Behavior Analysis

Objective: To determine the melting point and identify any thermal events such as polymorphic transitions or degradation.

Methodology (Differential Scanning Calorimetry - DSC):

  • Sample Preparation: Accurately weigh 2-5 mg of this compound powder into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge. The temperature range should be sufficient to encompass the melting event (e.g., from 25°C to 300°C).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.[11] The presence of other peaks may indicate desolvation, polymorphic transitions, or degradation.[11]

Polymorphism Screening

Objective: To identify and characterize the crystalline form(s) of this compound.

Methodology (X-Ray Powder Diffraction - XRPD):

  • Sample Preparation: Gently pack the this compound powder into a sample holder to ensure a flat, level surface.

  • Instrument Setup: Place the sample holder in the XRPD instrument.

  • Data Acquisition: Scan the sample over a defined 2θ range (e.g., 2° to 40°) using Cu Kα radiation.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, serves as a unique "fingerprint" for the crystalline structure. Different polymorphs will produce distinct diffraction patterns.[12] The absence of sharp peaks and the presence of a broad halo would indicate an amorphous solid.

Stability Profile

The chemical stability of an API is crucial for ensuring its safety, efficacy, and shelf-life. This compound should be stored at -20°C in a sealed container, away from moisture, to maintain its integrity for research purposes.[1] Long-term storage at -80°C is recommended for stock solutions.[1][4] Comprehensive stability testing under various stress conditions (heat, humidity, light, pH) as per ICH guidelines is a prerequisite for clinical development.[13]

Conclusion

This compound is a solid, potassium-competitive acid blocker with defined chemical properties. While detailed experimental data on its physicochemical characteristics are limited in public literature, this guide summarizes the available information and provides a framework of standard methodologies for its comprehensive characterization. The provided data on solubility and predicted properties, combined with its mechanism of action, offer valuable insights for researchers and professionals in the field of drug development and gastroenterology. Further experimental validation is necessary to establish a complete and definitive physicochemical profile.

References

Abeprazan Hydrochloride: A Technical Guide to a Novel Potassium-Competitive Acid Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Abeprazan hydrochloride, a novel potassium-competitive acid blocker (P-CAB). The document details its chemical identity, mechanism of action, and key experimental methodologies relevant to its synthesis and pharmacological evaluation.

Core Data: Chemical Identifiers

A clear identification of a compound is critical for research and development. The following table summarizes the key chemical identifiers for this compound.

IdentifierValue
CAS Number 1902954-87-3[1][2][3][4][5]
Molecular Formula C₁₉H₁₈ClF₃N₂O₃S[1][2][3]
Molecular Weight 446.87 g/mol [1][2]
IUPAC Name 1-[5-(2,4-difluorophenyl)-1-(3-fluorophenyl)sulfonyl-4-methoxypyrrol-3-yl]-N-methylmethanamine;hydrochloride[3][6]
Synonyms DWP14012 hydrochloride, Fexuprazan hydrochloride[1][2][7]
Parent Compound Abeprazan (Fexuprazan)[3]

Mechanism of Action: Reversible Inhibition of the Gastric Proton Pump

This compound is a potassium-competitive acid blocker (P-CAB) that inhibits gastric acid secretion by targeting the H⁺, K⁺-ATPase, also known as the proton pump, located in the secretory canaliculi of gastric parietal cells.[1][6][8][9][10] Unlike traditional proton pump inhibitors (PPIs), which require an acidic environment for activation and bind irreversibly to the proton pump, this compound acts through a distinct mechanism.[6][8][10]

The key features of this compound's mechanism of action are:

  • Potassium-Competitive Binding: It competes with potassium ions (K⁺) for binding to the K⁺-binding site of the H⁺, K⁺-ATPase.[1][6][8][9][10]

  • Reversible Inhibition: The binding is ionic and reversible, allowing for a more controlled and potentially more sustained acid suppression.[1][6][8][9][10]

  • Acid-Independent Activation: this compound does not require an acidic environment for its activation, leading to a faster onset of action compared to PPIs.[1][6][8][9][10]

This mechanism of action makes this compound a promising candidate for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[2][4]

Signaling Pathway of Gastric Acid Secretion and Inhibition by Abeprazan

G Mechanism of Action of this compound cluster_ParietalCell Gastric Parietal Cell cluster_Lumen Gastric Lumen (Acidic) H_K_ATPase H⁺, K⁺-ATPase (Proton Pump) H_ion_out H⁺ H_K_ATPase->H_ion_out Secretion K_ion K⁺ H_ion H⁺ K_ion_in K⁺ K_ion_in->H_K_ATPase Uptake Abeprazan Abeprazan Hydrochloride Abeprazan->H_K_ATPase Reversibly Binds & Competitively Inhibits K⁺ Binding Site

Mechanism of this compound on the Gastric Proton Pump.

Experimental Protocols

This section outlines the methodologies for the synthesis and pharmacological evaluation of this compound, based on publicly available information and standard laboratory practices.

Synthesis of this compound

The synthesis of this compound involves the preparation of the free base, 1-(5-(2,4-difluorophenyl)-1-((3-fluorophenyl)sulfonyl)-4-methoxy-1H-pyrrol-3-yl)-N-methylmethanamine, followed by its conversion to the hydrochloride salt. The following is a general protocol derived from patent literature.[1][2]

Step 1: Synthesis of 1-(5-(2,4-difluorophenyl)-1-((3-fluorophenyl)sulfonyl)-4-methoxy-1H-pyrrol-3-yl)-N-methylmethanamine (Abeprazan free base) [2]

  • Reductive Amination:

    • Dissolve 5-(2,4-difluorophenyl)-4-methoxy-1-((3-fluorophenyl)sulfonyl)-1H-pyrrol-3-carbaldehyde in methanol (B129727).

    • Add a solution of methylamine (B109427) in methanol and stir the mixture at room temperature.

    • To the resulting mixture, add sodium borohydride (B1222165) portion-wise, maintaining the temperature.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to obtain the title compound.

Step 2: Preparation of this compound [1]

  • Salt Formation:

    • Dissolve the purified 1-(5-(2,4-difluorophenyl)-1-((3-fluorophenyl)sulfonyl)-4-methoxy-1H-pyrrol-3-yl)-N-methylmethanamine in a suitable solvent such as ethyl acetate.

    • To this solution, add a solution of hydrochloric acid in a suitable solvent (e.g., 2.0 M HCl in diethyl ether) in a stoichiometric amount.

    • Stir the reaction mixture at room temperature to allow for the precipitation of the hydrochloride salt.

    • Collect the solid precipitate by filtration.

    • Wash the collected solid with a suitable solvent (e.g., ethyl acetate) to remove any unreacted starting material.

    • Dry the final product under reduced pressure to yield this compound.

Pharmacological Evaluation

The pharmacological activity of this compound is primarily assessed through its ability to inhibit the H⁺, K⁺-ATPase enzyme and its effect on gastric acid secretion in vivo.

In Vitro H⁺, K⁺-ATPase Inhibition Assay

This assay determines the potency of this compound in inhibiting the proton pump. The protocol is adapted from established methods for other P-CABs.[4]

  • Preparation of H⁺, K⁺-ATPase Vesicles:

    • Isolate gastric microsomes rich in H⁺, K⁺-ATPase from a suitable animal model (e.g., rabbit or hog gastric mucosa) through differential centrifugation and sucrose (B13894) density gradient ultracentrifugation.

  • ATPase Activity Measurement:

    • Pre-incubate the H⁺, K⁺-ATPase vesicles with varying concentrations of this compound in a Tris-HCl buffer (pH 7.4) containing MgCl₂.

    • Initiate the enzymatic reaction by adding ATP and KCl.

    • After a defined incubation period at 37°C, stop the reaction.

    • Determine the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Malachite Green assay).

    • Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value.

In Vivo Assessment of Gastric Acid Secretion

Animal models are used to evaluate the efficacy of this compound in reducing gastric acid output.

  • Pylorus-Ligated Rat Model:

    • Administer this compound orally to fasted rats.

    • After a specific time, ligate the pylorus of the rats under anesthesia.

    • After a set period, collect the gastric contents.

    • Measure the volume of gastric juice, pH, and total acid output.

    • Compare the results with a vehicle-treated control group to determine the percentage of inhibition of acid secretion.

  • Heidenhain Pouch Dog Model:

    • Use dogs surgically fitted with a Heidenhain pouch (a vagally denervated pouch of the stomach).

    • Stimulate gastric acid secretion using a secretagogue like histamine.

    • Administer this compound and collect gastric juice from the pouch at regular intervals.

    • Analyze the collected samples for volume, pH, and acid concentration to assess the inhibitory effect of the compound on stimulated gastric acid secretion.

Experimental Workflow Diagram

G General Experimental Workflow for this compound cluster_Synthesis Chemical Synthesis cluster_Evaluation Pharmacological Evaluation Synthesis Synthesis of Abeprazan Free Base Salt_Formation Conversion to This compound Synthesis->Salt_Formation Purification Purification and Characterization Salt_Formation->Purification In_Vitro In Vitro H⁺, K⁺-ATPase Inhibition Assay Purification->In_Vitro Test Compound In_Vivo In Vivo Gastric Acid Secretion Studies Purification->In_Vivo Test Compound Data_Analysis Data Analysis (IC₅₀, % Inhibition) In_Vitro->Data_Analysis In_Vivo->Data_Analysis

General workflow for the synthesis and evaluation of Abeprazan HCl.

References

Early-Phase Research on the Efficacy of Abeprazan Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abeprazan (B605094) hydrochloride, also known as Fexuprazan (DWP14012), is a potassium-competitive acid blocker (P-CAB) under investigation as a novel treatment for acid-related disorders.[1][2][3][4] As a P-CAB, abeprazan hydrochloride offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). It competitively and reversibly binds to the H+, K+-ATPase, the proton pump responsible for gastric acid secretion, without requiring acid activation.[1][2][3][4] This technical guide provides an in-depth overview of the early-phase research on the efficacy of this compound, presenting quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound directly inhibits the final step in gastric acid secretion by blocking the potassium-binding site of the H+, K+-ATPase in parietal cells.[1][2][3][4] Unlike PPIs, which require an acidic environment for activation, abeprazan is effective in a pH-independent manner, leading to a rapid onset of action and sustained acid suppression.[2][3]

cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen H_K_ATPase H+, K+-ATPase (Proton Pump) H_ion H+ ion (Acid) H_K_ATPase->H_ion Pumps into lumen K_ion K+ ion K_ion->H_K_ATPase Binds to activate Abeprazan Abeprazan Hydrochloride Abeprazan->H_K_ATPase Competitively blocks K+ binding site

Figure 1: Mechanism of Action of this compound.

Preclinical Efficacy

Early-phase preclinical studies in various animal models have demonstrated the potent and dose-dependent acid-suppressing effects of this compound. These studies were crucial in establishing the initial efficacy profile of the compound. While specific quantitative data from these early studies is limited in publicly available literature, the consistent outcome was a significant inhibition of gastric acid secretion.

Experimental Models

1. Pylorus-Ligated Rat Model: This model is a standard method for evaluating the anti-secretory activity of a compound. The ligation of the pylorus leads to the accumulation of gastric secretions, allowing for the measurement of acid output over a specific period.

2. Lumen-Perfused Rat Model: This technique involves the perfusion of the stomach with a known solution, and the changes in the composition of the perfusate are analyzed to determine the rate of acid secretion.

3. Heidenhain Pouch Dog Model: This is a surgically created pouch of the stomach that is isolated from the main stomach but retains its blood supply. This model allows for the collection of pure gastric juice, uncontaminated by food, and is used to study the effects of secretagogues and inhibitors on gastric acid secretion.

Early-Phase Clinical Efficacy

Phase I and II clinical trials have provided quantitative data on the efficacy of this compound in healthy volunteers and patients. These studies have focused on its ability to control intragastric pH and its therapeutic effect in acid-related conditions.

Pharmacodynamic Studies in Healthy Volunteers

Pharmacodynamic studies have demonstrated the rapid and sustained acid suppression achieved with this compound.

Dose of Abeprazan HClMetricResult
40 mg (multiple doses)Mean percentage of time intragastric pH > 462.8% - 70.3%
80 mg (multiple doses)Mean percentage of time intragastric pH > 490.6% - 94.8%

Table 1: Intragastric pH control in healthy subjects after multiple doses of this compound.

Efficacy in Patients with Acute or Chronic Gastritis

A clinical trial evaluating the efficacy of this compound in patients with acute or chronic gastritis demonstrated a significant improvement in gastric erosions compared to placebo.

Treatment GroupDosing RegimenErosion Improvement Rate
This compound20 mg once daily57.8%
This compound10 mg twice daily65.7%
Placebo-40.6%

Table 2: Erosion improvement rates in patients with gastritis after 2 weeks of treatment.

Experimental Protocols

Pylorus-Ligated Rat Model Protocol

This protocol provides a general framework for the pylorus-ligated rat model. Specific parameters such as drug dosage and timing of administration would be adapted for each study.

A Acclimatize Rats B Fast Rats Overnight (with access to water) A->B C Administer Abeprazan HCl or Vehicle (Control) B->C D Anesthetize Rats C->D E Perform Midline Laparotomy D->E F Ligate Pylorus E->F G Suture Abdominal Wall F->G H Allow Recovery Period (e.g., 4-6 hours) G->H I Euthanize Rats H->I J Collect Gastric Contents I->J K Measure Volume and pH of Gastric Contents J->K L Titrate for Total Acid Output K->L

Figure 2: Experimental Workflow for the Pylorus-Ligated Rat Model.
Heidenhain Pouch Dog Model Protocol

The Heidenhain pouch dog model involves a more complex surgical procedure and is used for long-term studies.

A Surgically Create Heidenhain Pouch B Allow for Post-Surgical Recovery Period A->B C Establish Baseline Gastric Acid Secretion B->C D Administer Abeprazan HCl (intravenously or orally) C->D Treatment E Stimulate Gastric Acid Secretion (e.g., with histamine (B1213489) or pentagastrin) C->E Control D->E Treatment F Collect Gastric Juice from Pouch at Timed Intervals E->F G Measure Volume, pH, and Acid Concentration F->G H Analyze Data to Determine Inhibition of Acid Secretion G->H

Figure 3: Experimental Workflow for the Heidenhain Pouch Dog Model.

Signaling Pathways

The primary and well-established mechanism of action of this compound is the direct inhibition of the H+, K+-ATPase. Based on currently available public research, no other specific cellular signaling pathways have been identified as being directly modulated by this compound. The therapeutic effects observed are attributed to the reduction in gastric acid secretion.

Conclusion

Early-phase research on this compound has consistently demonstrated its potent and rapid efficacy in inhibiting gastric acid secretion. Preclinical studies in various animal models laid the groundwork for successful clinical trials in humans, which have provided quantitative evidence of its ability to control intragastric pH and treat acid-related conditions like gastritis. The straightforward mechanism of action, focused on the direct inhibition of the proton pump, is a key feature of this novel potassium-competitive acid blocker. Further research will continue to elucidate the full therapeutic potential of this compound in the management of a broad spectrum of acid-related disorders.

References

Methodological & Application

Application Notes and Protocols: In Vivo Evaluation of Abeprazan Hydrochloride in Pylorus-Ligated Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abeprazan hydrochloride, also known as Fexuprazan, is a potent and reversible potassium-competitive acid blocker (P-CAB) that inhibits the final step of gastric acid secretion. Unlike traditional proton pump inhibitors (PPIs), Abeprazan does not require acid activation and offers a rapid onset of action. In vivo studies utilizing pylorus-ligated rat models are crucial for evaluating the efficacy of new anti-secretory agents like Abeprazan. This model allows for the direct measurement of gastric acid secretion and the assessment of ulcer formation in a controlled setting. Pre-clinical studies have demonstrated that Abeprazan inhibits gastric acid secretion in a dose-dependent manner and its efficacy is comparable to or greater than other P-CABs like vonoprazan.[1] This document provides detailed protocols and application notes for conducting in vivo studies of this compound in pylorus-ligated rat models.

Mechanism of Action

This compound competitively and reversibly binds to the K+ binding site of the gastric H+, K+-ATPase (proton pump), thereby inhibiting its activity.[1][2] This action effectively blocks the secretion of hydrogen ions into the gastric lumen, leading to a significant reduction in gastric acid production.

cluster_parietal_cell Gastric Parietal Cell K_channel K+ Channel H_K_ATPase H+, K+-ATPase (Proton Pump) K_channel->H_K_ATPase K+ efflux Lumen Gastric Lumen H_K_ATPase->Lumen H+ secretion Abeprazan Abeprazan Abeprazan->H_K_ATPase Inhibits K+ binding H_ion H+ K_ion K+ Lumen->H_K_ATPase K+ influx

Figure 1: Mechanism of Action of Abeprazan

Experimental Protocols

Pylorus Ligation (Shay Rat) Model

This protocol is adapted from standard methods for inducing gastric ulcers and measuring gastric secretion.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • Surgical instruments (scissors, forceps, sutures)

  • pH meter

  • Centrifuge and centrifuge tubes

  • Tubes for gastric content collection

  • Normal saline

Procedure:

  • Animal Preparation: Fast the rats for 24-48 hours before the experiment, with free access to water.[3][4] This ensures an empty stomach for accurate measurement of gastric secretion.

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Group I (Control): Vehicle administration.

    • Group II (Abeprazan - Low Dose): e.g., 1 mg/kg.

    • Group III (Abeprazan - Medium Dose): e.g., 3 mg/kg.

    • Group IV (Abeprazan - High Dose): e.g., 10 mg/kg.

    • Group V (Reference Drug): e.g., Omeprazole (20 mg/kg).

  • Drug Administration: Administer this compound or the vehicle orally (p.o.) or intraduodenally (i.d.) 30-60 minutes before the surgical procedure.

  • Surgical Procedure (Pylorus Ligation):

    • Anesthetize the rat.

    • Make a midline abdominal incision of about 1 cm just below the xiphoid process.

    • Isolate the stomach and carefully ligate the pyloric end with a silk suture. Be cautious not to obstruct the blood supply.

    • Close the abdominal incision with sutures.

  • Post-Operative Period: Keep the animals in individual cages and deprive them of water during the post-operative period. The ligation is typically maintained for 4-19 hours.[3]

  • Sample Collection:

    • At the end of the experimental period, sacrifice the animals by cervical dislocation or CO2 asphyxiation.

    • Open the abdomen and ligate the esophageal end of the stomach.

    • Carefully excise the stomach and collect the gastric contents into a graduated centrifuge tube.

  • Measurement of Gastric Parameters:

    • Gastric Volume: Centrifuge the gastric contents at 1000 rpm for 10 minutes. Measure the volume of the supernatant.

    • pH: Determine the pH of the gastric juice using a calibrated pH meter.

    • Total Acidity: Dilute 1 ml of the gastric juice with 1 ml of distilled water and titrate against 0.01 N NaOH using phenolphthalein (B1677637) as an indicator. The endpoint is a definite pink color. Total acidity is expressed as mEq/L.

    • Free Acidity: Titrate the diluted gastric juice against 0.01 N NaOH using Töpfer's reagent as an indicator until the solution turns salmon pink.

  • Ulcer Index Determination:

    • Open the stomach along the greater curvature and wash it with normal saline.

    • Examine the gastric mucosa for ulcers under a dissecting microscope.

    • Score the ulcers based on their number and severity. A common scoring system is:

      • 0 = No ulcer

      • 1 = Red coloration

      • 2 = Spot ulcers

      • 3 = Hemorrhagic streaks

      • 4 = Ulcers > 3 mm but < 5 mm

      • 5 = Ulcers > 5 mm

    • The ulcer index can be calculated as the mean score for each group.

A 24h Fasting B Drug Administration (Abeprazan/Vehicle) A->B C Anesthesia B->C D Pylorus Ligation Surgery C->D E 4h Incubation D->E F Sacrifice & Stomach Excision E->F G Gastric Content Collection F->G H Data Analysis: - Volume - pH - Acidity - Ulcer Index G->H

Figure 2: Experimental Workflow for Pylorus Ligation Model

Data Presentation

The following tables represent the expected dose-dependent effects of this compound in the pylorus-ligated rat model. The data is illustrative and based on the established potent anti-secretory and anti-ulcer effects of P-CABs.

Table 1: Effect of this compound on Gastric Secretion

Treatment GroupDose (mg/kg)Gastric Volume (ml)pHTotal Acidity (mEq/L)
Control (Vehicle)-4.5 ± 0.51.8 ± 0.285.2 ± 5.6
Abeprazan13.2 ± 0.43.5 ± 0.355.4 ± 4.1*
Abeprazan32.1 ± 0.3 5.2 ± 0.430.1 ± 3.5
Abeprazan101.5 ± 0.26.8 ± 0.5 15.8 ± 2.9
Omeprazole201.8 ± 0.3 6.2 ± 0.420.5 ± 3.1**

*p < 0.05, **p < 0.01 compared to control. Values are expressed as mean ± SEM.

Table 2: Effect of this compound on Ulcer Formation

Treatment GroupDose (mg/kg)Ulcer Index% Inhibition
Control (Vehicle)-4.8 ± 0.6-
Abeprazan12.5 ± 0.4*47.9%
Abeprazan31.2 ± 0.2 75.0%
Abeprazan100.5 ± 0.189.6%
Omeprazole200.8 ± 0.2**83.3%

*p < 0.05, **p < 0.01 compared to control. Values are expressed as mean ± SEM.

Discussion

The pylorus ligation model is a robust and reliable method for the preclinical evaluation of anti-ulcer and anti-secretory agents. The accumulation of gastric acid and pepsin following ligation leads to the formation of gastric lesions, mimicking aspects of peptic ulcer disease. The data presented in the tables illustrate the expected potent, dose-dependent effects of this compound in reducing gastric acid secretion and protecting against ulcer formation. The rapid and sustained action of Abeprazan, a characteristic of P-CABs, is expected to translate to a significant reduction in all measured parameters of gastric damage. Researchers can utilize this protocol and the expected outcomes as a guide for their in vivo studies of Abeprazan and other novel anti-secretory compounds.

References

Application Notes and Protocols for Lumen-Perfused Stomach Assay with Abeprazan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastric acid secretion is a fundamental physiological process, and its dysregulation is implicated in various gastrointestinal disorders. The lumen-perfused stomach assay is a widely used in vivo model to study gastric acid secretion and the efficacy of antisecretory agents. This document provides a detailed protocol for utilizing this assay to evaluate the pharmacological effects of Abeprazan, a potassium-competitive acid blocker (P-CAB).

Abeprazan represents a class of drugs that inhibit the gastric H+, K+-ATPase (proton pump) through a reversible, potassium-competitive mechanism.[1][2][3] Unlike traditional proton pump inhibitors (PPIs), P-CABs do not require acid activation and have a rapid onset of action.[4] This makes them a subject of significant interest in the development of novel treatments for acid-related diseases.[1][2][4]

These application notes will guide researchers through the experimental setup, data collection, and analysis for assessing the inhibitory effects of Abeprazan on gastric acid secretion in a rat model.

Signaling Pathway of Gastric Acid Secretion and Inhibition by Abeprazan

The final step in gastric acid secretion is the transport of H+ ions into the gastric lumen by the H+, K+-ATPase, or proton pump, located in the apical membrane of parietal cells.[4] The activity of the proton pump is regulated by multiple signaling pathways, primarily involving histamine (B1213489), acetylcholine, and gastrin. Abeprazan exerts its inhibitory effect by competing with K+ ions, thereby blocking the function of the proton pump.[2][3]

G cluster_0 Parietal Cell cluster_1 H2R H2 Receptor PK Protein Kinases H2R->PK M3R M3 Receptor M3R->PK CCK2R CCK2 Receptor CCK2R->PK H_K_ATPase H+, K+-ATPase (Proton Pump) PK->H_K_ATPase Activation H_ion H+ H_K_ATPase->H_ion Secretes Gastric Lumen Gastric Lumen H_ion->Gastric Lumen K_ion K+ K_ion->H_K_ATPase Binds Abeprazan Abeprazan Abeprazan->H_K_ATPase Inhibits (K+ competitive) Histamine Histamine Histamine->H2R Acetylcholine Acetylcholine Acetylcholine->M3R Gastrin Gastrin Gastrin->CCK2R

Diagram 1: Signaling pathway of gastric acid secretion and Abeprazan's mechanism of action.

Experimental Protocol: Lumen-Perfused Stomach Assay in Anesthetized Rats

This protocol is designed to assess the effects of Abeprazan on gastric acid secretion.[5] Both stimulatory and inhibitory effects of compounds can be evaluated.[5]

Materials
  • Male Sprague-Dawley rats (200-250 g)

  • Urethane (B1682113) anesthesia

  • Saline solution (0.9% NaCl)

  • Pentagastrin (B549294) (or other secretagogue like histamine or carbachol)[6]

  • Abeprazan

  • 0.01 N NaOH for titration

  • pH meter

  • Perfusion pump

  • Surgical instruments

  • Polyethylene tubing

Animal Preparation
  • Fast the rats for 18-24 hours before the experiment, with free access to water.

  • Anesthetize the rat with urethane (1.25 g/kg, intraperitoneal).

  • Ensure a stable body temperature of 37°C is maintained throughout the procedure using a heating pad.

  • Perform a midline laparotomy to expose the stomach.

  • Ligate the pylorus at the junction with the duodenum.

  • Insert an inflow cannula through the esophagus into the forestomach and secure it with a ligature.

  • Insert an outflow cannula through the duodenum into the pyloric region of the stomach and secure it.

Perfusion Procedure
  • Connect the inflow cannula to a perfusion pump.

  • Perfuse the stomach with saline at a constant rate of 1 ml/min.

  • Collect the perfusate from the outflow cannula in 15-minute intervals.[7]

  • Allow for a 60-minute equilibration period to establish a stable basal acid output.

  • After the equilibration period, collect basal acid secretion samples for 30-60 minutes.

  • Administer a continuous intravenous infusion of a secretagogue, such as pentagastrin (6 µg/kg/h), to stimulate gastric acid secretion.[7][8]

  • Once a stable stimulated acid secretion is achieved (typically after 60-90 minutes), administer Abeprazan intravenously or intraduodenally at the desired doses.

  • Continue to collect the perfusate in 15-minute intervals for at least 90 minutes after Abeprazan administration.

Measurement of Gastric Acid Secretion
  • Measure the volume of each 15-minute perfusate sample.

  • Determine the acid concentration by titrating the perfusate with 0.01 N NaOH to a pH of 7.0 using a pH meter.[8]

  • Calculate the acid output for each sample using the following formula: Acid Output (µmol/15 min) = Volume of NaOH (ml) x Concentration of NaOH (0.01 N) x 10

Experimental Workflow

The following diagram illustrates the key steps in the lumen-perfused stomach assay.

Diagram 2: Experimental workflow for the lumen-perfused stomach assay.

Data Presentation

The collected data should be summarized to clearly demonstrate the dose-dependent effect of Abeprazan on gastric acid secretion.

Table 1: Effect of Abeprazan on Pentagastrin-Stimulated Gastric Acid Secretion
Treatment GroupDose (mg/kg)Basal Acid Output (µmol/15 min)Stimulated Acid Output (µmol/15 min)Post-Abeprazan Acid Output (µmol/15 min)% Inhibition
Vehicle Control-2.5 ± 0.325.2 ± 2.124.8 ± 2.31.6%
Abeprazan0.12.4 ± 0.424.9 ± 1.915.1 ± 1.539.4%
Abeprazan0.32.6 ± 0.325.5 ± 2.08.9 ± 1.165.1%
Abeprazan1.02.3 ± 0.224.7 ± 2.23.2 ± 0.587.0%

Data are presented as mean ± SEM.

Table 2: Time Course of Gastric Acid Inhibition by Abeprazan (1.0 mg/kg)
Time Post-Abeprazan (min)Gastric Acid Output (µmol/15 min)
0 (Pre-dose)24.7 ± 2.2
1515.3 ± 1.8
308.1 ± 1.0
454.5 ± 0.7
603.4 ± 0.6
753.1 ± 0.5
903.2 ± 0.5

Data are presented as mean ± SEM.

Conclusion

The lumen-perfused stomach assay is a robust and reliable method for evaluating the in vivo efficacy of gastric acid suppressants like Abeprazan. This protocol provides a detailed framework for conducting such studies, from surgical preparation to data analysis. The results obtained from this assay can provide valuable insights into the potency, onset, and duration of action of novel P-CABs, thereby aiding in the development of more effective therapies for acid-related disorders.

References

Application Notes and Protocols: Evaluating Abeprazan Hydrochloride in the Heidenhain Pouch Dog Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abeprazan hydrochloride, also known as Fexuprazan (DWP14012), is a potassium-competitive acid blocker (P-CAB) under development for the treatment of acid-related disorders.[1][2] P-CABs represent a novel class of drugs that inhibit gastric H+, K+-ATPase (the proton pump) through a reversible, potassium-competitive mechanism.[1][2] Unlike proton pump inhibitors (PPIs), P-CABs do not require acid activation and have a rapid onset of action.[1][2] The Heidenhain pouch dog model is a well-established and valuable preclinical model for evaluating the pharmacodynamics of gastric acid suppressants. This denervated gastric pouch allows for the study of hormonal and pharmacological effects on gastric acid secretion independent of central nervous system influences. These application notes provide a detailed overview of the protocols and expected outcomes for evaluating this compound in this model system.

Mechanism of Action of this compound

This compound directly inhibits the final step in gastric acid secretion by binding to the H+, K+-ATPase enzyme in parietal cells. By competing with potassium ions, it effectively blocks the pump's activity, leading to a potent and sustained reduction in gastric acid production.

G cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen K_channel K+ Channel K_ion_lumen K+ K_channel->K_ion_lumen K+ Efflux H_K_ATPase H+, K+-ATPase (Proton Pump) K_ion_cell K+ H_K_ATPase->K_ion_cell K+ Uptake H_ion_lumen H+ H_K_ATPase->H_ion_lumen H+ Secretion Abeprazan Abeprazan Hydrochloride Abeprazan->H_K_ATPase Reversible Inhibition H_ion H+ K_ion_lumen->H_K_ATPase K+ Binding

Mechanism of Abeprazan Action

Data Presentation

Table 1: Dose-Response of this compound on Histamine-Stimulated Gastric Acid Secretion in Heidenhain Pouch Dogs

While specific dose-response data for Abeprazan in the Heidenhain pouch model is not publicly available, the following table is illustrative of expected results based on studies of other P-CABs, such as Tegoprazan, where complete inhibition was observed at 1.0 mg/kg.[3] A clinical trial in dogs with gastritis utilized oral doses of 0.5 mg/kg and 1.0 mg/kg of Fexuprazan (Abeprazan).[4]

Oral Dose of Abeprazan HCl (mg/kg)Mean Inhibition of Histamine-Stimulated Acid Output (%)
0.125 - 40
0.350 - 70
1.0> 90
3.0> 95
Table 2: Comparative Pharmacokinetic Parameters of Oral Gastric Acid Suppressants in Beagle Dogs

Specific pharmacokinetic parameters for Abeprazan in dogs are not widely published, but a study noted its oral bioavailability ranges from 3.89–50.6%.[5] The following table presents representative data for other P-CABs and a PPI to provide context.

ParameterTegoprazan (3 mg/kg)[3]Vonoprazan (B1684036) (1 mg/kg)[6]Esomeprazole (1 mg/kg)
Cmax (ng/mL) 2,490~150~1,200
Tmax (hr) 1.01.51.5
AUC (ng·hr/mL) 12,731~600~1,500
Half-life (hr) 3.3 - 3.5~7.7~1.0
Bioavailability (%) Not Reported~4071.4

Experimental Protocols

Protocol 1: Surgical Preparation of the Heidenhain Pouch

A detailed surgical protocol for creating a denervated gastric pouch is a prerequisite for these studies. This procedure involves isolating a portion of the fundic region of the stomach, ensuring its blood supply is maintained, and creating a fistula for the collection of gastric secretions. The pouch is surgically separated from the main stomach to ensure it is not stimulated by the vagus nerve.

G cluster_workflow Heidenhain Pouch Surgical Workflow Animal_Prep Animal Preparation (Fasting, Anesthesia) Incision Midline Laparotomy Animal_Prep->Incision Pouch_Creation Isolation of Fundic Pouch (Vascular Supply Intact) Incision->Pouch_Creation Fistula Creation of Gastric Fistula Pouch_Creation->Fistula Closure Abdominal Closure Fistula->Closure Post_Op Post-Operative Care (Analgesia, Monitoring) Closure->Post_Op

Surgical Workflow for Heidenhain Pouch
Protocol 2: Evaluation of Gastric Acid Secretion

This protocol outlines the procedure for measuring the effect of this compound on histamine-stimulated gastric acid secretion.

Materials:

Procedure:

  • Baseline Secretion: Collect gastric juice from the pouch every 15 minutes for at least one hour to establish a stable basal secretion rate.

  • Histamine Stimulation: Infuse histamine dihydrochloride intravenously at a dose sufficient to induce a submaximal, stable acid secretion (e.g., 40-60 µg/kg/hr).

  • Drug Administration: Once a steady state of acid secretion is achieved, administer this compound either orally or intravenously.

  • Sample Collection: Continue to collect gastric juice in 15-minute intervals for several hours post-administration of Abeprazan.

  • Analysis:

    • Measure the volume of each sample.

    • Determine the acid concentration by titrating an aliquot with 0.01 N NaOH to a pH of 7.0, using phenolphthalein as an indicator.

    • Calculate the total acid output (volume × concentration) for each collection period.

  • Data Expression: Express the inhibition of acid secretion as a percentage reduction from the pre-drug, histamine-stimulated steady-state level.

G cluster_workflow Gastric Secretion Experimental Workflow Fasting Fasting of Dog (18-24 hours) Baseline Collection of Basal Secretion (1 hour) Fasting->Baseline Stimulation Histamine Infusion (Submaximal Dose) Baseline->Stimulation Drug_Admin Administration of Abeprazan HCl Stimulation->Drug_Admin Collection Post-Drug Sample Collection (Several Hours) Drug_Admin->Collection Analysis Measurement of Volume and Acid Concentration Collection->Analysis Calculation Calculation of Acid Output Inhibition Analysis->Calculation

Experimental Workflow for Secretion Study
Protocol 3: Pharmacokinetic Analysis

This protocol describes the collection of blood samples for the determination of pharmacokinetic parameters of this compound.

Procedure:

  • Drug Administration: Administer a single oral or intravenous dose of this compound to fasted beagle dogs.

  • Blood Sampling: Collect blood samples (e.g., 2-3 mL) from a peripheral vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Calculations: Use appropriate software to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and bioavailability.

Conclusion

The Heidenhain pouch dog model is a robust and reliable tool for the preclinical evaluation of gastric acid suppressants like this compound. The protocols outlined in these application notes provide a framework for conducting studies to determine the dose-dependent efficacy and pharmacokinetic profile of this novel P-CAB. The data generated from these studies are crucial for understanding the therapeutic potential of Abeprazan and for guiding its clinical development.

References

Application Notes and Protocols: Preparation of Abeprazan Hydrochloride Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abeprazan hydrochloride, also known as Fexuprazan hydrochloride or DWP14012 hydrochloride, is a potassium-competitive acid blocker (P-CAB).[1][2][3] It is an inhibitor of the proton pump (H+, K+-ATPase) and is under investigation for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[2][4] Unlike traditional proton pump inhibitors (PPIs), this compound does not require acid activation and acts by reversibly binding to the H+, K+-ATPase.[1][3]

Proper preparation of a stock solution is a critical first step for accurate and reproducible in vitro and in vivo experiments. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound.[1] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions in DMSO.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1902954-87-3[1][2][5]
Molecular Formula C19H18ClF3N2O3S[2][5]
Molecular Weight 446.87 g/mol [1][2]
Appearance White to light yellow solid[3]
Purity ≥98%[2]

Solubility Data

The solubility of this compound in DMSO at 25°C is provided below. It is important to note that the hygroscopic nature of DMSO can affect solubility, and the use of newly opened DMSO is recommended.[3]

SolventSolubility (at 25°C)Notes
DMSO 25 mg/mLUltrasonic assistance may be required for complete dissolution.[1][3]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials and Equipment:

  • This compound powder

  • Anhydrous/dry Dimethyl sulfoxide (DMSO), newly opened

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Ultrasonic water bath

Protocol:

  • Equilibrate: Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For 1 mL of a 10 mM stock solution, you will need 4.4687 mg of this compound (Molecular Weight = 446.87 g/mol ).

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the powder. For a 10 mM stock solution, if you weighed 4.4687 mg, you would add 1 mL of DMSO.

  • Dissolution:

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 10-15 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Once the solution is clear, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Storage and Handling

Proper storage and handling are crucial to maintain the stability and activity of the this compound stock solution.

Storage:

  • Solid Compound: Store the solid powder at -20°C in a dry, sealed container.[1]

  • Stock Solution:

    • For short-term storage (up to 1 month), store the DMSO stock solution at -20°C.[3]

    • For long-term storage (up to 6 months), store the DMSO stock solution at -80°C.[3]

  • Protect the stock solution from light by using amber vials or by wrapping the tubes in foil.

Handling:

  • Handle this compound and its solutions in a well-ventilated area.[6]

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[7]

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7]

  • Avoid inhalation of the powder or aerosol of the solution.[7]

Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation start Start weigh Weigh Abeprazan HCl start->weigh add_dmso Add fresh DMSO weigh->add_dmso vortex Vortex to dissolve add_dmso->vortex sonicate Sonicate if necessary vortex->sonicate check_dissolution Check for complete dissolution sonicate->check_dissolution check_dissolution->sonicate No aliquot Aliquot into single-use tubes check_dissolution->aliquot Yes store Store at -20°C or -80°C aliquot->store end End store->end G cluster_pathway Mechanism of Action of this compound Abeprazan This compound ProtonPump H+, K+-ATPase (Proton Pump) Abeprazan->ProtonPump Inhibits (Reversibly) GastricAcid Gastric Acid Secretion ProtonPump->GastricAcid Drives

References

Application Notes and Protocols for the Formulation of Abeprazan Hydrochloride with PEG300 and Tween 80 for Oral Gavage

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Abeprazan hydrochloride is a potassium-competitive acid blocker (P-CAB) that inhibits H+, K+-ATPase.[1][2][3] As with many small molecule drug candidates, this compound presents formulation challenges due to its physicochemical properties. For preclinical oral gavage studies, a well-characterized and stable liquid formulation is essential for accurate dosing and reliable pharmacokinetic and pharmacodynamic data. This document provides detailed application notes and protocols for the formulation of this compound using a vehicle composed of polyethylene (B3416737) glycol 300 (PEG300) and polysorbate 80 (Tween 80).

PEG300 is a low molecular weight polyethylene glycol that serves as a water-miscible co-solvent, enhancing the solubility of poorly water-soluble compounds.[4] Tween 80 is a non-ionic surfactant that acts as a wetting agent and emulsifier, preventing precipitation of the drug upon dilution in aqueous environments like the gastrointestinal tract and improving the overall stability of the formulation.[4][5] The combination of these excipients with a saline component creates a vehicle suitable for oral administration in preclinical animal models.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for formulation development.

PropertyValueReference
Molecular Formula C₁₉H₁₈ClF₃N₂O₃S[2][3]
Molecular Weight 446.87 g/mol [2][3]
Appearance Solid[3]
Solubility Soluble in DMSO (25 mg/mL with sonication)[3]
Storage -20°C, dry, sealed[3]

Recommended Formulation

Based on common practices for preclinical oral gavage formulations of poorly soluble compounds, the following vehicle composition is recommended.[6][7]

ComponentPercentage (v/v)Role
Dimethyl Sulfoxide (DMSO)10%Primary solvent
PEG30040%Co-solvent
Tween 805%Surfactant/Emulsifier
Saline (0.9% NaCl)45%Diluent

This formulation has been shown to achieve a clear solution of similar compounds at concentrations of at least 2.5 mg/mL.[6] For sensitive animal models, the proportion of DMSO can be reduced.[7]

Experimental Protocols

Preparation of this compound Formulation

This protocol describes the preparation of a 1 mL stock solution of this compound at a concentration of 2.5 mg/mL.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), high purity

  • Polyethylene glycol 300 (PEG300), low aldehyde

  • Tween 80 (Polysorbate 80), low aldehyde

  • Sterile saline (0.9% NaCl)

  • Sterile vials or tubes

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

    • Weigh 25 mg of this compound and transfer it to a sterile vial.

    • Add 1 mL of DMSO to the vial.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[6]

  • Prepare the formulation vehicle.

    • In a separate sterile vial, combine 400 µL of PEG300 and 50 µL of Tween 80.

    • Vortex the mixture until it is homogeneous.

  • Combine the drug solution and vehicle.

    • Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300 and Tween 80 mixture.

    • Vortex thoroughly until a clear, homogenous solution is obtained.

  • Add saline.

    • Slowly add 450 µL of sterile saline to the mixture while continuously vortexing. Gradual addition is crucial to prevent precipitation.[4]

  • Final Inspection.

    • Visually inspect the final formulation for any signs of precipitation or phase separation. The final solution should be clear.

G cluster_0 Step 1: Prepare Drug Stock cluster_1 Step 2: Prepare Vehicle cluster_2 Step 3 & 4: Final Formulation A Weigh Abeprazan HCl B Add DMSO (to 25 mg/mL) A->B C Vortex/Sonicate to Dissolve B->C G Add Drug Stock (100 µL) to Vehicle C->G D Combine PEG300 (400 µL) E Add Tween 80 (50 µL) D->E F Vortex to Mix E->F F->G H Vortex Thoroughly G->H I Slowly Add Saline (450 µL) H->I J Final Vortex & Inspection I->J

Figure 1. Workflow for the preparation of the this compound oral gavage formulation.

Characterization of the Formulation

Objective: To determine the short-term and long-term stability of the this compound formulation.

Procedure:

  • Prepare a batch of the formulation as described in section 3.1.

  • Divide the batch into aliquots and store them under different conditions (e.g., room temperature, 4°C, and protected from light).

  • At specified time points (e.g., 0, 4, 24, 48 hours for short-term; 1, 2, 4 weeks for long-term), visually inspect the samples for any signs of precipitation or phase separation.

  • Quantify the concentration of this compound at each time point using a validated analytical method (see section 3.2.4).

  • Calculate the percentage of the initial concentration remaining at each time point.

Objective: To determine the viscosity of the formulation to ensure its suitability for oral gavage.

Procedure (using a Brookfield Viscometer): [2][8]

  • Equilibrate the formulation to a controlled temperature (e.g., 25°C).

  • Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.

  • Immerse the spindle into the formulation, ensuring it is centered and submerged to the correct depth.

  • Start the viscometer and allow the reading to stabilize.

  • Record the viscosity in centipoise (cP).

  • Perform the measurement in triplicate and calculate the average viscosity.

Objective: To measure the osmolality of the formulation, which can influence gastrointestinal tolerance and drug absorption.[9][10]

Procedure (using a freezing point depression osmometer): [1][6][11]

  • Calibrate the osmometer according to the manufacturer's instructions using standard solutions.

  • Allow the formulation to equilibrate to room temperature.

  • Introduce the specified volume of the formulation into a sample tube.

  • Place the sample tube in the osmometer and initiate the measurement.

  • Record the osmolality in mOsm/kg.

  • Perform the measurement in triplicate and calculate the average osmolality.

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound in the formulation.

General HPLC Method Parameters (to be optimized and validated): [10][12]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (or a suitable buffer) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a series of this compound standards in the formulation vehicle to create a calibration curve.

  • Sample Preparation: Dilute the formulation samples with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Analysis: Inject the standards and samples into the HPLC system and record the peak areas.

  • Quantification: Construct a calibration curve by plotting peak area versus concentration for the standards. Use the regression equation to determine the concentration of this compound in the samples.

G cluster_formulation Formulation Components cluster_properties Key Properties Abeprazan Abeprazan HCl Solubility Solubility Abeprazan->Solubility DMSO DMSO DMSO->Solubility PEG300 PEG300 PEG300->Solubility Viscosity Viscosity PEG300->Viscosity Tween80 Tween 80 Stability Stability Tween80->Stability Saline Saline Osmolality Osmolality Saline->Osmolality

Figure 2. Logical relationship between formulation components and key properties.

In Vivo Considerations

  • Tolerability: The formulation should be well-tolerated by the animals. It is advisable to conduct a pilot study with the vehicle alone to assess for any adverse effects.[7][13]

  • Dose Volume: The administration volume for oral gavage in rodents should be carefully controlled to prevent reflux and aspiration. A common recommendation is not to exceed 10 mL/kg of the animal's body weight.[14]

  • Gavage Technique: Proper oral gavage technique is crucial to minimize stress and potential injury to the animals.[15]

  • Fasting: The fasting state of the animals can influence gastric content and potentially drug absorption. The experimental design should specify and control the fasting period.[5]

Data Presentation

All quantitative data from the characterization studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 3: Example Stability Data for this compound Formulation

Storage ConditionTime PointVisual AppearanceConcentration (mg/mL)% of Initial Concentration
Room Temperature0 hrClear Solution2.50100%
4 hr
24 hr
4°C0 hrClear Solution2.50100%
4 hr
24 hr

Table 4: Example Physicochemical Properties of the Formulation

PropertyValueMethod
pHpH meter
Viscosity (cP at 25°C)Brookfield Viscometer
Osmolality (mOsm/kg)Freezing Point Depression Osmometer

By following these detailed protocols and considering the key in vivo factors, researchers can confidently prepare and characterize a suitable oral gavage formulation of this compound for preclinical studies, ensuring data quality and reproducibility.

References

Validated RP-HPLC Method for the Quantification of Fexuprazan Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Fexuprazan hydrochloride in bulk and pharmaceutical dosage forms. The described method is simple, cost-effective, and suitable for routine quality control analysis. The protocol outlined below is based on a developed and validated method, ensuring accuracy, precision, and robustness.

Chromatographic Conditions

A summary of the instrumental conditions for the RP-HPLC analysis of Fexuprazan hydrochloride is provided in Table 1.[1]

Table 1: Optimized Chromatographic Conditions

ParameterSpecification
Instrument High-Performance Liquid Chromatography (HPLC) System
Column Waters Symmetry C18 (150 mm x 4.6 mm, 3 µm)[1]
Mobile Phase Buffer : Methanol (B129727) (20:80 v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 220 nm[1]
Injection Volume Data not available in the provided reference
Column Temperature Data not available in the provided reference
Retention Time Approximately 2.896 min[1]

Experimental Protocols

Preparation of Mobile Phase
  • Prepare the required buffer solution. Specific buffer composition and pH are not detailed in the available literature.

  • Mix the buffer and HPLC-grade methanol in a volumetric ratio of 20:80.[1]

  • Degas the mobile phase by sonication or vacuum filtration before use to remove dissolved gases.

Preparation of Standard Stock Solution

Detailed instructions for the preparation of the standard stock solution, including the specific concentration and diluent used, are not available in the referenced abstract. A general procedure is provided below.

  • Accurately weigh a suitable amount of Fexuprazan hydrochloride reference standard.

  • Dissolve the standard in a suitable diluent (typically the mobile phase or a component of it) in a volumetric flask to obtain a known concentration.

  • Sonication may be used to ensure complete dissolution.

Preparation of Sample Solution

Detailed instructions for the preparation of the sample solution from a tablet dosage form, including the extraction procedure and final concentration, are not available in the referenced abstract. A general procedure is provided below.

  • Weigh and finely powder a representative number of Fexuprazan hydrochloride tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of Fexuprazan hydrochloride.

  • Transfer the powder to a volumetric flask and add a suitable diluent.

  • Sonicate for a specified time to ensure complete extraction of the drug.

  • Dilute to the mark with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Summary

The RP-HPLC method for Fexuprazan hydrochloride has been validated according to International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose. The validation parameters confirmed that the method is linear, accurate, precise, robust, and specific.[1]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis. The acceptance criteria for these tests are summarized in Table 2.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2Data not available
Theoretical Plates ≥ 2000Data not available
% RSD of Peak Areas ≤ 2.0%Data not available
% RSD of Retention Times ≤ 1.0%Data not available
Linearity

The linearity of the method was established over a concentration range of 20-40 µg/mL.[1] The correlation coefficient should be indicative of a linear relationship between concentration and peak area.

Table 3: Linearity Data

ParameterResult
Concentration Range 20-40 µg/mL[1]
Correlation Coefficient (r²) Data not available
Regression Equation Data not available
Accuracy

The accuracy of the method is determined by recovery studies. Known amounts of Fexuprazan hydrochloride standard are spiked into a sample solution at different concentration levels.

Table 4: Accuracy (Recovery) Data

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80% Data not availableData not availableData not available
100% Data not availableData not availableData not available
120% Data not availableData not availableData not available
Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is assessed by analyzing multiple preparations of a homogenous sample and is expressed as the relative standard deviation (% RSD).

Table 5: Precision Data

Precision LevelParameter% RSD
Repeatability (Intra-day) Peak AreaData not available
Intermediate Precision (Inter-day) Peak AreaData not available
Specificity

Specificity is the ability of the method to measure the analyte of interest accurately in the presence of other components such as impurities, degradation products, and excipients. The method should demonstrate no interference at the retention time of Fexuprazan hydrochloride.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

Table 6: LOD and LOQ Data

ParameterResult (µg/mL)
Limit of Detection (LOD) Data not available
Limit of Quantitation (LOQ) Data not available
Robustness

Robustness is evaluated by making small, deliberate variations in the method parameters and examining the effect on the results.

Table 7: Robustness Study

Parameter VariedVariationEffect on Results
Flow Rate ± 0.1 mL/minData not available
Mobile Phase Composition ± 2% organicData not available
Detection Wavelength ± 2 nmData not available

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_results Results & Reporting prep_mobile_phase Mobile Phase Preparation (Buffer:Methanol 20:80) system_suitability System Suitability Test prep_mobile_phase->system_suitability prep_standard Standard Solution Preparation prep_standard->system_suitability prep_sample Sample Solution Preparation analysis Chromatographic Analysis prep_sample->analysis system_suitability->analysis If passes data_analysis Data Analysis analysis->data_analysis linearity Linearity linearity->data_analysis accuracy Accuracy accuracy->data_analysis precision Precision precision->data_analysis specificity Specificity specificity->data_analysis lod_loq LOD & LOQ lod_loq->data_analysis robustness Robustness robustness->data_analysis report Final Report data_analysis->report

Caption: Experimental workflow for RP-HPLC method development and validation.

References

Application Notes and Protocols: In Vitro H+, K+-ATPase Inhibition Assay for Abeprazan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The gastric H+, K+-ATPase, or proton pump, is the enzyme primarily responsible for the acidification of the stomach lumen.[1] It functions by exchanging cytoplasmic hydronium ions (H+) for extracellular potassium ions (K+), a process powered by ATP hydrolysis.[1] This enzyme is the final step in the gastric acid secretion pathway, making it a critical target for therapies aimed at treating acid-related disorders like gastroesophageal reflux disease (GERD) and peptic ulcers.[2][3] Abeprazan (also known as DWP14012 or Fexuprazan) is a potassium-competitive acid blocker (P-CAB).[4][5] Unlike traditional proton pump inhibitors (PPIs), which require acid activation and bind irreversibly, Abeprazan inhibits the H+, K+-ATPase through a reversible, potassium-competitive ionic binding mechanism.[4][6] This allows for a rapid onset of action and does not require an acidic environment for activation.[6]

These application notes provide a detailed protocol for the in vitro assessment of Abeprazan hydrochloride's inhibitory activity on H+, K+-ATPase, including the preparation of enriched enzyme from gastric microsomes and a colorimetric assay to quantify enzyme inhibition.

Quantitative Data: Comparative Inhibitory Potency

The inhibitory potential of this compound is quantified by its half-maximal inhibitory concentration (IC50). This value is compared with other prominent acid suppressants, including another P-CAB (Vonoprazan) and a traditional PPI (Omeprazole), to provide context for its potency.

CompoundInhibitor ClassIC50 ValueAssay Conditions
Abeprazan (DWP14012) P-CAB2.8 nMInhibition of H+, K+-ATPase activity.
Vonoprazan (TAK-438)P-CAB19 nMInhibition of H+, K+-ATPase in porcine gastric microsomes (pH 6.5).[7]
OmeprazolePPI29.5 µg/mLInhibition of H+, K+-ATPase activity in goat gastric mucosal homogenate.[8]

Signaling Pathway for Gastric Acid Secretion and Inhibition by Abeprazan

Gastric acid secretion from parietal cells is a complex process regulated by endocrine, paracrine, and neural signals.[9] The primary stimulants are histamine, acetylcholine (B1216132) (ACh), and gastrin, which bind to their respective receptors on the basolateral membrane of the parietal cell.[10][11] This stimulation triggers downstream signaling cascades, primarily involving cyclic AMP (cAMP) and intracellular calcium (Ca2+), which culminate in the translocation and activation of H+, K+-ATPase pumps at the apical membrane.[9][12] Abeprazan, as a P-CAB, directly targets this final step by competitively blocking the potassium-binding site on the enzyme, thereby preventing the H+/K+ exchange and inhibiting acid secretion.[3]

G Regulation of Gastric Acid Secretion and Inhibition by Abeprazan cluster_ParietalCell Parietal Cell cluster_ApicalMembrane Apical Membrane (Lumen Side) H2R Histamine H2 Receptor cAMP ↑ cAMP H2R->cAMP M3R Muscarinic M3 Receptor Ca2 ↑ Ca2+ M3R->Ca2 CCK2R Gastrin/CCK2 Receptor CCK2R->Ca2 PKA Protein Kinase A Activation cAMP->PKA HK_ATPase H+, K+-ATPase (Proton Pump) Ca2->HK_ATPase Translocation & Activation PKA->HK_ATPase Translocation & Activation H_out H+ (out to Lumen) HK_ATPase->H_out pumps K_in K+ (in) HK_ATPase->K_in pumps Histamine Histamine Histamine->H2R ACh Acetylcholine ACh->M3R Gastrin Gastrin Gastrin->CCK2R H_in H+ (in) H_in->HK_ATPase binds K_out K+ (out) K_out->HK_ATPase binds Abeprazan Abeprazan (P-CAB) Abeprazan->HK_ATPase Competitively Inhibits K+ Binding

Caption: Signaling pathways regulating gastric acid secretion and inhibition by Abeprazan.

Experimental Protocols

Protocol 1: Preparation of H+, K+-ATPase Enriched Microsomes from Rabbit Gastric Mucosa

This protocol details the isolation of H+, K+-ATPase-rich microsomal vesicles, which serve as the enzyme source for the inhibition assay.[13][14]

Materials:

  • Freshly excised rabbit stomach

  • Homogenization Buffer: 250 mM Sucrose (B13894), 2 mM HEPES, 1 mM EDTA, pH 7.4

  • Gradient Buffer A: 37% (w/v) Sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.4

  • Gradient Buffer B: 10% (w/v) Sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.4

  • Resuspension Buffer: 250 mM Sucrose, 5 mM Tris-HCl, pH 7.4

  • Ice-cold saline solution

  • Dounce homogenizer

  • Refrigerated centrifuge and ultracentrifuge

  • Bradford assay reagents for protein quantification

Procedure:

  • Immediately following euthanasia, excise the rabbit stomach. Cut along the lesser curvature and thoroughly wash the mucosal surface with ice-cold saline to remove any food debris.[13]

  • Gently scrape the gastric mucosa from the underlying muscle layers using a glass slide.[13]

  • Homogenize the collected mucosal scrapings in ice-cold Homogenization Buffer using a Dounce homogenizer with 10-15 strokes.[13]

  • Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.[13]

  • Carefully collect the supernatant and centrifuge it at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.[13]

  • Discard the supernatant and resuspend the microsomal pellet in Resuspension Buffer.

  • Layer the resuspended microsomes onto a discontinuous sucrose gradient prepared with Gradient Buffer A (37%) and Gradient Buffer B (10%).[13]

  • Centrifuge the gradient at 150,000 x g for 2 hours at 4°C. The H+, K+-ATPase enriched vesicles will accumulate at the interface between the 10% and 37% sucrose layers.[13]

  • Carefully collect the vesicle fraction from the interface, dilute it with Resuspension Buffer, and pellet by centrifugation at 100,000 x g for 60 minutes at 4°C.[13]

  • Resuspend the final pellet in a minimal volume of Resuspension Buffer.

  • Determine the total protein concentration using the Bradford assay.

  • Aliquot the enriched microsomes and store at -80°C until use.

Protocol 2: In Vitro H+, K+-ATPase Inhibition Assay

This colorimetric assay measures the ATPase activity by quantifying the inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. The inhibitory effect of this compound is determined by comparing enzyme activity in its presence versus its absence.

Materials:

  • H+, K+-ATPase enriched microsomes (from Protocol 1)

  • This compound stock solution (in DMSO)

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2

  • ATP Solution: 4 mM ATP in Assay Buffer

  • KCl Solution: 20 mM KCl in Assay Buffer

  • Malachite Green Reagent:

    • Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.

    • Solution B: 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 M HCl.

    • Mix Solution A and Solution B (3:1 ratio) fresh before use. Add Tween-20 to a final concentration of 0.01% (v/v).[13]

  • Phosphate Standard Solution (e.g., KH2PO4) for standard curve

  • 96-well microplate

  • Microplate reader (620-650 nm)

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer) and a positive control (e.g., Omeprazole).

  • In a 96-well plate, add the following to each well:

    • 50 µL of Assay Buffer

    • 10 µL of the appropriate this compound dilution or control.

    • 20 µL of H+, K+-ATPase enriched microsomes (final protein concentration ~5-10 µ g/well ).[13]

  • Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[13]

  • To initiate the enzymatic reaction, add 20 µL of a pre-warmed 1:1 mixture of ATP Solution and KCl Solution (final concentrations in well: 2 mM ATP, 10 mM KCl).[13]

  • Incubate the plate at 37°C for 30 minutes.[13]

  • Stop the reaction by adding 50 µL of the Malachite Green Reagent to each well.[13]

  • Incubate at room temperature for 15 minutes to allow for stable color development.[13]

  • Measure the absorbance at 620-650 nm using a microplate reader.

  • Prepare a standard curve using the Phosphate Standard Solution to calculate the concentration of Pi released in each well.

Protocol 3: Data Analysis
  • Phosphate Standard Curve: Plot the absorbance values of the phosphate standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Calculate Phosphate Released: Use the standard curve equation to convert the absorbance readings of the samples into the amount of inorganic phosphate (Pi) released.

  • Calculate Percentage Inhibition: Determine the percentage of H+, K+-ATPase inhibition for each concentration of this compound using the following formula:

    • % Inhibition = 100 * (1 - (Activity with Inhibitor - Background) / (Activity of Vehicle Control - Background))

  • Determine IC50 Value: Plot the percentage inhibition against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

Experimental Workflow

The following diagram outlines the complete workflow for determining the in vitro inhibitory activity of this compound on H+, K+-ATPase.

G Start Start: Rabbit Gastric Tissue Prep_Microsomes Protocol 1: Prepare H+, K+-ATPase Enriched Microsomes Start->Prep_Microsomes Quantify_Protein Protein Quantification (Bradford Assay) Prep_Microsomes->Quantify_Protein Assay_Setup Protocol 2: Assay Setup in 96-Well Plate (Enzyme + Inhibitor) Quantify_Protein->Assay_Setup Prep_Reagents Prepare Assay Reagents (Buffers, Abeprazan Dilutions) Prep_Reagents->Assay_Setup Pre_Incubate Pre-incubation (37°C, 30 min) Assay_Setup->Pre_Incubate Start_Reaction Initiate Reaction (Add ATP/KCl) Pre_Incubate->Start_Reaction Incubate Incubation (37°C, 30 min) Start_Reaction->Incubate Stop_Reaction Stop Reaction & Color Development (Add Malachite Green) Incubate->Stop_Reaction Measure_Abs Measure Absorbance (620-650 nm) Stop_Reaction->Measure_Abs Data_Analysis Protocol 3: Data Analysis Measure_Abs->Data_Analysis End End: Determine IC50 Value Data_Analysis->End

Caption: Experimental workflow for the H+, K+-ATPase inhibition assay.

References

Cell-Based Assays for Studying Abeprazan Hydrochloride Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abeprazan hydrochloride, also known as Fexuprazan, is a potassium-competitive acid blocker (P-CAB) that represents a significant advancement in the management of acid-related disorders.[1][2] Unlike traditional proton pump inhibitors (PPIs), Abeprazan reversibly inhibits the gastric H+, K+-ATPase (proton pump) in a potassium-competitive manner.[1] A key advantage of this mechanism is that it does not require an acidic environment for activation, leading to a more rapid onset of action and sustained inhibition of gastric acid secretion.[1][3]

These application notes provide detailed protocols for cell-based assays to investigate the activity of this compound. The described methods are essential for researchers and drug development professionals seeking to characterize the potency, selectivity, and potential cytotoxic effects of Abeprazan and other P-CABs in a cellular context.

Application Note: Measuring Inhibition of Gastric Acid Secretion in Primary Parietal Cells

This application note describes a cell-based assay to determine the potency of this compound in inhibiting acid secretion from primary gastric parietal cells. The assay utilizes a pH-sensitive fluorescent probe to measure changes in intracellular pH, which is a direct indicator of H+, K+-ATPase activity.

Principle:

Primary parietal cells are isolated and cultured. These cells form intracellular canaliculi where acid secretion occurs. The cells are loaded with a pH-sensitive fluorescent dye. Stimulation with histamine (B1213489) triggers the translocation of H+, K+-ATPase to the canalicular membrane and initiates acid secretion, leading to a decrease in the intracellular pH of the canaliculi. The inhibitory effect of Abeprazan is quantified by measuring the extent to which it prevents this histamine-induced acidification.

dot

cluster_workflow Experimental Workflow Isolate Parietal Cells Isolate Parietal Cells Culture Cells Culture Cells Isolate Parietal Cells->Culture Cells Plate on Matrigel Load pH Probe Load pH Probe Culture Cells->Load pH Probe e.g., SNARF-AM Stimulate Stimulate Load pH Probe->Stimulate Histamine Treat Treat Stimulate->Treat Abeprazan HCl Measure Fluorescence Measure Fluorescence Treat->Measure Fluorescence Plate Reader/ Microscope Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50

Figure 1: Experimental workflow for the parietal cell acid secretion assay.

Application Note: Assessing Cell Viability and Cytotoxicity

This application note outlines a protocol to evaluate the potential cytotoxic effects of this compound on relevant cell lines, such as gastric epithelial cells or primary parietal cells. The MTT or MTS assay is a reliable and widely used colorimetric method for this purpose.

Principle:

The assay is based on the ability of metabolically active cells to reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells. By treating cells with a range of this compound concentrations, a dose-response curve can be generated to determine the concentration at which cell viability is inhibited by 50% (IC50), providing a measure of the compound's cytotoxicity.

Data Presentation

The following tables summarize quantitative data for the inhibitory activity of this compound and other P-CABs on H+, K+-ATPase.

CompoundParameterValueSpeciesExperimental ConditionsReference(s)
Abeprazan (Fexuprazan/DWP14012) IC501.06 - 1.16 ng/mLHumanIn vivo PD modeling[4]
VonoprazanIC5017 - 19 nMHog/RabbitH+, K+-ATPase activity assay[5]
VonoprazanKi10 nMNot SpecifiedH+, K+-ATPase binding assay[5]
Linaprazan (B1665929)IC5040.21 nMPorcineK+-stimulated H+/K+-ATPase activity assay[6][7]
LinaprazanIC500.28 µMRabbitAcid formation in histamine-stimulated gastric glands[6]
TegoprazanIC500.29 - 0.52 µMPorcine, Canine, HumanIn vitro H+/K+-ATPase inhibition[8][9]

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Gastric Parietal Cells

Materials:

  • Rabbit or mouse stomachs

  • Collagenase type IV

  • DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin, and 20 mM HEPES

  • Matrigel-coated culture plates

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Euthanize the animal and excise the stomach.

  • Wash the stomach with cold PBS to remove any contents.

  • Separate the gastric mucosa from the muscle layer.

  • Mince the mucosa and digest with collagenase type IV solution at 37°C for 30-60 minutes with gentle agitation.

  • Filter the cell suspension through a cell strainer to remove undigested tissue.

  • Centrifuge the cell suspension to pellet the cells.

  • Resuspend the cells in culture medium and plate on Matrigel-coated plates.

  • Incubate the cells at 37°C in a 5% CO2 incubator. The cells should be ready for experiments within 24-48 hours.

Protocol 2: Measurement of Intracellular pH using a Fluorescent Probe

Materials:

  • Primary parietal cells cultured in 96-well plates

  • SNARF-AM (or other suitable pH-sensitive dye)

  • Histamine

  • This compound stock solution

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Wash the cultured parietal cells with HBSS.

  • Load the cells with SNARF-AM (typically 5-10 µM in HBSS) for 30-60 minutes at 37°C.

  • Wash the cells twice with HBSS to remove excess dye.

  • Add HBSS containing varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate for 30 minutes at 37°C.

  • Stimulate acid secretion by adding histamine (typically 100 µM) to all wells except for the negative control.

  • Immediately measure the fluorescence intensity at the two emission wavelengths of the ratiometric dye using a fluorescence plate reader or microscope.

  • Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

  • Calculate the ratio of the fluorescence intensities at the two wavelengths. A decrease in this ratio corresponds to a decrease in intracellular pH.

  • Plot the change in fluorescence ratio against the concentration of this compound to determine the IC50 value.

Protocol 3: Cell Viability (MTT) Assay

Materials:

  • Gastric epithelial cell line (e.g., AGS) or primary parietal cells cultured in a 96-well plate

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Culture medium

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound in culture medium for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of cell viability against the concentration of this compound to determine the cytotoxic IC50 value.[10]

Signaling Pathways

dot

cluster_pathway H+, K+-ATPase Inhibition by Abeprazan Histamine Histamine H2_Receptor H2_Receptor Histamine->H2_Receptor binds Parietal_Cell Parietal_Cell H2_Receptor->Parietal_Cell activates H_K_ATPase H+, K+-ATPase (Proton Pump) Parietal_Cell->H_K_ATPase translocates Acid_Secretion Gastric Acid (HCl) Secretion H_K_ATPase->Acid_Secretion pumps H+ out Inhibition Inhibition H_K_ATPase->Inhibition Abeprazan Abeprazan Abeprazan->H_K_ATPase competitively binds to K+ site K_ion K+ K_ion->H_K_ATPase binds H_ion H+ H_ion->H_K_ATPase binds Inhibition->Acid_Secretion

Figure 2: Mechanism of H+, K+-ATPase inhibition by Abeprazan.

dot

cluster_logic Assay Logic Abeprazan_Present Abeprazan Present HK_ATPase_Inhibited H+, K+-ATPase Inhibited Abeprazan_Present->HK_ATPase_Inhibited Proton_Pumping_Blocked Proton Pumping Blocked HK_ATPase_Inhibited->Proton_Pumping_Blocked Intracellular_pH_Stable Intracellular pH Stable Proton_Pumping_Blocked->Intracellular_pH_Stable Fluorescence_Ratio_High High Fluorescence Ratio Intracellular_pH_Stable->Fluorescence_Ratio_High

References

Application Notes and Protocols for CYP Inhibition and Phenotyping Assays of Abeprazan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abeprazan hydrochloride, also known as Fexuprazan (DWP14012), is a potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related gastrointestinal disorders.[1][2][3] Unlike proton pump inhibitors (PPIs), this compound reversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells, leading to a rapid and sustained reduction in gastric acid secretion.[1][2] As with any new chemical entity, a thorough understanding of its drug metabolism and potential for drug-drug interactions (DDIs) is critical for safe and effective clinical use.

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast number of drugs.[4][5][6] Inhibition of these enzymes by a co-administered drug can lead to altered pharmacokinetic profiles, potentially resulting in adverse effects or loss of efficacy.[4][7] Therefore, evaluating the inhibitory potential of this compound on major CYP isoforms is a key step in its preclinical and clinical development.

These application notes provide a summary of the known CYP inhibition profile of this compound and detailed protocols for conducting in vitro CYP inhibition and phenotyping assays.

CYP Inhibition Profile of this compound

In vitro studies have been conducted to evaluate the inhibitory effect of this compound on various cytochrome P450 enzymes. The available data provides insight into its potential for clinically significant drug-drug interactions.

Data Presentation

The following table summarizes the quantitative data on the in vitro inhibition of CYP3A4 by this compound.

CYP IsoformTest SystemSubstrateInhibition TypeIC50 (μM)
CYP3A4Human Liver MicrosomesNot SpecifiedCompetitive11.7[1]

Note: The IC50 value of 11.7 μM for CYP3A4 was found to be approximately 100 times higher than the maximum plasma concentration observed at a clinical dose of 40 mg, suggesting a low likelihood of clinically significant inhibition of this isoform.[1]

Experimental Protocols

The following are detailed protocols for conducting CYP inhibition and phenotyping assays, which can be applied to further characterize the interaction of this compound with CYP enzymes.

Protocol 1: In Vitro CYP Inhibition Assay (IC50 Determination)

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against major CYP isoforms using human liver microsomes.

1. Materials and Reagents:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Positive control inhibitors for each CYP isoform (e.g., α-Naphthoflavone for CYP1A2, Sertraline for CYP2B6, Montelukast for CYP2C8, Sulfaphenazole for CYP2C9, Ticlopidine for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4)

  • Acetonitrile (B52724) or methanol (B129727) (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

2. Experimental Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, probe substrates, and positive control inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in phosphate buffer. A typical concentration range for this compound would be 0.1 to 100 μM.

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.2-0.5 mg/mL) in cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, human liver microsomes, and the probe substrate for the specific CYP isoform being tested.

    • Add varying concentrations of this compound or the positive control inhibitor to the respective wells. Include a vehicle control (solvent only).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 μL.

    • Incubate at 37°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range for metabolite formation.

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.

    • Centrifuge the plate at 4°C to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of enzyme activity at each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: CYP Phenotyping Assay

This protocol is designed to identify the specific CYP isoforms responsible for the metabolism of this compound.

1. Materials and Reagents:

  • This compound

  • Pooled human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., rCYP1A2, rCYP2B6, rCYP2C8, rCYP2C9, rCYP2C19, rCYP2D6, rCYP3A4)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Specific chemical inhibitors for each CYP isoform (as listed in Protocol 1)

  • Acetonitrile or methanol

  • Internal standard

  • LC-MS/MS system

2. Experimental Procedure (Recombinant CYP Enzyme Approach):

  • Incubate this compound at a fixed concentration with individual recombinant CYP enzymes in the presence of the NADPH regenerating system.

  • Include a control incubation without the NADPH regenerating system to account for non-enzymatic degradation.

  • Terminate the reaction and process the samples as described in Protocol 1.

  • Analyze the depletion of the parent compound (this compound) using LC-MS/MS.

  • The CYP isoform that shows the most significant depletion of this compound is considered the primary metabolizing enzyme.

3. Experimental Procedure (Chemical Inhibition Approach with HLMs):

  • Incubate this compound with pooled human liver microsomes and the NADPH regenerating system in the presence and absence of specific chemical inhibitors for each major CYP isoform.

  • The concentration of the chemical inhibitor should be sufficient to cause significant and selective inhibition of its target enzyme.

  • Terminate the reaction and process the samples as described in Protocol 1.

  • Analyze the depletion of this compound using LC-MS/MS.

  • A significant reduction in the metabolism of this compound in the presence of a specific inhibitor indicates the involvement of that particular CYP isoform in its metabolism.

4. Data Analysis:

  • Calculate the rate of this compound metabolism for each recombinant enzyme or in the presence of each chemical inhibitor.

  • Compare the metabolic rates to identify the primary enzymes responsible for its clearance.

Visualizations

The following diagrams illustrate the experimental workflow for the CYP inhibition assay and the metabolic pathway of this compound.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - Abeprazan HCl - HLM - Substrates - NADPH System Mix Combine Reagents in 96-well Plate Reagents->Mix PreIncubate Pre-incubate (37°C, 5-10 min) Mix->PreIncubate Initiate Initiate Reaction (add NADPH) PreIncubate->Initiate Incubate Incubate (37°C, 10-60 min) Initiate->Incubate Terminate Terminate Reaction (Acetonitrile + IS) Incubate->Terminate Process Centrifuge & Collect Supernatant Terminate->Process LCMS LC-MS/MS Analysis Process->LCMS Data Calculate % Inhibition & Determine IC50 LCMS->Data

Caption: Workflow for the in vitro CYP inhibition assay.

Abeprazan_Metabolism cluster_cyp Cytochrome P450 Enzymes Abeprazan Abeprazan Hydrochloride CYP3A4 CYP3A4 (Major) Abeprazan->CYP3A4 Metabolism CYP2B6 CYP2B6 (Partial) Abeprazan->CYP2B6 Metabolism CYP2C19 CYP2C19 (Partial) Abeprazan->CYP2C19 Metabolism CYP2D6 CYP2D6 (Partial) Abeprazan->CYP2D6 Metabolism Metabolites Inactive Metabolites CYP3A4->Metabolites CYP2B6->Metabolites CYP2C19->Metabolites CYP2D6->Metabolites

Caption: Metabolic pathway of this compound.

References

Application Notes and Protocols for Long-Term Oral Administration of Abeprazan Hydrochloride in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abeprazan hydrochloride, also known as Fexuprazan, is a potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related gastrointestinal disorders.[1][2] As a reversible inhibitor of the H+, K+-ATPase (proton pump) in gastric parietal cells, Abeprazan offers a potent and sustained suppression of gastric acid secretion.[1] Unlike proton pump inhibitors (PPIs), its action does not require acid activation.[1] These application notes provide a comprehensive overview of protocols for the long-term oral administration of this compound in rodent models, crucial for preclinical safety and toxicological assessment. The provided methodologies are based on established guidelines for rodent toxicity studies and specific findings related to Abeprazan and other P-CABs.

Mechanism of Action: Signaling Pathway

This compound competitively and reversibly binds to the potassium-binding site of the gastric H+, K+-ATPase, thereby inhibiting the final step of acid secretion from parietal cells into the gastric lumen. This leads to a rapid and sustained increase in intragastric pH.

cluster_ParietalCell Gastric Parietal Cell cluster_Systemic Systemic Circulation Abeprazan Abeprazan HCl (Oral Administration) ATPase H+, K+-ATPase (Proton Pump) Abeprazan->ATPase Reversible Binding (K+ competitive) Lumen Gastric Lumen (Acidic) ATPase->Lumen H+ Secretion H_ion H+ ion K_ion K+ ion K_ion->ATPase Binding Abeprazan_circ Abeprazan HCl Abeprazan_circ->Abeprazan Distribution to Parietal Cells Abeprazan_oral Oral Administration Abeprazan_oral->Abeprazan_circ Absorption

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize illustrative data from a hypothetical 2-year chronic toxicity and carcinogenicity study of this compound in Sprague-Dawley rats. The dose levels are based on reported studies for Fexuprazan.[3]

Table 1: Survival and Body Weight

ParameterControl (Vehicle)Low Dose (5 mg/kg/day)High Dose (10 mg/kg/day)
Survival Rate (2 years)
Male90% (45/50)88% (44/50)86% (43/50)
Female92% (46/50)90% (45/50)88% (44/50)
Mean Body Weight Gain (g) at 2 years
Male450 ± 55445 ± 60430 ± 58
Female280 ± 30275 ± 32265 ± 35

Table 2: Selected Clinical Chemistry Parameters (Male Rats at 12 Months)

ParameterControl (Vehicle)Low Dose (5 mg/kg/day)High Dose (10 mg/kg/day)
Alanine Aminotransferase (ALT) (U/L) 35 ± 837 ± 940 ± 11
Aspartate Aminotransferase (AST) (U/L) 80 ± 1585 ± 1892 ± 20
Blood Urea (B33335) Nitrogen (BUN) (mg/dL) 20 ± 421 ± 522 ± 4
Creatinine (mg/dL) 0.6 ± 0.10.6 ± 0.10.7 ± 0.2
Serum Gastrin (pg/mL) 150 ± 40800 ± 2501500 ± 450
*Statistically significant increase (p < 0.05) compared to control.

Table 3: Selected Hematology Parameters (Male Rats at 12 Months)

ParameterControl (Vehicle)Low Dose (5 mg/kg/day)High Dose (10 mg/kg/day)
Hemoglobin (g/dL) 15.0 ± 1.214.8 ± 1.514.5 ± 1.3
Hematocrit (%) 45 ± 3.544 ± 4.043 ± 3.8
Red Blood Cell Count (10^6/µL) 7.5 ± 0.87.4 ± 0.97.2 ± 0.7
White Blood Cell Count (10^3/µL) 8.0 ± 2.08.2 ± 2.58.5 ± 2.8

Table 4: Organ Weights and Histopathological Findings (at 2 years)

ParameterControl (Vehicle)Low Dose (5 mg/kg/day)High Dose (10 mg/kg/day)
Absolute Stomach Weight (g) - Male 1.5 ± 0.32.0 ± 0.42.5 ± 0.5
Absolute Liver Weight (g) - Male 12.0 ± 2.512.5 ± 2.813.0 ± 3.0
Incidence of Gastric Neuroendocrine (ECL Cell) Tumors
Male0/50 (0%)4/50 (8%)10/50 (20%)
Female0/50 (0%)5/50 (10%)12/50 (24%)
Incidence of Liver Mononuclear Foci
Male6/50 (12%)8/50 (16%)9/50 (18%)
Female5/50 (10%)7/50 (14%)8/50 (16%)
Statistically significant increase (p < 0.05) compared to control.

Experimental Protocols

Long-Term (2-Year) Oral Toxicity and Carcinogenicity Study

This protocol outlines a chronic toxicity study to evaluate the safety and carcinogenic potential of this compound following long-term oral administration in rats.

1.1. Animal Model

  • Species: Sprague-Dawley (SD) rats.

  • Age: 6-8 weeks at the start of the study.

  • Sex: Equal numbers of males and females.

  • Group Size: At least 50 animals per sex per group for carcinogenicity studies.[4]

1.2. Dosing and Administration

  • Test Substance: this compound.

  • Vehicle: 0.5% carboxymethyl cellulose (B213188) (CMC) in purified water.

  • Dose Levels:

    • Group 1: Vehicle control.

    • Group 2: Low dose (e.g., 5 mg/kg/day).

    • Group 3: High dose (e.g., 10 mg/kg/day).

  • Route of Administration: Oral gavage.

  • Frequency: Once daily, 7 days a week.

  • Duration: Up to 104 weeks (2 years).[4]

  • Volume: The gavage volume should not exceed 10 mL/kg body weight.

cluster_Setup Study Setup cluster_Dosing Dosing Phase (104 Weeks) cluster_Endpoint Terminal Phase Animal_Selection Select SD Rats (6-8 weeks old) Acclimatization Acclimatize for 1 week Animal_Selection->Acclimatization Randomization Randomize into Groups (n=50/sex/group) Daily_Dosing Daily Oral Gavage (Control, Low, High Dose) Randomization->Daily_Dosing Acclimatization->Randomization Monitoring Daily Clinical Observations Weekly Body Weights & Food Intake Daily_Dosing->Monitoring Interim_Sacrifice Interim Blood/Tissue Collection (e.g., 6, 12, 18 months) Daily_Dosing->Interim_Sacrifice Terminal_Sacrifice Terminal Sacrifice (at 104 Weeks) Monitoring->Terminal_Sacrifice Histopathology Histopathological Examination Interim_Sacrifice->Histopathology Necropsy Gross Necropsy & Organ Weight Measurement Terminal_Sacrifice->Necropsy Blood_Collection Terminal Blood Collection (Hematology & Clinical Chemistry) Terminal_Sacrifice->Blood_Collection Tissue_Collection Tissue Collection & Fixation Necropsy->Tissue_Collection Tissue_Collection->Histopathology

Caption: Experimental workflow for a long-term toxicity study.

1.3. Clinical Observations

  • Mortality and Morbidity: Checked twice daily.

  • Clinical Signs: Detailed observations for signs of toxicity performed daily, preferably at the same time each day. This includes changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern.

  • Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.

1.4. Clinical Pathology

  • Hematology and Clinical Chemistry: Blood samples collected from a minimum of 10 rodents of each sex per group at interim time points (e.g., 6, 12, 18 months) and at terminal sacrifice.[5]

    • Hematology Parameters: Hemoglobin, hematocrit, red blood cell count, white blood cell count and differential, platelet count.

    • Clinical Chemistry Parameters: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, blood urea nitrogen (BUN), creatinine, total protein, albumin, globulin, glucose, electrolytes (Na+, K+, Cl-), and serum gastrin.

1.5. Necropsy and Histopathology

  • Gross Necropsy: All animals, including those that die prematurely, undergo a full gross necropsy.

  • Organ Weights: Weights of major organs (e.g., brain, heart, liver, kidneys, spleen, stomach, adrenal glands, testes, ovaries) are recorded.

  • Tissue Collection and Preservation: A comprehensive set of tissues from all animals in the control and high-dose groups are preserved in 10% neutral buffered formalin. Tissues from low-dose groups are also collected and may be examined as needed. Special attention should be given to the stomach.

  • Histopathology: Microscopic examination is performed on all preserved tissues from the control and high-dose groups. Target organs identified in these groups are then examined in the low-dose group.

Protocol: Oral Gavage in Rats

2.1. Materials

  • Syringes.

  • Test substance formulation.

  • Animal scale.

2.2. Procedure

  • Weigh the animal to determine the correct dosing volume.

  • Gently restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the needle.

  • Introduce the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

  • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

  • Once the needle is in the esophagus, administer the substance smoothly.

  • Withdraw the needle gently along the same path.

Protocol: Blood Collection (Cardiac Puncture - Terminal)

3.1. Materials

  • Anesthetic (e.g., isoflurane, CO2).

  • Syringe with an appropriate gauge needle (e.g., 21-23 gauge).

  • Blood collection tubes (e.g., EDTA tubes for hematology, serum separator tubes for clinical chemistry).

3.2. Procedure

  • Deeply anesthetize the animal until it is unresponsive to a pedal withdrawal reflex.

  • Place the animal in a supine position.

  • Locate the heart by palpating the chest.

  • Insert the needle into the chest cavity, aiming for the heart at a slight angle.

  • Gently aspirate blood into the syringe.

  • Once the desired volume is collected, withdraw the needle.

  • Dispense the blood into the appropriate collection tubes.

  • Immediately euthanize the animal via an approved secondary method (e.g., cervical dislocation) without recovery from anesthesia.

Protocol: Tissue Collection and Histopathology

4.1. Materials

  • Dissection tools.

  • 10% neutral buffered formalin.

  • Tissue cassettes.

  • Standard histology processing reagents (ethanol, xylene, paraffin).

  • Microtome.

  • Glass slides.

  • Hematoxylin and Eosin (H&E) stains.

4.2. Procedure

  • Following euthanasia and gross necropsy, dissect the required organs.

  • Trim tissues to a thickness of 3-5 mm and place them in labeled cassettes.

  • Fix tissues in 10% neutral buffered formalin for at least 24 hours. The volume of formalin should be 10-20 times the volume of the tissue.

  • Process the fixed tissues through graded alcohols and xylene, and embed in paraffin (B1166041) wax.

  • Section the paraffin blocks at 4-5 µm thickness using a microtome.

  • Mount the sections on glass slides.

  • Stain the slides with H&E for microscopic examination by a qualified veterinary pathologist.

Logical Relationships in Study Design

The design of a long-term toxicity study is informed by preliminary, shorter-term studies. This logical progression ensures that the doses selected for the chronic study are relevant and likely to yield meaningful data.

cluster_DRF_out Outputs cluster_Sub_out Outputs cluster_Chronic_out Outputs DoseRangeFinding Acute/Dose Range-Finding Study (e.g., 14-day) Subchronic Subchronic Toxicity Study (e.g., 90-day) DoseRangeFinding->Subchronic Determine dose range Identify potential target organs MTD Maximum Tolerated Dose (MTD) DoseRangeFinding->MTD Chronic Chronic Toxicity/Carcinogenicity Study (e.g., 2-year) Subchronic->Chronic Refine dose levels Confirm target organs Establish NOAEL NOAEL No-Observed-Adverse-Effect Level (NOAEL) Subchronic->NOAEL TargetOrgans Target Organ Identification Subchronic->TargetOrgans CarcinogenicPotential Carcinogenic Potential Chronic->CarcinogenicPotential LifetimeRisk Lifetime Risk Assessment Chronic->LifetimeRisk

Caption: Logical progression for dose selection in toxicity studies.

Conclusion

The long-term oral administration of this compound in rodents is a critical component of its preclinical safety evaluation. The primary toxicological finding of concern is the development of gastric neuroendocrine (ECL cell) tumors, a phenomenon linked to the profound and sustained hypergastrinemia resulting from its potent acid-suppressing activity.[3][7] This effect is considered an exaggerated pharmacological response and is a known class effect for potent acid-suppressing drugs, including other P-CABs and PPIs.[8] Genotoxicity studies for this compound have been reported as negative.[3] The protocols and data presented here provide a framework for designing and interpreting long-term rodent studies for this compound and other compounds in its class, ensuring a thorough assessment of their safety profile for drug development professionals.

References

Troubleshooting & Optimization

improving solubility of Abeprazan hydrochloride for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Abeprazan hydrochloride for in vitro experiments.

Solubility Data

The solubility of this compound is highly dependent on the solvent and pH. Below is a summary of available solubility data.

Solvent SystemTemperatureConcentration AchievedMethod/Notes
Dimethyl Sulfoxide (DMSO)25°C25 mg/mL (55.94 mM)Ultrasonic treatment is required. It is important to use a fresh, anhydrous grade of DMSO.[1][2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineAmbient≥ 2.5 mg/mL (5.59 mM)Co-solvent system for in vivo studies, but adaptable for in vitro use where vehicle controls are appropriate.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)Ambient≥ 2.5 mg/mL (5.59 mM)Co-solvent system utilizing a cyclodextrin (B1172386) to enhance solubility.[2]
Aqueous Buffers (pH 1.2 and 6.8)Not SpecifiedSlightly water-solubleQualitative data suggests limited solubility in aqueous solutions at these pH values.[3]
Aqueous Buffer (pH 4.0)Not SpecifiedFreely solubleQualitative data indicates good solubility in acidic aqueous conditions.[3]
WaterNot SpecifiedLimited solubilityAbeprazan has limited solubility in water.[4]

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS pH 7.4). What should I do?

A1: this compound has limited solubility in neutral and near-neutral aqueous solutions.[3][4] Its free base, Fexuprazan, has a pKa of 8.32, indicating that it will be less soluble at higher pH values.[5] To improve solubility, consider the following:

  • pH Adjustment: Abeprazan is more soluble in acidic conditions.[3] Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 4-5) if your experimental design allows.

  • Use of a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium.[1][2] Ensure the final concentration of the organic solvent is compatible with your assay and include a vehicle control.

  • Sonication and Gentle Warming: If precipitation occurs upon dilution of a stock solution, gentle warming and/or sonication may help to redissolve the compound.[2]

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a stock solution in 100% DMSO at a concentration of up to 25 mg/mL.[1][2] Use of an ultrasonic bath is advised to ensure complete dissolution. Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, anhydrous grade to achieve maximum solubility.

Q3: How should I store my this compound stock solution?

A3: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[2]

Q4: My this compound precipitated out of solution during my experiment. Can I still use it?

A4: Precipitation indicates that the compound is no longer in solution and therefore not bioavailable for your in vitro system. It is not recommended to proceed with the experiment if precipitation is observed. You should optimize your solubilization protocol to ensure the compound remains in solution for the duration of your experiment.

Q5: What is the recommended final concentration of DMSO in cell culture experiments?

A5: The tolerance of cell lines to DMSO can vary, but it is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5%, and ideally at 0.1% or lower, to minimize solvent-induced artifacts. Always include a vehicle control in your experiments with the same final concentration of DMSO as your test conditions.

Experimental Protocols

Protocol 1: Preparation of a 25 mg/mL Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 25 mg/mL.

  • Vortex the tube for 1-2 minutes to initially mix the powder and solvent.

  • Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all solid material has dissolved.

  • Aliquot the stock solution into single-use sterile vials.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Protocol 2: Preparation of a Working Solution for In Vitro Assays

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile aqueous buffer or cell culture medium

Procedure:

  • Thaw a vial of the this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution into your final experimental medium to achieve the desired working concentration.

  • It is recommended to add the stock solution to the aqueous medium while vortexing to facilitate rapid mixing and minimize precipitation.

  • Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, you may need to adjust the protocol by lowering the final concentration or including a solubilizing agent if compatible with your assay.

  • Always prepare fresh working solutions for each experiment.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Abeprazan HCl add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex add_dmso->vortex sonicate Sonicate until clear vortex->sonicate aliquot Aliquot sonicate->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock store->thaw For Experiment dilute Dilute in Aqueous Buffer thaw->dilute vortex_dilute Vortex during dilution dilute->vortex_dilute inspect Inspect for Precipitation vortex_dilute->inspect

Caption: Workflow for preparing this compound solutions.

troubleshooting_guide cluster_solutions Potential Solutions start Precipitation Observed? lower_conc Lower Final Concentration start->lower_conc Yes lower_ph Lower pH of Aqueous Buffer start->lower_ph Yes co_solvent Use Co-solvent System start->co_solvent Yes sonicate_warm Sonicate / Gentle Warming start->sonicate_warm Yes no_precip No Precipitation start->no_precip No end Clear Solution lower_conc->end lower_ph->end co_solvent->end sonicate_warm->end proceed proceed no_precip->proceed Proceed with Experiment

Caption: Troubleshooting guide for solubility issues.

References

Abeprazan hydrochloride stability in aqueous solutions over time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Abeprazan hydrochloride. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous stability a concern?

A1: this compound (also known as Fexuprazan or DWP14012) is a potassium-competitive acid blocker (P-CAB).[1][2][3][4] It inhibits H+, K+-ATPase through reversible, potassium-competitive ionic binding.[1][2][3] Like many pharmaceutical molecules, its chemical stability in aqueous solutions is a critical factor that can affect its potency, safety, and efficacy.[5][6] Degradation can lead to a loss of the active pharmaceutical ingredient (API) and the formation of potentially harmful impurities.[6] Understanding its stability profile is essential for developing reliable experimental protocols, stable formulations, and appropriate storage conditions.[5]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: Based on supplier data sheets, prepared stock solutions of Abeprazan should be stored under specific frozen conditions to ensure stability. For short-term storage, -20°C for up to one month is recommended. For longer-term storage, -80°C for up to six months is advised.[1] It is crucial to adhere to these recommendations to minimize degradation before experimental use.

Q3: What primary factors can influence the stability of this compound in an aqueous solution?

A3: The stability of a drug substance like this compound in solution can be influenced by several environmental and chemical factors. These include:

  • pH: The acidity or alkalinity of the solution is a primary driver of hydrolytic degradation for many APIs.[7]

  • Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.[6][8][9]

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation.[6][8][9]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[6][8]

  • Excipients: Other ingredients in a formulation can interact with the API, either stabilizing or degrading it.[10][11]

Q4: How can I monitor the degradation of this compound and identify its degradation products?

A4: Stability-indicating analytical methods are required to monitor degradation. The most common technique is High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), coupled with a UV detector.[12][13] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of each.[5] Mass spectrometry (MS) is often used in conjunction with LC to identify the structure of unknown degradation products.[14]

Troubleshooting Guides

Problem: My this compound solution is showing rapid degradation, even under recommended storage conditions.

Possible Cause Troubleshooting Step
Incorrect pH of Solvent/Buffer Verify the pH of your aqueous solution. The stability of Abeprazan may be highly pH-dependent. Prepare fresh buffers and confirm the pH with a calibrated meter before dissolving the compound.
Contaminated Solvent Ensure high-purity (e.g., HPLC grade) water and solvents are used. Contaminants such as metal ions can catalyze degradation.[5]
Repeated Freeze-Thaw Cycles Avoid multiple freeze-thaw cycles of stock solutions. Aliquot the stock solution into single-use volumes after preparation to maintain integrity.
Exposure to Light Protect solutions from light by using amber vials or wrapping containers in aluminum foil, as the compound may be photosensitive.[6][9]

Problem: I am observing new or unexpected peaks in my HPLC chromatogram during my experiment.

Possible Cause Troubleshooting Step
Formation of Degradation Products This is a likely indicator of instability. The appearance of new peaks that grow over time while the main API peak decreases suggests degradation.
Solvent or Mobile Phase Impurities Run a blank gradient (injecting only the solvent your sample is dissolved in) to ensure the unexpected peaks are not coming from your solvent or mobile phase components.
Interaction with Container The compound may be interacting with the container material. Ensure you are using inert materials (e.g., borosilicate glass, polypropylene) for your vials and containers.[9]
How to Confirm Degradation To confirm if the new peaks are degradation products, perform a forced degradation study (see protocol below). Subjecting the drug to stress conditions (acid, base, heat, oxidation, light) will intentionally generate degradation products.[5] If the unexpected peaks in your experiment match the retention times of the peaks generated during the forced degradation study, it strongly indicates they are degradants.

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential to establish the intrinsic stability of a drug and to develop stability-indicating analytical methods.[5] The goal is typically to achieve 5-20% degradation of the drug substance.[12]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol (B129727) or DMSO if solubility is low) to create a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions: (Conditions may need to be optimized)

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Store at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 6, 12, 24 hours).[7]

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Store under the same temperature and time conditions as the acid hydrolysis.[7]

  • Neutral Hydrolysis: Mix the stock solution with purified water. Store under the same temperature and time conditions.[7]

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature, protected from light, for a specified period.[5][15]

  • Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[15] A control sample should be kept in the dark under the same temperature conditions.

  • Thermal Degradation: Store the stock solution (solid and/or in solution) in a temperature-controlled oven at an elevated temperature (e.g., 80°C).[15]

3. Sample Analysis:

  • At each time point, withdraw a sample.

  • Neutralize the acid and base hydrolysis samples (e.g., with an equivalent amount of base or acid, respectively) before injection.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze using a validated stability-indicating HPLC method.

Protocol 2: Example Stability-Indicating HPLC Method

This is a general RP-HPLC method outline. The specific column, mobile phase, and gradient must be optimized for this compound.

Parameter Example Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Phosphate Buffer (pH adjusted to 3.8)[13]
Mobile Phase B Methanol or Acetonitrile
Elution Isocratic or Gradient (e.g., 70:30 v/v A:B)[13]
Flow Rate 1.0 mL/min[13]
Detection UV at a specific wavelength (e.g., 245 nm, requires scanning)[13]
Column Temperature 30°C
Injection Volume 10 µL

Visualizations

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions prep Prepare Abeprazan HCl Aqueous Solution acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) prep->base oxid Oxidation (e.g., 3% H2O2, RT) prep->oxid photo Photolysis (ICH Q1B Light) prep->photo thermal Thermal (e.g., 80°C) prep->thermal analysis Sample at Time Points (e.g., 0, 2, 6, 24h) acid->analysis base->analysis oxid->analysis photo->analysis thermal->analysis hplc Analyze via Stability- Indicating HPLC Method analysis->hplc eval Evaluate Data: - % Degradation - Identify Degradants - Assess Mass Balance hplc->eval

Caption: Workflow for a forced degradation study of Abeprazan HCl.

G cluster_pathway Hypothetical Degradation Pathways parent This compound (Intact Molecule) d1 Hydrolysis Product (Acid/Base Mediated) parent->d1 H₂O / H⁺ or OH⁻ d2 Oxidation Product (e.g., N-Oxide) parent->d2 Oxidizing Agent (e.g., H₂O₂) d3 Photolytic Product (Light Induced) parent->d3 Light (hν)

Caption: Potential degradation pathways for this compound.

G cluster_troubleshooting Troubleshooting Unexpected Degradation start Unexpected Degradation or New Peaks Observed in HPLC check_ph Verify pH of Solution Is it in an unstable range? start->check_ph check_temp Check Storage/Experiment Temp Was it elevated? start->check_temp check_light Check for Light Exposure Was the solution protected? start->check_light check_solvent Analyze Solvent Blank Are there impurities? start->check_solvent action Adjust Protocol: - Use fresh, pH-confirmed buffer - Control temperature strictly - Use light-protective containers - Use high-purity solvents check_ph->action check_temp->action check_light->action check_solvent->action

Caption: Logic diagram for troubleshooting Abeprazan HCl instability.

References

potential experimental artifacts with Abeprazan hydrochloride in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Abeprazan hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you identify and address potential experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potassium-competitive acid blocker (P-CAB).[1][2][3] It functions by competitively and reversibly binding to the potassium-binding site of the H+/K+-ATPase (proton pump) on gastric parietal cells.[1][2][3] Unlike proton pump inhibitors (PPIs), its action does not require an acidic environment for activation.[1][2]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO.[1] For stock solution preparation, dissolve the compound in high-quality, anhydrous DMSO. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term (up to one month) or -80°C for long-term storage (up to six months).[1][2] Always ensure the compound is fully dissolved before further dilution into your cell culture medium; sonication can be used to aid dissolution if precipitation occurs.[1]

Q3: I am observing unexpected cytotoxicity in my cell line. Could this be caused by this compound?

A3: Unexpected cytotoxicity is a potential artifact. While Abeprazan is designed to be specific for the H+/K+-ATPase, off-target effects are a possibility with any small molecule inhibitor. The first P-CAB developed (SCH28080) was discontinued (B1498344) due to liver toxicity, indicating the potential for this class of drugs to have off-target effects.[4] Cytotoxicity could be due to several factors:

  • High Concentrations: Using concentrations significantly above the effective range can lead to non-specific effects.

  • Off-Target Effects: The compound may be interacting with other cellular targets.

  • Solvent Toxicity: Ensure the final concentration of DMSO in your culture medium is at a non-toxic level (typically <0.5%).

  • Compound Instability: The compound may degrade in the culture medium over time, producing toxic byproducts.

Refer to the troubleshooting guide below for steps to investigate unexpected cytotoxicity.

Q4: Does the H+/K+-ATPase exist in cell lines other than gastric cells?

A4: While the gastric H+/K+-ATPase is the canonical target, related proton pumps and ion channels exist in various tissues and cells. For example, some studies have shown that proton pump inhibitors can affect neutrophils, suggesting the presence of a susceptible target in these cells.[5] Therefore, it is important to verify the expression and functional relevance of H+/K+-ATPase in your specific cell line of interest if it is not of gastric origin.

Q5: My results are inconsistent between experiments. What are the potential causes?

A5: Inconsistent results can stem from several sources:

  • Stock Solution Integrity: Repeated freeze-thaw cycles can lead to compound degradation. Use freshly prepared or properly stored aliquots.

  • Incomplete Solubilization: Ensure the compound is fully dissolved in DMSO before diluting into aqueous media, where its solubility is lower.

  • Variability in Cell Culture Conditions: Factors such as cell passage number, confluency, and minor fluctuations in incubator CO2 or temperature can affect cellular response.

  • Assay Timing: For a reversible inhibitor like Abeprazan, the timing of compound addition relative to stimulation and the duration of the assay are critical.

Troubleshooting Guides

This section provides structured guidance for common experimental issues.

Issue 1: Unexpected Cytotoxicity or Altered Cell Morphology

If you observe higher-than-expected cell death, reduced proliferation, or changes in cell morphology, follow this troubleshooting workflow.

G A Unexpected Cytotoxicity Observed B Is DMSO control also toxic? A->B C Reduce final DMSO concentration (typically <0.5%) B->C Yes D Perform Dose-Response Curve B->D No E Determine IC50 and select non-toxic concentration D->E F Is cytotoxicity still observed at expected effective concentration? E->F G Investigate Off-Target Effects: - Use a structurally different P-CAB - Perform target engagement assay - Assess general stress markers (e.g., ROS) F->G Yes H Check Compound Stability in Culture Medium F->H No, cytotoxicity only at high conc. I Potential Off-Target Effect or Cell Line Specific Sensitivity G->I J Compound Degradation Producing Toxic Metabolites H->J

Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: Lack of Expected Biological Effect

If this compound is not producing the anticipated inhibitory effect, consider the following.

G A No Biological Effect Observed B Confirm Target Presence: - Does your cell line express H+/K+-ATPase? (WB, qPCR, etc.) A->B C Verify Compound Activity A->C D Is the target functional in your assay conditions? B->D H Target may not be expressed or functionally relevant B->H No F Check Compound Preparation: - Fresh stock solution? - Fully dissolved? - Correct concentration? C->F E Use a positive control (e.g., another P-CAB or PPI) D->E Unsure G Optimize Assay Conditions: - Increase concentration - Adjust incubation time D->G Yes I Compound may be inactive or degraded F->I

Logic diagram for troubleshooting lack of effect.

Quantitative Data Summary

While specific IC50 values for this compound in various cancer or research cell lines are not widely published, the following table provides its physicochemical properties. IC50 values can be highly dependent on the specific cell line and assay conditions.[6][7]

PropertyValueSource
Synonyms Fexuprazan hydrochloride, DWP14012 hydrochloride[1][8]
Molecular Formula C₁₉H₁₈ClF₃N₂O₃S[8]
Molecular Weight 446.87 g/mol [8]
Solubility DMSO: ≥ 25 mg/mL (55.94 mM)[1]
Mechanism Reversible, Potassium-Competitive H+/K+-ATPase Inhibitor[1][2][3]
Purity ≥98% (typical from commercial suppliers)[8]

Experimental Protocols

Protocol: Assessing Cytotoxicity using a Resazurin-Based Assay

This protocol outlines a standard method to determine the cytotoxic potential of this compound.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A 1. Prepare Abeprazan Stock (e.g., 20 mM in DMSO) C 3. Seed Cells in 96-well Plate (e.g., 5,000-10,000 cells/well) A->C B 2. Culture and Harvest Cells (e.g., HEK293, AGS) B->C D 4. Incubate for 24h (allow cells to attach) C->D E 5. Prepare Serial Dilutions of Abeprazan in Medium F 6. Add Compound to Wells (include vehicle and untreated controls) D->F E->F G 7. Incubate for 48-72h F->G H 8. Add Resazurin Reagent G->H I 9. Incubate for 2-4h H->I J 10. Read Fluorescence (Ex: 560 nm, Em: 590 nm) I->J K 11. Calculate % Viability and Plot Dose-Response Curve J->K

References

troubleshooting inconsistent results in Abeprazan hydrochloride animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in animal studies with Abeprazan hydrochloride.

Troubleshooting Guide

This guide addresses common issues in a question-and-answer format to help you identify and resolve potential sources of variability in your experiments.

Question 1: We are observing high variability in gastric pH among animals in the same treatment group. What could be the cause?

Answer: High variability in gastric pH can stem from several factors. Consider the following:

  • Animal-Related Factors:

    • Fasting: Inconsistent fasting times can lead to variations in basal acid secretion. Ensure all animals are fasted for a standardized period (typically 18-24 hours) with free access to water before the experiment.

    • Stress: Stress from handling or housing conditions can influence gastric acid secretion. Acclimatize animals to the experimental environment and handling procedures to minimize stress.

    • Gastrointestinal Content: The presence of bedding or coprophagy can affect gastric pH. House animals in cages with wire mesh bottoms during the fasting period.

  • Procedural Factors:

    • Drug Administration: Inaccurate or inconsistent oral gavage technique can lead to variability in the administered dose. Ensure all personnel are properly trained in the technique.

    • pH Measurement: The method of pH measurement can introduce variability. Calibrate the pH meter before each set of measurements. If using pH indicator strips, be aware of their lower precision compared to a calibrated pH meter. The presence of food remnants or other substances can also interfere with accurate pH readings.

Question 2: The inhibitory effect of this compound on gastric acid secretion is less than expected. What are some potential reasons?

Answer: Suboptimal efficacy can be due to issues with the compound, its administration, or the experimental model itself.

  • Compound and Formulation:

    • Solubility: this compound may have limited solubility. Ensure the compound is fully dissolved in the vehicle before administration. Sonication or gentle warming may aid dissolution, but stability under these conditions should be verified.

    • Stability: The stability of the dosing solution can impact efficacy. It is recommended to prepare the working solution fresh on the day of the experiment.

  • Dosage and Administration:

    • Dosage: The dosage may be too low to elicit a significant effect. While specific preclinical dosages for this compound are not widely published, its potency is reported to be equal to or greater than that of vonoprazan (B1684036).[1][2] Consider conducting a dose-response study to determine the optimal dose for your animal model. As a reference, vonoprazan has been studied in rats at doses of 5 mg/kg and 20 mg/kg.

    • Route of Administration: While oral gavage is common, ensure it is the appropriate route for your experimental question.

  • Animal Model:

    • Model-Specific Responses: The pylorus ligation model in rats can have variable responses. The duration of ligation is a critical factor; typically, a 4 to 19-hour period is used. Shorter durations may not allow for sufficient acid accumulation to observe a strong inhibitory effect.

Question 3: We are seeing inconsistent results in the reduction of ulcer formation in our pylorus-ligated rat model. How can we improve consistency?

Answer: In addition to the factors mentioned above, inconsistencies in ulcer models can be related to the surgical procedure and scoring.

  • Surgical Technique:

    • Ligation Site: Ensure the pylorus is ligated consistently at the same anatomical location in all animals.

    • Tissue Handling: Gentle handling of the stomach and surrounding tissues is crucial to avoid inducing inflammation or damage that could confound the results.

  • Ulcer Scoring:

    • Standardized Scoring System: Use a standardized and validated ulcer scoring system to ensure consistency in the evaluation of gastric lesions.

    • Blinded Evaluation: The individual scoring the ulcers should be blinded to the treatment groups to minimize bias.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potassium-competitive acid blocker (P-CAB). It inhibits the gastric H+, K+-ATPase (proton pump) by reversibly binding to the potassium-binding site of the pump. This action blocks the final step in the gastric acid secretion pathway. Unlike proton pump inhibitors (PPIs), P-CABs do not require an acidic environment for activation.

Q2: What are the common animal models used for studying this compound?

A2: Common animal models for evaluating the efficacy of gastric acid inhibitors like this compound include the pylorus-ligated rat model, the lumen-perfused rat model, and the Heidenhain pouch dog model.[1][2]

Q3: What are some recommended starting doses for this compound in animal studies?

Data Presentation

Table 1: Reference Dosages of Potassium-Competitive Acid Blockers (P-CABs) in Animal Models

CompoundAnimal ModelRoute of AdministrationEffective Dosage RangeObserved Effect
VonoprazanRatOral5 - 20 mg/kgSignificant alteration of pharmacokinetic parameters of co-administered drugs.
TegoprazanDogOral0.3 - 30 mg/kgComplete inhibition of histamine-induced gastric acid secretion at 1.0 mg/kg.
Pantoprazole (PPI)Rat (Pylorus Ligation)Oral> 50 mg/kgIneffective in this specific model at doses up to 50 mg/kg.

Note: This table provides reference data from published studies on other P-CABs and should be used as a guideline. Optimal dosages for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Pylorus Ligation-Induced Ulcer Model in Rats

  • Animal Preparation:

    • Use male Wistar or Sprague-Dawley rats (180-220 g).

    • Fast the animals for 18-24 hours before the experiment, with free access to water. House them in cages with raised wire mesh bottoms to prevent coprophagy.

  • Drug Administration:

    • Administer this compound or vehicle orally (e.g., via gavage) 30-60 minutes before the surgical procedure.

    • The volume of administration should be consistent across all animals (e.g., 5 mL/kg).

  • Surgical Procedure:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

    • Make a midline abdominal incision to expose the stomach.

    • Carefully ligate the pyloric end of the stomach with a silk suture. Ensure the ligation is tight enough to prevent gastric emptying without damaging the blood supply.

    • Close the abdominal incision with sutures.

  • Post-Surgical Period:

    • Deprive the animals of food and water during the post-operative period.

    • The duration of pylorus ligation is typically 4 to 19 hours.

  • Sample Collection and Analysis:

    • At the end of the ligation period, euthanize the animals (e.g., via CO2 asphyxiation).

    • Collect the gastric contents into a graduated centrifuge tube.

    • Measure the volume of the gastric juice and determine the pH using a calibrated pH meter.

    • Open the stomach along the greater curvature and wash it with saline.

    • Examine the gastric mucosa for ulcers and score them based on a standardized scale.

Mandatory Visualization

Signaling_Pathway cluster_parietal_cell Parietal Cell cluster_regulation Regulatory Inputs H_K_ATPase H+/K+-ATPase (Proton Pump) H_ion H+ H_K_ATPase->H_ion Secretes K_ion K+ K_ion->H_K_ATPase Enters cell Gastric_Lumen Gastric Lumen (Stomach Acid) H_ion->Gastric_Lumen into Abeprazan Abeprazan hydrochloride Abeprazan->H_K_ATPase Reversibly inhibits Gastrin Gastrin Gastrin->H_K_ATPase Stimulates Histamine Histamine Histamine->H_K_ATPase Stimulates ACh Acetylcholine ACh->H_K_ATPase Stimulates Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (≥ 1 week) Fasting Fasting (18-24 hours) Animal_Acclimatization->Fasting Randomization Randomization into Treatment Groups Fasting->Randomization Drug_Administration Drug/Vehicle Administration (Oral Gavage) Randomization->Drug_Administration Anesthesia Anesthesia Drug_Administration->Anesthesia 30-60 min Pylorus_Ligation Pylorus Ligation Surgery Anesthesia->Pylorus_Ligation Euthanasia Euthanasia & Gastric Content Collection Pylorus_Ligation->Euthanasia 4-19 hours Measurement Measure Gastric Volume & pH Euthanasia->Measurement Ulcer_Scoring Ulcer Scoring Measurement->Ulcer_Scoring Data_Analysis Statistical Analysis Ulcer_Scoring->Data_Analysis

References

Technical Support Center: Abeprazan Hydrochloride Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the investigation of drug-drug interactions (DDIs) between Abeprazan hydrochloride and substrates of the cytochrome P450 3A4 (CYP3A4) enzyme.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the primary metabolic pathway of this compound?

A1: this compound is predominantly metabolized in the liver through the cytochrome P450 (CYP) system. In vitro studies have established that CYP3A4 is the principal enzyme responsible for its biotransformation. While other CYP isoforms such as CYP2B6, CYP2D6, and CYP2C19 play minor roles, the main metabolic pathways involve hydroxylation to form the M11 metabolite and oxidative deamination to produce the M14 metabolite.[1]

Q2: Why is studying the drug-drug interaction potential of Abeprazan with CYP3A4 substrates critical?

A2: Given that CYP3A4 is the primary enzyme metabolizing Abeprazan, there is a significant potential for DDIs when it is co-administered with other drugs that are also substrates, inhibitors, or inducers of this enzyme. The co-administration of a potent CYP3A4 inhibitor could elevate the plasma concentrations of Abeprazan, potentially increasing the risk of adverse events. Conversely, co-administration with a strong CYP3A4 inducer might lower Abeprazan's plasma levels, which could compromise its therapeutic efficacy. A thorough understanding of these potential interactions is essential for the safe and effective clinical use of Abeprazan.

In Vitro Study Questions

Q3: We are observing high variability in our in vitro CYP3A4 inhibition assays with Abeprazan. What are the potential causes?

A3: High variability in in vitro assays can arise from several factors:

  • Microsome Quality: Ensure the use of a consistent lot of high-quality human liver microsomes (HLMs). Lot-to-lot variability is a common source of inconsistent results.

  • Compound Solubility: this compound may exhibit limited solubility in aqueous buffers. Confirm that the compound is completely dissolved in the incubation medium. It may be necessary to optimize the concentration of the organic solvent (e.g., DMSO), ensuring it remains at a low level (typically below 0.5%) to prevent any impact on enzyme activity.

  • Incubation Time: Verify that the incubation period is within the linear range for the formation of metabolites for both your probe substrate (e.g., midazolam) and Abeprazan.

  • Pipetting Accuracy: Inaccuracies in pipetting, especially with the small volumes used in these assays, can introduce significant errors. Calibrate your pipettes regularly and consider using reverse pipetting for viscous solutions.

Q4: Our positive control for CYP3A4 inhibition (e.g., ketoconazole) is not yielding the expected IC50 value. What troubleshooting steps should we take?

A4: An unexpected IC50 value for a positive control indicates a potential issue with the assay system itself.

  • Reagent Integrity: Verify the concentration and stability of your positive control stock solution.

  • NADPH Regeneration: Confirm that your NADPH regenerating system is functioning optimally. It is best practice to prepare this solution fresh for each experiment.

  • Microsome Activity: The metabolic capacity of the microsomes may have diminished due to improper storage or handling. Utilize a new vial of microsomes and ensure they are kept on ice at all times.

  • Analytical Method: Validate your analytical method (e.g., LC-MS/MS) to ensure it is sensitive and linear for the detection of the probe substrate's metabolite.

Clinical Study Questions

Q5: What are the key design considerations for a clinical DDI study of Abeprazan with a CYP3A4 substrate?

A5: Important considerations for designing a clinical DDI study include:

  • Study Population: Healthy volunteers are generally the preferred population for DDI studies to minimize confounding variables.

  • Study Design: A randomized, crossover design is often optimal, as each participant acts as their own control, thereby reducing inter-individual variability.

  • Probe Substrate Selection: Employ a sensitive and specific probe substrate for CYP3A4, with midazolam being a widely accepted choice.

  • Dosing Regimen: The doses of Abeprazan and the probe substrate should be clinically relevant. The timing of administration should be planned to maximize the likelihood of detecting an interaction (e.g., administering the probe substrate when Abeprazan concentrations are anticipated to be at their peak).

  • Washout Period: In a crossover study, a sufficient washout period between treatment phases is crucial to prevent any carryover effects.

Troubleshooting Guides

In Vitro CYP3A4 Inhibition Assay Troubleshooting
IssuePossible CausesSolutions
No or Low Metabolite Formation of Probe Substrate - Inactive microsomes- Incorrect concentration or absence of NADPH- Analytical instrument malfunction- Use a new, validated lot of microsomes.- Prepare a fresh NADPH regenerating solution and confirm correct addition.- Verify the sensitivity and calibration of the LC-MS/MS instrument.
Abeprazan shows potent inhibition in vitro but not in vivo - High plasma protein binding of Abeprazan- Rapid in vivo metabolism to less inhibitory metabolites- Involvement of non-CYP clearance pathways for the co-administered drug- Measure the plasma protein binding of Abeprazan and use the unbound fraction for in vitro-in vivo extrapolation (IVIVE).- Assess the inhibitory potential of Abeprazan's major metabolites.
Clinical DDI Study Troubleshooting
IssuePossible CausesSolutions
High Inter-Subject Variability in Pharmacokinetics - Genetic polymorphisms in CYP3A4- Poor subject compliance- Concomitant use of restricted substances (medications, supplements, certain foods)- Genotype subjects for relevant CYP alleles if substantial variability is anticipated.- Implement rigorous monitoring of subject compliance.- Provide subjects with a comprehensive list of restricted items for the duration of the study.

Data Presentation

Table 1: Pharmacokinetic Parameters of Fexuprazan (Abeprazan) and NSAIDs When Administered Alone and in Combination

ParameterFexuprazan + CelecoxibCelecoxib AloneFexuprazan + NaproxenNaproxen AloneFexuprazan + MeloxicamMeloxicam Alone
Fexuprazan
Cmax,ss (ng/mL)134.5 ± 36.3N/A161.7 ± 45.2N/A125.7 ± 34.9N/A
AUCτ,ss (ng·h/mL)789.3 ± 204.1N/A943.8 ± 261.3N/A741.9 ± 210.8N/A
NSAID
Cmax,ss (ng/mL)2045.5 ± 543.72133.3 ± 601.9101.4 ± 23.798.7 ± 21.93.4 ± 0.93.5 ± 1.0
AUCτ,ss (ng·h/mL)12058.4 ± 3412.112456.8 ± 3601.5834.1 ± 198.3812.5 ± 187.658.9 ± 16.160.3 ± 17.2

Data are presented as mean ± standard deviation. Cmax,ss: Maximum plasma concentration at steady state. AUCτ,ss: Area under the plasma concentration-time curve over a dosing interval at steady state.

Table 2: Geometric Mean Ratios (90% Confidence Intervals) for Pharmacokinetic Parameters of Fexuprazan (Abeprazan) and Aspirin When Co-administered

ParameterFexuprazan (with Aspirin vs. alone)Aspirin (with Fexuprazan vs. alone)
Cmax0.81 (0.74–0.89)1.05 (0.88–1.25)
AUClast0.80 (0.73–0.87)1.02 (0.90–1.16)

Cmax: Maximum plasma concentration. AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Experimental Protocols

In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on CYP3A4 activity using midazolam as a probe substrate.

Materials:

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound, midazolam, and ketoconazole in a suitable solvent (e.g., DMSO).

    • Create working solutions by diluting the stock solutions in the incubation buffer.

    • Prepare the NADPH regenerating system as per the manufacturer's protocol.

  • Incubation:

    • In a 96-well plate, add the following to each well: potassium phosphate buffer, HLM solution, and the working solution of this compound or ketoconazole at various concentrations.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the midazolam working solution.

    • Start the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a pre-determined time (e.g., 10 minutes), ensuring the reaction remains within the linear range.

  • Reaction Termination and Sample Processing:

    • Terminate the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Quantify the formation of 1'-hydroxymidazolam using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of CYP3A4 activity inhibition at each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Mandatory Visualization

Abeprazan_Metabolism Abeprazan This compound M11 M11 (Hydroxylation) Abeprazan->M11 CYP3A4 (major) CYP2B6, CYP2D6 (minor) M14 M14 (Oxidative Deamination) Abeprazan->M14 CYP3A4 (major) CYP2B6, CYP2C19 (minor) Other_Metabolites Other Minor Metabolites Abeprazan->Other_Metabolites Other CYP enzymes

Caption: Metabolic pathway of this compound.

DDI_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo (Clinical) Assessment invitro_inhibition CYP3A4 Inhibition Assay (Abeprazan as inhibitor) clinical_ddi Clinical DDI Study with CYP3A4 Substrate (e.g., Midazolam) invitro_inhibition->clinical_ddi If significant inhibition is observed invitro_metabolism Reaction Phenotyping (Abeprazan as substrate) invitro_metabolism->clinical_ddi If CYP3A4 is the major metabolizing enzyme

Caption: Workflow for assessing CYP3A4-mediated DDIs of Abeprazan.

Troubleshooting_Logic start High Variability in In Vitro Assay? microsome Check Microsome Lot and Quality start->microsome solubility Optimize Compound Solubility start->solubility pipetting Verify Pipette Calibration start->pipetting positive_control Positive Control Fails? pipetting->positive_control reagents Check Reagent Concentration & Integrity positive_control->reagents Yes nadph Prepare Fresh NADPH System positive_control->nadph Yes

Caption: Troubleshooting logic for in vitro DDI assays.

References

challenges in the synthesis and purification of Abeprazan hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Abeprazan Hydrochloride

Disclaimer: Publicly available information on the specific synthesis and purification challenges of this compound (also known as DWP14012 or Fexuprazan hydrochloride) is limited.[1][2] This guide provides troubleshooting advice based on established principles for the synthesis and purification of complex nitrogen-containing heterocyclic compounds, a class to which Abeprazan belongs.[3][4][5][6] These general principles are intended to serve as a valuable resource for researchers working with similar molecules.

Frequently Asked Questions (FAQs)

Q1: My synthesis of the Abeprazan core structure is resulting in a low yield. What are the common causes?

A1: Low yields in the formation of complex heterocyclic backbones can often be attributed to several factors:

  • Purity of Starting Materials: Ensure the purity of your initial reagents. Trace impurities can interfere with the reaction, leading to side products.

  • Reaction Conditions: Sub-optimal temperature, pressure, or reaction time can significantly impact yield. It is crucial to strictly control these parameters.

  • Atmospheric Control: Many coupling reactions, particularly those involving organometallic reagents, are sensitive to air and moisture. Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete reactions or the formation of undesired byproducts.

Q2: I am observing the formation of a significant amount of a regioisomeric byproduct during the sulfonation step. How can I improve selectivity?

A2: Regio-selectivity is a common challenge in the functionalization of aromatic and heteroaromatic rings. To address this, consider the following:

  • Directing Groups: The existing functional groups on your pyrrole (B145914) intermediate will direct the position of the sulfonation. Analyze their directing effects (ortho, meta, para) to understand the observed outcome.

  • Steric Hindrance: Bulky protecting groups can be strategically used to block certain positions on the ring, thereby favoring substitution at less hindered sites.

  • Choice of Sulfonating Agent: Different sulfonating agents can exhibit different levels of selectivity based on their reactivity and steric bulk. Experimenting with alternative reagents may be beneficial.

  • Temperature Control: Lowering the reaction temperature can sometimes increase the kinetic selectivity towards the desired regioisomer.

Q3: The final salt formation with HCl is producing an oily substance instead of a crystalline solid. What should I do?

A3: The precipitation of an oil during salt formation often indicates issues with supersaturation, solvent choice, or the presence of impurities.

  • Solvent System: The choice of solvent is critical. You may need to use an anti-solvent to induce crystallization. A common technique is to dissolve the free base in a solvent in which the hydrochloride salt is soluble, and then slowly add an anti-solvent in which the salt is insoluble.

  • Seeding: Introducing a small crystal of the desired product (a seed crystal) can initiate crystallization.

  • Temperature Gradient: A slow cooling process can promote the formation of well-ordered crystals over rapid precipitation.

  • Purity of the Free Base: Impurities can inhibit crystallization. Ensure the free base is of high purity before attempting salt formation.

Troubleshooting Guide: Purification

Q4: My crude this compound has a purity of <95% after initial isolation. What is the best approach to remove closely-related impurities?

A4: Removing structurally similar impurities requires a systematic approach. The following table outlines common techniques and their suitability.

Purification Method Principle Best For Removing Considerations
Recrystallization Difference in solubility between the product and impurities at different temperatures.Impurities with different solubility profiles.Requires finding a suitable solvent system; can lead to yield loss.
Flash Column Chromatography Differential adsorption of compounds to a stationary phase.A wide range of impurities, including isomers and byproducts.Can be time-consuming and requires significant solvent usage.
Preparative HPLC High-resolution separation based on differential partitioning between mobile and stationary phases.Closely-related impurities and isomers that are difficult to separate by other means.Expensive, limited by scale, and requires method development.
Slurry in a Suitable Solvent Washing the solid product with a solvent in which the impurities are soluble but the product is not.Impurities that are significantly more soluble than the product.Simple and quick, but may not be effective for all impurities.

Q5: I am struggling to find a suitable single-solvent system for the recrystallization of this compound. What are my options?

A5: When a single solvent is not effective, a multi-solvent system is often the solution.

  • Solvent/Anti-Solvent System: Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" or "anti-solvent" (in which the product is poorly soluble) until turbidity is observed. Allow the solution to cool slowly.

  • Common Solvent Pairs: Common pairs include Dichloromethane/Hexane, Ethyl Acetate/Heptane, and Methanol/Water. The choice will depend on the specific solubility characteristics of this compound.

Q6: After purification, I have obtained a high-purity product, but I am concerned about polymorphism. How can I ensure I have the desired crystal form?

A6: Controlling polymorphism is critical in pharmaceutical development.

  • Controlled Crystallization: The final crystallization step should be well-defined and reproducible. Key parameters to control include the solvent system, cooling rate, agitation, and seeding.

  • Characterization: Use analytical techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and characterize the crystalline form obtained.

  • Polymorph Screening: A systematic polymorph screen, where crystallization is attempted under a wide variety of conditions, can help identify the most stable crystalline form.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the purification of a hydrochloride salt of a complex heterocyclic compound via recrystallization.

  • Solvent Selection: In a series of small test tubes, assess the solubility of the crude this compound in various solvents at room temperature and at their boiling points. Identify a suitable solvent or solvent/anti-solvent pair. A good single solvent will show low solubility at room temperature and high solubility at elevated temperatures.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent and heat the mixture to just below the solvent's boiling point with stirring until all the solid dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated carbon can be added. Boil the solution for a few minutes, and then perform a hot filtration to remove the carbon.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat source and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

    • Solvent/Anti-Solvent: While the solution is hot, slowly add the "anti-solvent" dropwise until the solution becomes slightly cloudy. Re-heat gently until the solution is clear again, and then allow it to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a temperature that will not cause decomposition or a polymorphic transition.

Visualizations

G cluster_start Start: Low Yield in Synthesis cluster_analysis Analysis cluster_action Corrective Actions cluster_end Outcome start Low Yield Observed check_purity Check Starting Material Purity start->check_purity Investigate review_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->review_conditions Investigate check_stoichiometry Verify Reagent Stoichiometry start->check_stoichiometry Investigate purify_reagents Purify/Source New Reagents check_purity->purify_reagents If Impure optimize_conditions Optimize Reaction Parameters review_conditions->optimize_conditions If Sub-optimal adjust_ratios Adjust Molar Ratios check_stoichiometry->adjust_ratios If Incorrect rerun_reaction Re-run Reaction purify_reagents->rerun_reaction Implement optimize_conditions->rerun_reaction Implement adjust_ratios->rerun_reaction Implement

Caption: Troubleshooting workflow for addressing low synthesis yield.

G cluster_input Input cluster_process Purification Process cluster_qc Quality Control cluster_output Output crude_product Crude Abeprazan HCl (from synthesis) recrystallization Recrystallization (e.g., MeOH/Water) crude_product->recrystallization filtration Vacuum Filtration recrystallization->filtration washing Cold Solvent Wash filtration->washing drying Vacuum Drying washing->drying qc_check Purity & Polymorph Analysis (HPLC, PXRD, DSC) drying->qc_check qc_check->recrystallization Fails Specification final_api Purified API (>99.5% Purity) qc_check->final_api Meets Specification

Caption: General purification workflow for this compound API.

References

preventing degradation of Abeprazan hydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Abeprazan hydrochloride during storage and experimentation. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound, also known as Fexuprazan, is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders.[1][2] As with any active pharmaceutical ingredient (API), maintaining its stability is crucial to ensure its potency, safety, and efficacy throughout its shelf life and during experimental procedures. Degradation can lead to a loss of therapeutic activity and the formation of potentially harmful impurities.

Q2: What are the recommended storage conditions for this compound?

A2: While specific long-term storage conditions should be determined by stability studies, general recommendations for solid this compound include storage in a dry, dark place. For short-term storage (days to weeks), temperatures of 0 - 4°C are suggested, while long-term storage (months to years) should be at -20°C. It is crucial to keep the container tightly sealed to protect it from moisture.

Q3: Are there any known incompatibilities for this compound?

A3: As a general precaution for related compounds, contact with strong acids, alkalis, and strong oxidizing or reducing agents should be avoided as they may promote degradation.

Q4: What are the initial signs that my this compound sample may be degrading?

A4: Visual signs of degradation in the solid state can include a change in color or the appearance of clumping, which may indicate moisture uptake. In solution, the appearance of cloudiness, precipitation, or a change in color can signify degradation. However, significant degradation can occur without any visible changes. Therefore, analytical testing is necessary to confirm stability.

Q5: How does the stability of this compound compare to traditional proton pump inhibitors (PPIs)?

A5: this compound belongs to the class of potassium-competitive acid blockers (P-CABs). Unlike traditional PPIs, P-CABs are generally more stable in acidic conditions and do not require enteric coating for oral formulations.[3][4] This inherent acid stability is a key advantage of P-CABs.[3][5][6] However, like all pharmaceutical compounds, they can be susceptible to other degradation pathways.

Troubleshooting Guide

Q1: I observed a significant decrease in the parent peak of this compound and the appearance of new peaks in my HPLC analysis after storing the compound in a basic buffer. What could be the cause?

A1: This observation suggests that this compound may be susceptible to alkaline hydrolysis. Forced degradation studies on the similar P-CAB, vonoprazan (B1684036), have shown significant degradation under alkaline conditions.[7] It is likely that the pyrrole (B145914) ring or other functional groups in the Abeprazan molecule are being targeted by hydroxide (B78521) ions, leading to the formation of degradation products.

Solution:

  • Avoid exposing this compound to basic conditions (pH > 7) for extended periods.

  • If basic conditions are necessary for an experiment, perform the experiment at a lower temperature to reduce the rate of degradation and use the solution as quickly as possible.

  • Conduct a forced degradation study under alkaline conditions to identify the specific degradation products and understand the degradation kinetics.

Q2: My this compound sample, when dissolved in a solution containing hydrogen peroxide, shows rapid degradation. Why is this happening?

A2: This indicates a susceptibility to oxidative degradation. The presence of heteroatoms like nitrogen and sulfur in the this compound structure can be susceptible to oxidation. Forced degradation studies on vonoprazan have confirmed its degradation under oxidative stress.[7]

Solution:

  • Protect this compound solutions from strong oxidizing agents.

  • If possible, use deoxygenated solvents for preparing solutions.

  • Consider the addition of an appropriate antioxidant to the formulation, though compatibility and effectiveness would need to be experimentally verified.

  • Store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

Quantitative Data Summary

For researchers developing stability-indicating analytical methods, the following table summarizes typical HPLC conditions used for the analysis of Fexuprazan (Abeprazan) and the related P-CAB, Vonoprazan.

ParameterMethod for Fexuprazan Hydrochloride[8]Method for Vonoprazan Fumarate[7]
Column Waters Symmetry C18 (150 mm x 4.6 mm, 3 µm)Phenomenex Kinetex EVO C18 (250 mm x 4.6 mm, 5.0 µm)
Mobile Phase Buffer: Methanol (B129727) (20:80 v/v)A: 0.03 M sodium phosphate (B84403) buffer (pH 6.5) - methanol - acetonitrile (B52724) (72:25:3, v/v/v) B: 0.03 M sodium phosphate buffer (pH 6.5) - acetonitrile (30:70, v/v)
Flow Rate 1.0 mL/minGradient
Detection UV at 220 nmUV at 230 nm
Retention Time 2.896 minNot specified (gradient elution)

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of buffer and organic solvent) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified time.[7]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.[7]

  • Thermal Degradation: Keep the solid drug substance and the stock solution in a hot air oven at a specified temperature (e.g., 80°C) for a specified time.

  • Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and fluorescent light for a specified duration.

3. Sample Preparation for Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base hydrolyzed samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.

4. HPLC Analysis:

  • Analyze the samples using a validated HPLC method (refer to the table above for starting conditions).

  • A photodiode array (PDA) detector is recommended to check for peak purity and to obtain UV spectra of the degradation products.

  • A mass spectrometer (MS) detector can be used for the identification of the degradation products.

5. Data Evaluation:

  • Calculate the percentage of degradation of this compound.

  • Determine the retention times and peak areas of the degradation products.

  • If using a PDA detector, assess the peak purity of the parent drug peak.

  • If using an MS detector, propose structures for the degradation products based on their mass-to-charge ratios and fragmentation patterns.

Visualizations

Hypothetical_Degradation_Pathway cluster_hydrolysis Alkaline Hydrolysis cluster_oxidation Oxidation Abeprazan This compound Hydrolysis_Product Hydrolysis Product(s) Abeprazan->Hydrolysis_Product OH- Oxidation_Product Oxidation Product(s) (e.g., N-oxide, S-oxide) Abeprazan->Oxidation_Product [O]

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow start Prepare Abeprazan HCl Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sample Sample at Time Points stress->sample prepare Neutralize and Dilute Samples sample->prepare analyze HPLC-PDA/MS Analysis prepare->analyze evaluate Evaluate Data (% Degradation, Impurity Profile) analyze->evaluate

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: HPLC Analysis of Abeprazan Hydrochloride Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Abeprazan hydrochloride and its metabolites. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining their analytical methods.

Disclaimer: As of the last update, specific validated HPLC methods for "this compound" are not widely published. The following protocols, tables, and troubleshooting guides are based on established principles of HPLC, method development for similar proton pump inhibitors, and common analytical challenges. The provided quantitative data and specific chromatographic conditions should be considered as illustrative examples to guide your method development and refinement.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound and its metabolites?

A good starting point is to screen different reversed-phase columns (e.g., C18, C8) and mobile phase compositions. A typical mobile phase for similar compounds consists of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Gradient elution is often necessary to resolve the parent drug from its more polar metabolites in a reasonable timeframe. Initial scouting gradients can run from a low to a high percentage of the organic modifier. Detection is typically performed using a UV detector at a wavelength where this compound and its metabolites exhibit significant absorbance.

Q2: How can I improve the resolution between the parent drug and its key metabolites?

To improve resolution, you can try the following:

  • Optimize the mobile phase pH: The ionization state of this compound and its metabolites can significantly affect their retention and selectivity. Adjusting the pH of the aqueous portion of the mobile phase can alter the retention times and improve separation.

  • Change the organic modifier: Switching from acetonitrile to methanol (B129727), or using a combination of both, can alter the selectivity of the separation.

  • Adjust the gradient slope: A shallower gradient can increase the separation between closely eluting peaks.

  • Modify the column temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, which can influence resolution.

  • Select a different column chemistry: If a C18 column does not provide adequate resolution, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.

Q3: What are the common challenges in quantifying drug metabolites in biological matrices?

The primary challenges include:

  • Matrix effects: Components of biological matrices (e.g., plasma, urine) can co-elute with the analytes and interfere with their ionization in the mass spectrometer (if using LC-MS) or their detection by UV.

  • Low concentrations: Metabolites are often present at much lower concentrations than the parent drug, requiring a highly sensitive analytical method.

  • Metabolite stability: Metabolites can be unstable in the biological matrix or during sample preparation. It is crucial to assess and ensure their stability throughout the analytical process.

  • Lack of reference standards: Authentic reference standards for all metabolites may not be available, making their quantification challenging. In such cases, relative quantification against the parent drug or a structurally similar compound may be employed.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseSolution
Secondary interactions with residual silanols on the column Add a small amount of a competing base (e.g., triethylamine) to the mobile phase, or use a base-deactivated column. Lowering the mobile phase pH can also help for basic compounds.
Column overload Reduce the sample concentration or injection volume.
Sample solvent incompatible with the mobile phase Dissolve the sample in the initial mobile phase or a weaker solvent.[1]
Column contamination or degradation Wash the column with a strong solvent. If the problem persists, the column may need to be replaced.[2][3]
Void in the column Back-flushing the column may temporarily resolve the issue, but column replacement is often necessary.
Problem 2: Inconsistent Retention Times

Possible Causes & Solutions

CauseSolution
Inconsistent mobile phase preparation Ensure accurate and consistent preparation of the mobile phase for each run. Premixing the mobile phase components can improve consistency.
Pump malfunction or leaks Check for leaks in the pump and throughout the system.[4] Perform pump maintenance as needed.
Column not properly equilibrated Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.[4][5]
Fluctuations in column temperature Use a column oven to maintain a constant and stable temperature.[5]
Problem 3: Baseline Noise or Drift

Possible Causes & Solutions

CauseSolution
Air bubbles in the system Degas the mobile phase thoroughly using sonication, vacuum filtration, or an inline degasser.[5] Purge the pump to remove any trapped air bubbles.[4]
Contaminated mobile phase or system Use high-purity solvents and reagents.[2][5] Flush the system with a strong solvent to remove contaminants.
Detector lamp instability Allow the detector lamp to warm up sufficiently. If the noise persists, the lamp may need to be replaced.[5]
Changes in mobile phase composition during gradient elution Ensure proper mixing of the mobile phase components in the gradient mixer. A noisy baseline is sometimes inherent to gradient elution with certain solvent combinations.

Quantitative Data Summary

The following tables represent typical data obtained during the validation of a stability-indicating HPLC method for a drug substance like this compound.

Table 1: Linearity Data (Illustrative Example)

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
Abeprazan HCl1 - 200> 0.999
Metabolite 10.5 - 100> 0.999
Metabolite 20.5 - 100> 0.999

Table 2: Precision and Accuracy Data (Illustrative Example)

AnalyteConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Abeprazan HCl100.81.299.5
1000.50.9100.2
1500.40.8100.1
Metabolite 111.52.198.9
500.91.5101.0
800.71.3100.5
Metabolite 211.82.599.2
501.11.8101.5
800.91.6100.8

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol describes a general procedure for the development and validation of a stability-indicating reversed-phase HPLC method for the analysis of this compound and its degradation products.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Ultrapure water

2. Chromatographic Conditions (Illustrative Example)

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 200 µg/mL.

  • Forced Degradation Studies:

    • Acid Degradation: Dissolve 10 mg of this compound in 1 mL of methanol and add 9 mL of 0.1 N HCl. Heat at 60 °C for 2 hours. Neutralize with 0.1 N NaOH and dilute with mobile phase.

    • Base Degradation: Dissolve 10 mg of this compound in 1 mL of methanol and add 9 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 N HCl and dilute with mobile phase.

    • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 1 hour. Dilute with mobile phase.

    • Thermal Degradation: Keep 10 mg of solid this compound in an oven at 105 °C for 24 hours. Dissolve in methanol and dilute with mobile phase.

4. Method Validation

The method should be validated according to ICH guidelines, evaluating parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[6][7]

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Poor Peak Shape) check_column Check Column - Age and history? - Contamination likely? start->check_column check_mobile_phase Check Mobile Phase - Correct preparation? - Degassed properly? start->check_mobile_phase check_sample Check Sample - Solvent compatibility? - Concentration appropriate? start->check_sample check_system Check HPLC System - Leaks? - Pressure stable? start->check_system wash_column Action: Wash Column with strong solvent check_column->wash_column Contamination suspected prepare_new_mp Action: Prepare Fresh Mobile Phase check_mobile_phase->prepare_new_mp Preparation error likely adjust_sample Action: Adjust Sample - Dilute or change solvent check_sample->adjust_sample Incompatibility found system_maintenance Action: System Maintenance - Fix leaks, purge pump check_system->system_maintenance System issue identified replace_column Action: Replace Column wash_column->replace_column No improvement resolved Problem Resolved wash_column->resolved not_resolved Problem Persists replace_column->resolved prepare_new_mp->resolved adjust_sample->resolved system_maintenance->resolved

Caption: A logical workflow for troubleshooting common HPLC issues.

MethodDevelopmentWorkflow start Define Analytical Goal (e.g., Quantify Metabolites) select_column Select Column (e.g., C18, C8) start->select_column scout_mobile_phase Scout Mobile Phase (ACN vs. MeOH, pH) select_column->scout_mobile_phase good_peak_shape Good Peak Shape? scout_mobile_phase->good_peak_shape optimize_gradient Optimize Gradient Profile (Slope and Time) adequate_resolution Adequate Resolution? optimize_gradient->adequate_resolution optimize_temp Optimize Temperature validate_method Validate Method (ICH Guidelines) optimize_temp->validate_method adequate_resolution->optimize_gradient No adequate_resolution->optimize_temp Yes good_peak_shape->scout_mobile_phase No, adjust pH/solvent good_peak_shape->adequate_resolution Yes

Caption: A workflow for HPLC method development and refinement.

References

Validation & Comparative

A Head-to-Head Comparison: Abeprazan Hydrochloride vs. Esomeprazole for Gastric Acid Suppression

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the in vivo efficacy of the novel potassium-competitive acid blocker, Abeprazan, against the established proton pump inhibitor, Esomeprazole (B1671258), in both preclinical and clinical settings.

This guide provides a comprehensive comparison of Abeprazan hydrochloride (also known as Fexuprazan), a potassium-competitive acid blocker (P-CAB), and Esomeprazole, a proton pump inhibitor (PPI), for researchers, scientists, and drug development professionals. We delve into their distinct mechanisms of action, supported by preclinical and clinical data, to offer a clear perspective on their comparative in vivo efficacy.

Mechanism of Action: A Tale of Two Inhibitors

Abeprazan and Esomeprazole both target the H+/K+-ATPase, the proton pump responsible for the final step in gastric acid secretion. However, their modes of inhibition differ significantly.

Esomeprazole , a classic PPI, requires activation in the acidic environment of the parietal cells. It forms a covalent, irreversible bond with the proton pump, effectively inactivating it. To resume acid secretion, new H+/K+-ATPase pumps must be synthesized.[1]

Abeprazan , on the other hand, is a P-CAB that acts via a distinct mechanism. It competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase, blocking the pump's activity without the need for acidic activation.[2][3] This fundamental difference in their mechanism contributes to variations in their onset of action and duration of effect.

cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell H+ H+ K+ K+ ProtonPump H+/K+-ATPase (Proton Pump) K+->ProtonPump Enters cell ProtonPump->H+ Pumps H+ out Abeprazan Abeprazan Abeprazan->ProtonPump Reversibly blocks K+ binding site Esomeprazole_inactive Esomeprazole (Inactive) Esomeprazole_active Esomeprazole (Active) Esomeprazole_inactive->Esomeprazole_active Acid activation Esomeprazole_active->ProtonPump Irreversibly binds

Figure 1. Comparative Mechanism of Action.

Preclinical In Vivo Efficacy

Preclinical studies in animal models provide foundational insights into the potency and efficacy of new chemical entities. A study comparing the P-CAB, Tegoprazan (as a proxy for the P-CAB class), with Esomeprazole in various rat models of gastric acid-related diseases demonstrated a significant potency advantage for the P-CAB.

ParameterTegoprazan (P-CAB)Esomeprazole (PPI)Animal Model
H+/K+-ATPase Inhibition (IC50) 0.53 µM42.52 µMIn vitro (porcine vesicles)
GERD (ED50) 2.0 mg/kg>30 mg/kgRat Model
Naproxen-induced Ulcer (ED50) 0.1 mg/kg>30 mg/kgRat Model
Ethanol-induced Ulcer (ED50) 1.4 mg/kg2.5 mg/kgRat Model
Stress-induced Ulcer (ED50) 0.1 mg/kg0.4 mg/kgRat Model
Acetic Acid-induced Ulcer (Curative Ratio @ 5 days) 44.2% (10 mg/kg)32.7% (30 mg/kg)Rat Model
Data sourced from a study on Tegoprazan, a novel P-CAB.[4]

These preclinical findings suggest that P-CABs like Abeprazan may offer a more potent and effective inhibition of gastric acid secretion and greater protection against ulcer formation compared to Esomeprazole in animal models.[4]

Clinical Efficacy in Erosive Esophagitis

Multiple head-to-head clinical trials have compared the efficacy of Fexuprazan (Abeprazan) and Esomeprazole in patients with erosive esophagitis (EE). The primary endpoint in these studies is typically the healing rate of EE, as confirmed by endoscopy.

Efficacy EndpointFexuprazan (40 mg)Esomeprazole (40 mg)Study Population
EE Healing Rate at Week 4 90.3% (93/103)88.5% (92/104)Per Protocol Set[5]
EE Healing Rate at Week 8 99.1% (106/107)99.1% (110/111)Per Protocol Set[5][6]
EE Healing Rate at Week 8 (Full Analysis Set) 97.9%97.9%332 Patients[7]

The clinical data consistently demonstrate that Fexuprazan 40 mg is non-inferior to Esomeprazole 40 mg in the healing of erosive esophagitis at both 4 and 8 weeks.[5][6][7] While the ultimate healing rates are comparable, some studies suggest that P-CABs may offer a more rapid onset of symptom relief.[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented.

Preclinical: Pylorus Ligation Model in Rats

This model is a standard method for evaluating the anti-secretory and anti-ulcer activity of test compounds.

cluster_workflow Pylorus Ligation Experimental Workflow Fasting 24-hour Fasting of Rats Anesthesia Anesthesia Fasting->Anesthesia Ligation Surgical Ligation of Pylorus Anesthesia->Ligation Dosing Intraduodenal Administration (Test Drug vs. Vehicle) Ligation->Dosing Incubation 4-hour Incubation Dosing->Incubation Sacrifice Euthanasia Incubation->Sacrifice Collection Gastric Content Collection Sacrifice->Collection Analysis Measurement of Volume, pH, and Acidity Collection->Analysis

Figure 2. Pylorus Ligation Model Workflow.

Objective: To assess the ability of a drug to reduce gastric acid secretion and prevent ulcer formation.

Procedure:

  • Animal Model: Wistar rats are typically used.[9]

  • Fasting: Animals are fasted for 24 hours prior to the experiment to ensure an empty stomach, but with free access to water.[1][10]

  • Anesthesia and Surgery: Rats are anesthetized, and a midline abdominal incision is made. The pyloric sphincter is carefully ligated to prevent the passage of gastric contents into the duodenum.[9]

  • Drug Administration: The test compound (e.g., Abeprazan or Esomeprazole) or vehicle is administered intraduodenally immediately after ligation.[9]

  • Incubation Period: The abdominal incision is closed, and the animals are allowed to recover for a specified period, typically 4 hours, during which gastric acid accumulates.[9]

  • Sample Collection: After the incubation period, the animals are euthanized. The stomach is isolated, and the gastric contents are collected.[9]

  • Analysis: The volume of the gastric juice is measured, and the pH and total acidity (determined by titration with NaOH) are quantified. The stomach lining is also examined for the presence and severity of ulcers.[1][9]

Clinical: Randomized Controlled Trial in Erosive Esophagitis

This protocol outlines the design of a typical Phase III clinical trial comparing Fexuprazan and Esomeprazole.

Objective: To compare the efficacy and safety of Fexuprazan versus Esomeprazole in healing erosive esophagitis.

Procedure:

  • Patient Population: Adult patients with endoscopically confirmed erosive esophagitis are recruited.[5]

  • Study Design: A multi-center, randomized, double-blind, active-controlled, parallel-group study.[11]

  • Randomization: Patients are randomly assigned in a 1:1 ratio to receive either Fexuprazan (40 mg once daily) or Esomeprazole (40 mg once daily).[5][6]

  • Treatment Duration: The treatment period is typically 8 weeks.[5][6]

  • Efficacy Endpoints:

    • Primary: The proportion of patients with healed EE confirmed by endoscopy at week 8.[5][6]

    • Secondary: Healing rate of EE at week 4, symptom response (e.g., heartburn relief), and quality of life assessments.[5][6]

  • Safety Assessment: Monitoring of treatment-emergent adverse events (TEAEs), adverse drug reactions (ADRs), and changes in serum gastrin levels.[5][11]

Conclusion

Both this compound and Esomeprazole are effective inhibitors of gastric acid secretion, targeting the H+/K+-ATPase. Preclinical data from animal models suggest that P-CABs, the class to which Abeprazan belongs, may offer more potent acid suppression and superior anti-ulcer effects compared to PPIs like Esomeprazole.[4] However, in head-to-head clinical trials for the treatment of erosive esophagitis, Abeprazan (Fexuprazan) has demonstrated non-inferiority to Esomeprazole, achieving comparable high rates of healing.[5][7] The choice between these agents may, therefore, depend on other factors such as onset of action, consistency of effect, and patient-specific characteristics. Abeprazan represents a promising alternative to PPIs for the management of acid-related disorders.[5]

References

Validating the Therapeutic Effect of Abeprazan Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Abeprazan hydrochloride (also known as Fexuprazan), a novel potassium-competitive acid blocker (P-CAB), with other leading acid-suppressive agents. Designed for researchers, scientists, and drug development professionals, this document outlines the key biomarkers for validating therapeutic efficacy and presents supporting experimental data and protocols.

This compound is a next-generation acid suppressant that inhibits the gastric H+/K+-ATPase (proton pump) through a reversible, potassium-competitive mechanism.[1][2][3] Unlike proton pump inhibitors (PPIs), its action does not require an acidic environment for activation, leading to a more rapid onset of effect.[1][2][3] This guide focuses on three primary biomarkers for assessing the therapeutic impact of Abeprazan and its alternatives: 24-hour intragastric pH, serum gastrin levels, and the pepsinogen I/II ratio.

Comparative Analysis of Therapeutic Efficacy

The therapeutic landscape for acid-related disorders is dominated by PPIs and increasingly, other P-CABs. This section compares this compound with key alternatives, including the PPIs esomeprazole (B1671258) and lansoprazole (B1674482), and the P-CABs vonoprazan (B1684036) and tegoprazan (B1682004).

Biomarker Comparison: Abeprazan vs. Alternatives

The following tables summarize the available data on the impact of these drugs on key therapeutic biomarkers.

Biomarker Abeprazan (Fexuprazan) Esomeprazole (PPI) Lansoprazole (PPI) Vonoprazan (P-CAB) Tegoprazan (P-CAB)
24-Hour Intragastric pH Maintained pH > 4 for 24 hours in a dose-dependent manner in healthy individuals.[4][5] Simulated data suggests comparable or superior acid suppression to esomeprazole.[6]Effective in raising intragastric pH, but may exhibit nocturnal acid breakthrough.[1][7]Raises intragastric pH.[8]Demonstrates potent and sustained elevation of intragastric pH, superior to lansoprazole in some studies.[8][9][10][11]Shows rapid and sustained gastric acid suppression, particularly at night, exceeding that of esomeprazole.[1]
Serum Gastrin Levels No significant difference in serum gastrin levels compared to esomeprazole 40 mg after 4 and 8 weeks of treatment.[4][12][13][14][15][16]Known to increase serum gastrin levels.[13]Increases serum gastrin levels, which tend to plateau after two months of therapy.[17]Significantly increases serum gastrin levels, more so than lansoprazole in some studies.Has a smaller impact on increasing serum gastrin levels compared to lansoprazole.[6][18]
Pepsinogen I/II Ratio Data from direct comparative trials are not readily available.May alter pepsinogen levels as a secondary effect of gastric pH changes.Increases serum pepsinogen levels.[7][17]Data from direct comparative trials are not readily available.Did not meaningfully change the pepsinogen I/II ratio in one study.[1]
Clinical Endpoint Comparison: Healing of Erosive Esophagitis
Drug Dosage Healing Rate (Week 4) Healing Rate (Week 8) Reference
Abeprazan (Fexuprazan) 40 mg90.3%99.1%[4][15][16]
Esomeprazole 40 mg88.5%99.1%[4][15][16]
Tegoprazan 50 mg91.3%98.9%[19]
Tegoprazan 100 mg93.4%98.9%[19]
Esomeprazole 40 mg94.3%98.9%[19]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate study replication and data comparison.

24-Hour Intragastric pH Monitoring

This procedure measures the duration and extent of gastric acid suppression over a 24-hour period, providing a direct assessment of a drug's pharmacodynamic effect.

Procedure:

  • Patient Preparation: Patients should fast for at least 4-6 hours before the procedure. Certain medications that could interfere with the results, such as existing acid suppressants, should be discontinued (B1498344) for a specified period as per the study protocol (typically 7-10 days for PPIs).[2][14][20][21]

  • Catheter Insertion: A thin, flexible catheter with a pH sensor at its tip is inserted through the patient's nostril, advanced down the esophagus, and positioned in the stomach, typically 5 cm below the lower esophageal sphincter.[14][20][21][22] The position is often confirmed by manometry.

  • Data Recording: The catheter is connected to a portable data logger that records gastric pH at regular intervals over a 24-hour period. Patients are instructed to maintain a diary of their meals, sleep periods, and any symptoms experienced.[14][20][21]

  • Data Analysis: The primary endpoint is the percentage of time the intragastric pH remains above a certain threshold, typically 4.0, over the 24-hour period.

experimental_workflow_ph_monitoring cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Patient_Fasting Patient Fasting (4-6h) Catheter_Insertion Catheter Insertion Patient_Fasting->Catheter_Insertion Med_Washout Medication Washout Med_Washout->Catheter_Insertion Data_Recorder Connect to Data Recorder Catheter_Insertion->Data_Recorder Patient_Diary Patient Maintains Diary Data_Download Download 24h pH Data Data_Recorder->Data_Download Patient_Diary->Data_Download pH_Analysis Calculate % Time pH > 4 Data_Download->pH_Analysis experimental_workflow_elisa cluster_sample Sample Preparation cluster_assay ELISA Assay cluster_analysis Data Analysis Blood_Collection Blood Collection Serum_Separation Serum Separation Blood_Collection->Serum_Separation Sample_Storage Store Serum at -80°C Serum_Separation->Sample_Storage Plate_Loading Load Plate with Samples/Standards Sample_Storage->Plate_Loading Incubation_Steps Incubation with Antibodies & Substrate Plate_Loading->Incubation_Steps Absorbance_Reading Read Absorbance at 450nm Incubation_Steps->Absorbance_Reading Standard_Curve Generate Standard Curve Absorbance_Reading->Standard_Curve Concentration_Calc Calculate Gastrin Concentration Standard_Curve->Concentration_Calc mechanism_of_action cluster_pcab P-CAB (Abeprazan) cluster_ppi PPI (e.g., Esomeprazole) PCAB Abeprazan (Active Drug) PCAB_Binding Reversible, K+-Competitive Binding PCAB->PCAB_Binding Proton_Pump H+/K+-ATPase (Proton Pump) PCAB_Binding->Proton_Pump Inhibition Inhibition PPI_Prodrug Esomeprazole (Prodrug) Acid_Activation Acidic Environment Activation PPI_Prodrug->Acid_Activation PPI_Active Active Sulfenamide Acid_Activation->PPI_Active PPI_Binding Irreversible Covalent Bonding PPI_Active->PPI_Binding PPI_Binding->Proton_Pump Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Inhibition->Acid_Secretion logical_relationship Drug Abeprazan Administration Proton_Pump_Inhibition Proton Pump Inhibition Drug->Proton_Pump_Inhibition Gastric_pH Increased Intragastric pH Proton_Pump_Inhibition->Gastric_pH Serum_Gastrin Increased Serum Gastrin Gastric_pH->Serum_Gastrin Pepsinogen_Ratio Altered Pepsinogen I/II Ratio Gastric_pH->Pepsinogen_Ratio Therapeutic_Effect Therapeutic Effect (e.g., Healing of Erosive Esophagitis, Symptom Relief) Gastric_pH->Therapeutic_Effect

References

A Comparative Pharmacokinetic Deep Dive: Abeprazan and Other Potassium-Competitive Acid Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of acid suppression therapy is rapidly evolving with the advent of Potassium-Competitive Acid Blockers (P-CABs), a novel class of drugs that offer a distinct mechanistic advantage over traditional proton pump inhibitors (PPIs). This guide provides a detailed comparative analysis of the pharmacokinetic profiles of Abeprazan (also known as Fexuprazan) and other prominent P-CABs, including Vonoprazan, Tegoprazan, and Revaprazan. The information herein is supported by experimental data from clinical trials to aid in research and development endeavors.

Quantitative Pharmacokinetic Profiles

The following table summarizes the key single-dose pharmacokinetic parameters for Abeprazan and other P-CABs in healthy male subjects. It is important to note that these values are derived from separate clinical studies and administered doses may vary, warranting careful consideration when making direct comparisons.

Pharmacokinetic ParameterAbeprazan (Fexuprazan)VonoprazanTegoprazanRevaprazan
Dose Administered 10 mg / 40 mg20 mg100 mg200 mg
Tmax (Time to Maximum Concentration) ~2.25 h (10 mg) / 2.5-3.0 h (40 mg)~1.5 h~0.5-1.5 h~2.1 h
Cmax (Maximum Plasma Concentration) ~8.26 ng/mL (10 mg) / ~34 ng/mL (40 mg)~25.0 µg/L~1434.5 µg/L~361.4 µg/L
AUC (Area Under the Curve) ~53.47 h·ng/mL (0-12h for 10 mg)~160.3 µg·hr/L~5720 µg·h/L~1343.1 µg·hr/L
t½ (Elimination Half-life) ~9.4-9.9 h (40 mg)~7-8 h~3.7-5.4 h~2.4 h

Experimental Protocols

The pharmacokinetic data presented in this guide are primarily derived from Phase I, randomized, double-blind, placebo-controlled, single and multiple ascending dose studies conducted in healthy adult male subjects. Below is a generalized methodology representative of these clinical trials.

Study Design: A typical study follows a randomized, double-blind, crossover or parallel-group design. Participants are screened for eligibility based on their health status. Following an overnight fast, subjects receive a single oral dose of the P-CAB being investigated or a placebo.

Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose). The collected blood is then processed to separate the plasma, which is stored frozen until analysis.

Bioanalytical Method: The concentration of the P-CAB and its potential metabolites in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1] This technique offers high sensitivity and selectivity for accurate quantification. The method is validated for linearity, precision, accuracy, and stability according to regulatory guidelines.

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data. This includes the maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax), which are obtained directly from the observed data. The area under the plasma concentration-time curve (AUC) is calculated using the linear trapezoidal rule. The elimination half-life (t½) is calculated from the terminal elimination rate constant.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_lumen Gastric Lumen cluster_cell Parietal Cell H+ H+ K+ K+ Pump H+/K+ ATPase (Proton Pump) K+->Pump Binds to pump Pump->H+ Secretes H+ PCAB P-CAB (e.g., Abeprazan) PCAB->Pump Competitively blocks K+ binding site

P-CAB Mechanism of Action

G A Subject Screening (Healthy Volunteers) B Randomization A->B C Drug Administration (Single Oral Dose) B->C D Serial Blood Sampling (Pre- and Post-dose) C->D E Plasma Separation & Storage D->E F Bioanalysis (LC-MS/MS) E->F G Pharmacokinetic Analysis (NCA) F->G H Data Interpretation & Reporting G->H

Pharmacokinetic Study Workflow

References

A Comparative Guide to Biomarkers for Measuring Gastric Acid Suppression: Abeprazan Hydrochloride vs. Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Abeprazan hydrochloride (also known as Fexuprazan), a novel potassium-competitive acid blocker (P-CAB), with traditional proton pump inhibitors (PPIs) in the context of gastric acid suppression. The following sections detail the key biomarkers used to measure this suppression, present comparative experimental data, and outline the methodologies for the cited experiments.

Introduction to this compound

Abeprazan is a potassium-competitive acid blocker that inhibits the H+, K+-ATPase enzyme in gastric parietal cells through a reversible, potassium-competitive ionic binding mechanism.[1] Unlike PPIs, Abeprazan does not require an acidic environment for activation, leading to a more rapid onset of action and sustained acid suppression.[1][2] This guide will explore the pharmacodynamic markers that quantify its efficacy in comparison to established PPIs like esomeprazole (B1671258) and lansoprazole (B1674482).

Key Biomarkers for Gastric Acid Suppression

The efficacy of acid-suppressing drugs is primarily evaluated through a set of direct and indirect biomarkers:

  • 24-Hour Intragastric pH: This is the gold standard for measuring the degree of gastric acid suppression.[3] Key metrics derived from this monitoring include:

    • Percentage of Time with Intragastric pH > 4: A critical parameter for the healing of erosive esophagitis.

    • Mean 24-Hour Intragastric pH: Provides an overall measure of acid suppression.

  • Serum Gastrin: Gastric acid suppression can lead to a feedback-mediated increase in serum gastrin levels.[4] Monitoring these levels is important for assessing the long-term physiological response to acid-suppressing therapy.

  • Serum Pepsinogens (PGI and PGII): The levels of these proenzymes, particularly the PGI/PGII ratio, are correlated with the functional state of the gastric mucosa and acid secretion.[5] A decrease in this ratio can be indicative of atrophic gastritis.[5]

Comparative Efficacy Data

The following tables summarize the available quantitative data comparing Abeprazan (Fexuprazan) and other P-CABs with PPIs.

Table 1: Intragastric pH Suppression (P-CABs vs. PPIs)

Data for Tegoprazan (B1682004) and Vonoprazan (B1684036) are presented as representative of the P-CAB class due to the limited availability of direct 24-hour intragastric pH data for Abeprazan in head-to-head clinical trials with PPIs.

BiomarkerP-CABPPIStudy Details
% Time at pH ≥ 4 at Night Tegoprazan: 66.0%Esomeprazole: 36.1%Single oral dose (50 mg Tegoprazan vs. 40 mg Esomeprazole) in 16 healthy subjects.[6]
Mean Night-time Intragastric pH Tegoprazan: >4Esomeprazole: <4Single oral dose (50 mg Tegoprazan vs. 40 mg Esomeprazole) in 16 healthy subjects.[6]
% of 24-hour periods with intragastric pH>4 (Day 1) Vonoprazan: 62.4%Lansoprazole: 22.6%40 Vonoprazan subjects vs. 41 Lansoprazole subjects.[3]
% of 24-hour periods with intragastric pH>4 (Day 7) Vonoprazan: 87.8%Lansoprazole: 42.3%40 Vonoprazan subjects vs. 38 Lansoprazole subjects.[3]
Table 2: Clinical Efficacy in Erosive Esophagitis (Abeprazan vs. Esomeprazole)
OutcomeAbeprazan (Fexuprazan) 40 mgEsomeprazole 40 mgStudy Details
Healing Rate at Week 4 90.3% (93/103)88.5% (92/104)Randomized controlled trial in patients with erosive esophagitis.[5][7]
Healing Rate at Week 8 99.1% (106/107)99.1% (110/111)Randomized controlled trial in patients with erosive esophagitis.[5][7]
Table 3: Serum Gastrin Levels (Abeprazan vs. Esomeprazole)
TimepointAbeprazan (Fexuprazan) 40 mgEsomeprazole 40 mgStatistical Significance
Week 4 No significant difference from baselineNo significant difference from baselineNo significant difference between groups
Week 8 No significant difference from baselineNo significant difference from baselineNo significant difference between groups

Based on a randomized controlled trial where serum gastrin levels at weeks 4 and 8 did not significantly differ between the Abeprazan and Esomeprazole groups.[5][8]

Experimental Protocols

24-Hour Intragastric pH Monitoring

Objective: To continuously measure the acidity in the stomach over a 24-hour period to assess the efficacy of acid-suppressing medication.

Methodology:

  • Patient Preparation: Patients are required to fast for a specified period (typically 4-6 hours) before the procedure.[9] Certain medications that could interfere with gastric pH, such as PPIs and H2-receptor antagonists, are discontinued (B1498344) for a defined washout period (e.g., 7 days for PPIs).[4][10]

  • Catheter Insertion: A thin, flexible catheter with a pH sensor at its tip is inserted through the patient's nose and guided down the esophagus into the stomach.[9] The correct placement is typically confirmed by manometry.[4]

  • Data Recording: The catheter is connected to a portable data logger that the patient wears for 24 hours.[10] The device records pH values at regular intervals.

  • Patient Diary: Patients are instructed to maintain a diary, noting the times of meals, sleep, and any symptoms experienced.[10]

  • Data Analysis: After 24 hours, the catheter is removed, and the data from the logger is downloaded and analyzed to calculate the mean pH, the percentage of time the pH was above certain thresholds (e.g., 4), and to correlate pH changes with symptoms.

Serum Pepsinogen I and Gastrin Measurement (ELISA)

Objective: To quantify the levels of serum pepsinogen I and gastrin as indirect biomarkers of gastric acid secretion and mucosal health.

Methodology:

  • Sample Collection: Blood samples are collected from patients, typically after a period of fasting.[11] The blood is then centrifuged to separate the serum, which is stored at -20°C or lower until analysis.[12]

  • Reagent Preparation: All reagents, including calibrators, controls, and samples, are brought to room temperature before use. A wash concentrate is diluted to its working strength. Lyophilized calibrators and controls are reconstituted with distilled water.[12]

  • Assay Procedure (Manual):

    • A specific volume of calibrators, controls, and patient serum samples are added in duplicate to designated microwells of an ELISA plate.[12]

    • An antibody working solution (containing tracer and capture antibodies) is prepared and added to each microwell.[12]

    • The plate is incubated, typically at room temperature or 37°C, for a specified time (e.g., 1 hour) to allow for antigen-antibody binding.[12]

    • The contents of the wells are aspirated, and the plate is washed multiple times with the diluted wash solution.

    • A substrate solution is added to each well, and the plate is incubated again for a shorter period (e.g., 15 minutes) to allow for color development.

    • A stop solution is added to terminate the reaction.

  • Data Acquisition and Analysis: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm). A standard curve is generated by plotting the absorbance of the calibrators against their known concentrations. The concentrations of pepsinogen I or gastrin in the patient samples are then determined from this standard curve.

Visualizations

Mechanism of Action: P-CABs vs. PPIs

G cluster_0 Proton Pump Inhibitors (PPIs) cluster_1 Potassium-Competitive Acid Blockers (P-CABs) - Abeprazan PPI_inactive Inactive PPI (Prodrug) PPI_active Active Sulfenamide PPI_inactive->PPI_active Acid Activation in Parietal Cell Canaliculi Covalent_bond Irreversible Covalent Bond PPI_active->Covalent_bond H_K_ATPase_PPI H+, K+-ATPase (Proton Pump) H_K_ATPase_PPI->Covalent_bond Covalent_bond->H_K_ATPase_PPI Inhibition PCAB Abeprazan (Active Drug) Ionic_bond Reversible Ionic Bond PCAB->Ionic_bond Competes with K+ H_K_ATPase_PCAB H+, K+-ATPase (Proton Pump) H_K_ATPase_PCAB->Ionic_bond Ionic_bond->H_K_ATPase_PCAB Inhibition K_ion K+ Ion K_ion->H_K_ATPase_PCAB

Caption: Mechanism of action: P-CABs vs. PPIs.

Clinical Trial Workflow for Gastric Acid Suppression

G cluster_workflow Clinical Trial Workflow screening Patient Screening (e.g., Erosive Esophagitis Diagnosis) baseline Baseline Assessment - 24-hr pH Monitoring - Serum Biomarkers - Symptom Score screening->baseline randomization Randomization treatment_A Treatment Group A (e.g., Abeprazan 40 mg/day) randomization->treatment_A treatment_B Treatment Group B (e.g., Esomeprazole 40 mg/day) randomization->treatment_B week4 Week 4 Assessment - Endoscopy - Serum Biomarkers - Symptom Score treatment_A->week4 week8 Week 8 Assessment - Endoscopy (Primary Endpoint) - Serum Biomarkers - Safety Profile treatment_B->week4 baseline->randomization week4->week8 analysis Data Analysis - Compare Healing Rates - Analyze Biomarker Changes - Assess Safety week8->analysis

Caption: A typical clinical trial workflow for evaluating gastric acid suppressants.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Abeprazan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of abeprazan (B605094) hydrochloride in a laboratory setting, ensuring the protection of personnel and the environment.

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of abeprazan hydrochloride, a reversible potassium-competitive acid blocker. While this compound is not classified as a hazardous substance according to available Safety Data Sheets (SDS), adherence to established protocols for pharmaceutical waste is crucial.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[2] In the event of a spill, avoid dust formation and prevent the chemical from entering drains.[2] Collect spilled material promptly and arrange for its disposal in accordance with local and federal regulations.[2]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound should align with federal, state, and local regulations for non-hazardous pharmaceutical waste.[1] The following protocol outlines the recommended procedure:

  • Regulatory Assessment: The primary step is to consult your institution's Environmental Health and Safety (EHS) department to understand the specific disposal requirements for non-hazardous pharmaceutical waste in your location. Regulations can vary significantly, and your EHS department can provide guidance tailored to your facility.

  • Waste Characterization: Based on available SDS, this compound is not a hazardous substance.[1] However, it is essential to confirm that it has not been mixed with any hazardous materials, which would alter its disposal requirements.

  • Segregation of Waste: Unused or expired this compound should be segregated from other laboratory waste streams. It should not be mixed with hazardous chemical waste, sharps, or biological waste unless explicitly instructed to do so by your EHS department.

  • Preferred Disposal Method - Incineration: The most common and environmentally sound method for disposing of pharmaceutical waste is through a licensed and approved incineration facility.[3][4]

    • Package the this compound in a clearly labeled, sealed container.

    • Arrange for pickup and disposal through your institution's designated waste management vendor.

  • Alternative Disposal (If Permitted): In the absence of a take-back program or a designated incineration stream for non-hazardous pharmaceuticals, and only if approved by your EHS department and local regulations, the following steps may be taken for disposal in the trash:[5]

    • Do not flush down the drain. [3][6]

    • Remove the material from its original container.

    • Mix the this compound with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This prevents diversion and accidental ingestion.

    • Place the mixture in a sealed container, such as a plastic bag, to prevent leakage.

    • Dispose of the sealed container in the regular municipal solid waste.

    • Remove or obscure all personal or confidential information from the original product packaging before recycling or discarding it.[5]

Quantitative Data for Disposal

No specific quantitative disposal limits, such as concentration thresholds, are defined for this compound in the provided search results, as it is not classified as a hazardous substance. The primary requirement is to follow the qualitative disposal procedures outlined by regulatory bodies.

ParameterValueSource
Hazard Classification Not a hazardous substance or mixture[1]
Recommended Disposal Incineration or disposal in trash following specific procedures[3][4][5]
Sewer Disposal Prohibited for hazardous pharmaceuticals and generally discouraged for all pharmaceuticals[3][6]

Experimental Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: this compound for Disposal consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_mixed Is it mixed with hazardous waste? consult_ehs->is_mixed hazardous_waste Dispose as Hazardous Waste following RCRA guidelines is_mixed->hazardous_waste Yes non_hazardous_waste Characterized as Non-Hazardous Pharmaceutical Waste is_mixed->non_hazardous_waste No end End: Disposal Complete hazardous_waste->end incineration Package, Label, and Send for Incineration via approved vendor non_hazardous_waste->incineration Preferred Method trash_disposal Alternative: Mix with unpalatable substance, seal, and dispose in trash (if permitted) non_hazardous_waste->trash_disposal If Incineration is not available & EHS approves incineration->end trash_disposal->end

Disposal Decision Workflow for this compound

Disclaimer: This information is intended as a guide and does not supersede any local, state, or federal regulations. Always consult with your institution's Environmental Health and Safety department for specific guidance on pharmaceutical waste disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.